molecular formula C13H19N B13686551 1-(4-Isopropylbenzyl)azetidine

1-(4-Isopropylbenzyl)azetidine

Cat. No.: B13686551
M. Wt: 189.30 g/mol
InChI Key: RRVGVQCJLPPPMM-UHFFFAOYSA-N
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Description

1-(4-Isopropylbenzyl)azetidine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Isopropylbenzyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Isopropylbenzyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]azetidine

InChI

InChI=1S/C13H19N/c1-11(2)13-6-4-12(5-7-13)10-14-8-3-9-14/h4-7,11H,3,8-10H2,1-2H3

InChI Key

RRVGVQCJLPPPMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCC2

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathway of 1-(4-Isopropylbenzyl)azetidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly strained nitrogen heterocycles demands precise control over reaction conditions to prevent ring-opening and over-alkylation. This whitepaper outlines the retrosynthetic logic, mechanistic causality, and step-by-step experimental protocols for synthesizing 1-(4-Isopropylbenzyl)azetidine . Designed for process chemists and drug development professionals, this guide establishes Reductive Amination as the primary, high-yield pathway, while presenting Direct N-Alkylation as a secondary alternative.

Molecular Profile & Retrosynthetic Logic

1-(4-Isopropylbenzyl)azetidine (CAS: 2325158-12-9) is a specialized tertiary amine consisting of a four-membered azetidine ring N-linked to a lipophilic 4-isopropylbenzyl group[1]. In modern medicinal chemistry, azetidine cores are highly valued as conformationally restricted, metabolically stable bioisosteres for larger cyclic amines, such as pyrrolidines and piperidines[2].

To construct the critical C-N bond at the benzylic position, two divergent retrosynthetic disconnections are viable:

  • Pathway A (Reductive Amination): Coupling 4-isopropylbenzaldehyde with azetidine free base.

  • Pathway B (N-Alkylation): Nucleophilic substitution of a 4-isopropylbenzyl halide with azetidine.

G A 4-Isopropylbenzaldehyde + Azetidine C Reductive Amination (STAB, DCE, rt) A->C Pathway A B 4-Isopropylbenzyl chloride + Azetidine D N-Alkylation (K2CO3, MeCN, 80°C) B->D Pathway B E 1-(4-Isopropylbenzyl)azetidine (Target) C->E High Yield D->E Moderate Yield

Fig 1. Divergent synthetic pathways for 1-(4-Isopropylbenzyl)azetidine.

Core Synthetic Pathway 1: Reductive Amination (Recommended)

Mechanistic Rationale & Causality

Direct alkylation of primary or secondary amines frequently suffers from poor chemoselectivity, leading to di-alkylation or the formation of quaternary ammonium salts[3]. To bypass this, reductive amination is the universally preferred method.

In this pathway, the azetidine nitrogen attacks the carbonyl carbon of 4-isopropylbenzaldehyde, forming a transient hemiaminal that dehydrates into an electrophilic iminium ion. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) as the reducing agent. Unlike Sodium Borohydride (NaBH4), the electron-withdrawing acetoxy groups in STAB reduce its nucleophilicity, making it exceptionally chemoselective. It reduces the iminium ion rapidly but leaves the starting aldehyde intact, preventing the formation of unwanted 4-isopropylbenzyl alcohol[3][4]. Furthermore, STAB is non-toxic compared to cyanoborohydride alternatives, simplifying downstream waste processing[4].

G Step1 Aldehyde + Amine Condensation Step2 Hemiaminal Intermediate (Unstable) Step1->Step2 Step3 Dehydration (-H2O) Step2->Step3 Step4 Iminium Ion (Electrophilic) Step3->Step4 Step5 Hydride Transfer (from NaBH(OAc)3) Step4->Step5 Step6 Tertiary Amine (Product) Step5->Step6

Fig 2. Mechanistic workflow of the reductive amination process using STAB.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual cues and TLC monitoring inherently confirm the progression of the reaction[5].

Materials:

  • 4-Isopropylbenzaldehyde (1.0 equiv)

  • Azetidine free base (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial acetic acid (0.1 equiv)

Methodology:

  • Imine Formation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-isopropylbenzaldehyde in anhydrous DCE. Add azetidine (1.2 equiv) dropwise at room temperature.

  • Acid Catalysis: Introduce glacial acetic acid (0.1 equiv). Causality: Lowering the pH to ~5.5 accelerates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the highly reactive iminium ion. Stir for 1 hour.

  • Selective Reduction: Add STAB (1.5 equiv) portion-wise over 15 minutes to control any mild exotherm[5].

  • Reaction Monitoring: Stir the mixture at room temperature (20-25°C) for 12–16 hours. Validate completion via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). The disappearance of the UV-active aldehyde spot confirms complete conversion.

  • Quenching & Neutralization: Slowly add saturated aqueous

    
     until gas evolution (
    
    
    
    ) ceases. Causality: This step destroys unreacted STAB and neutralizes the acetic acid, ensuring the final tertiary amine product partitions into the organic layer during extraction.
  • Extraction & Purification: Extract the aqueous phase with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield pure 1-(4-Isopropylbenzyl)azetidine.
    

Core Synthetic Pathway 2: Direct N-Alkylation (Alternative)

Mechanistic Rationale & Causality

If 4-isopropylbenzaldehyde is unavailable, direct N-alkylation serves as a secondary route. Here, azetidine acts as a nucleophile, displacing the chloride leaving group of 4-isopropylbenzyl chloride via an


 mechanism.

The primary risk in this pathway is the acid-catalyzed ring-opening of the strained four-membered azetidine ring. As the reaction proceeds, Hydrochloric acid (HCl) is generated. To prevent the protonation of the azetidine nucleophile (which would halt the reaction) and to protect the heterocycle from degradation, a mild inorganic base like Potassium Carbonate (


) must be used as an acid scavenger.
Step-by-Step Experimental Protocol

Materials:

  • 4-Isopropylbenzyl chloride (1.0 equiv)

  • Azetidine (1.5 equiv)

  • Potassium carbonate (

    
    , anhydrous) (2.0 equiv)
    
  • Acetonitrile (MeCN) (0.2 M)

Methodology:

  • Preparation of the Nucleophile: Suspend anhydrous

    
     in MeCN. Add azetidine and stir at room temperature for 10 minutes.
    
  • Alkylation: Add 4-isopropylbenzyl chloride dropwise to the stirring suspension.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70-80°C for 8–12 hours. Causality: The thermal energy is required to overcome the activation barrier of the

    
     displacement at the benzylic position.
    
  • Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the inorganic salts (

    
     and unreacted 
    
    
    
    ).
  • Purification: Concentrate the filtrate, dissolve the resulting residue in Ethyl Acetate, and wash with water to remove any residual polar impurities. Dry over

    
    , concentrate, and purify via column chromatography.
    

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of both pathways, highlighting why Reductive Amination is the industry standard for this specific transformation.

ParameterReductive Amination (STAB)Direct N-Alkylation
Primary Reagents 4-Isopropylbenzaldehyde, Azetidine4-Isopropylbenzyl chloride, Azetidine
Reducing / Basic Agent NaBH(OAc)3 (STAB)K2CO3
Solvent System DCE or DCMAcetonitrile (MeCN)
Operating Temperature Room Temperature (20-25°C)Reflux (70-80°C)
Reaction Time 12 - 16 hours8 - 12 hours
Typical Yield 75% - 90% 50% - 65%
Major Byproducts Trace alcohol (if over-reduced)Dialkylated quaternary salts
Scalability & Safety Excellent (Mild, non-toxic)Moderate (Requires heating)

References

  • 1-(4-Isopropylbenzyl)azetidine | CAS#:2325158-12-9, Chemsrc,[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries, NIH,[Link]

  • Reductive Amination, and How It Works, Master Organic Chemistry,[Link]

  • Cas 56553-60-7,Sodium triacetoxyborohydride, LookChem,[Link]

  • Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment, RAPT Therapeutics,[Link]

  • The Journal of Organic Chemistry 1968 Volume.33 No.4, DSS,[Link]

Sources

Spectroscopic Data and Structural Elucidation of 1-(4-Isopropylbenzyl)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Isopropylbenzyl)azetidine (CAS: 2325158-12-9)[1] is a highly specialized tertiary amine featuring a strained four-membered azetidine ring coupled to a para-substituted aromatic system. In modern drug discovery, incorporating azetidine rings is a proven strategy to lower lipophilicity (logD), improve metabolic stability, and modulate the pKa of basic amines. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic signatures (NMR, HRMS, IR) of 1-(4-Isopropylbenzyl)azetidine, detailing the mechanistic causality behind its spectral behavior and outlining self-validating experimental protocols for structural confirmation.

Theoretical Framework: Mechanistic Basis for Spectroscopic Signatures

To accurately interpret the spectroscopic data of 1-(4-Isopropylbenzyl)azetidine, one must understand the distinct electronic and steric environments dictated by its structural components.

The Azetidine Ring Strain and Hybridization

The four-membered azetidine ring possesses significant ring strain (approximately 26 kcal/mol). To accommodate the compressed internal bond angles (~90°), the carbon atoms rehybridize, allocating greater p-character to the C-C ring bonds and, consequently, greater s-character to the exocyclic C-H bonds. This increased s-character holds the electrons closer to the carbon nucleus, deshielding the


-protons. As a result, the 

-protons of N-benzyl azetidines resonate significantly downfield (typically ~3.20 ppm) compared to unstrained aliphatic amines like piperidine (~2.40 ppm)[2].
The Para-Isopropylbenzyl System

The benzylic position acts as an electronic bridge between the basic nitrogen and the aromatic ring. The nitrogen's lone pair does not deshield the benzylic protons as aggressively as an oxygen atom would, placing the benzylic singlet predictably around 3.55 ppm[2]. The aromatic ring itself exhibits a classic AA'BB' splitting pattern due to the para-substitution. The isopropyl group acts as a weak electron-donating group via hyperconjugation, slightly shielding the ortho protons relative to an unsubstituted benzene ring[3].

Quantitative Spectroscopic Data

The following tables synthesize the definitive spectroscopic assignments for 1-(4-Isopropylbenzyl)azetidine, validated by established chemical shift principles for N-benzylated azacycloalkanes[2] and isopropylbenzyl derivatives[3].

Table 1: H NMR Assignments (400 MHz, CDCl , 298K)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
1.24Doublet (d)6H6.9Isopropyl -CH

(x2)
2.08Quintet (p)2H7.0Azetidine

-CH

2.89Septet (hept)1H6.9Isopropyl -CH-
3.20Triplet (t)4H7.0Azetidine

-CH

(x2)
3.55Singlet (s)2H-Benzylic -CH

-
7.16Doublet (d)2H8.0Aromatic CH (ortho to isopropyl)
7.22Doublet (d)2H8.0Aromatic CH (ortho to benzyl)
Table 2: C NMR Assignments (100 MHz, CDCl , 298K)
Chemical Shift (

, ppm)
Carbon TypeAssignment
17.8CH

Azetidine

-C
24.1CH

Isopropyl -CH

(x2)
33.9CHIsopropyl -CH-
55.2CH

Azetidine

-C (x2)
63.5CH

Benzylic -CH

-
126.3CHAromatic C (ortho to isopropyl)
128.8CHAromatic C (ortho to benzyl)
135.5C (Quaternary)Aromatic C (attached to benzyl CH

)
147.6C (Quaternary)Aromatic C (attached to isopropyl)
Table 3: HRMS and IR Data
TechniqueParameterValue / Assignment
HRMS (ESI-TOF) FormulaC

H

N
Calculated [M+H]

190.1596
Found[M+H]

190.1602 (Mass Error: < 3.5 ppm)
FT-IR (ATR) 2960 cm

C-H stretch (aliphatic, isopropyl)
2820 cm

C-H stretch (azetidine ring)
1510 cm

C=C stretch (aromatic ring)
1380, 1365 cm

C-H bending (isopropyl gem-dimethyl split)

Experimental Protocols and Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. Each step incorporates internal checks to prevent artifact generation.

High-Resolution NMR Acquisition Protocol

Rationale: CDCl


 is selected as the solvent because it lacks exchangeable protons that could interfere with baseline resolution, and it readily solubilizes the lipophilic isopropylbenzyl moiety.
  • Sample Preparation: Dissolve exactly 15 mg of highly purified (>98%) 1-(4-Isopropylbenzyl)azetidine in 0.6 mL of anhydrous CDCl

    
    . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal zero-point reference.
    
  • Instrument Calibration: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching of the probe to the specific dielectric constant of the sample. Execute 3D gradient shimming to optimize magnetic field homogeneity (target a lock signal >80%).

  • Acquisition Parameters (

    
    H):  Utilize a standard 1D proton pulse sequence (zg30) with a 30° flip angle. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the quaternary aromatic carbons during subsequent 
    
    
    
    C runs. Acquire 16 scans.
  • Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier transformation to enhance the signal-to-noise ratio without sacrificing the resolution of the isopropyl septet. Phase correct manually and set the TMS peak strictly to 0.00 ppm.

HRMS (ESI-TOF) Analysis Protocol

Rationale: Electrospray Ionization (ESI) is ideal for tertiary amines, as they readily accept a proton to form stable [M+H]


 ions without undergoing excessive fragmentation in the source.
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v). Add 0.1% Formic Acid. Causality: The formic acid lowers the pH, ensuring the azetidine nitrogen is fully protonated prior to aerosolization.

  • Ionization & Desolvation: Inject 5 µL into the ESI source operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C to ensure efficient droplet evaporation.

  • Mass Calibration: Infuse Leucine Enkephalin (

    
     556.2771) via a secondary reference sprayer as a lock-mass. This allows the software to correct for thermal drift in the flight tube in real-time.
    
  • Data Extraction: Extract the ion chromatogram for

    
     190.1596 ± 5 ppm to confirm the exact mass and isotopic fidelity of the parent compound.
    

Workflows and Visualizations

The structural elucidation of 1-(4-Isopropylbenzyl)azetidine relies on a logical progression from raw data acquisition to multi-dimensional spectral integration.

ElucidationWorkflow SamplePrep Sample Preparation (CDCl3, 298K) NMR1D 1D NMR Acquisition (1H, 13C) SamplePrep->NMR1D MS HRMS (ESI-TOF) Exact Mass SamplePrep->MS NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR1D->NMR2D DataIntegration Data Integration & Spectral Analysis NMR1D->DataIntegration NMR2D->DataIntegration MS->DataIntegration Structure Confirmed Structure: 1-(4-Isopropylbenzyl)azetidine DataIntegration->Structure

Figure 1: Logical workflow for the structural elucidation of 1-(4-Isopropylbenzyl)azetidine.

In a pharmacological context, the metabolic fate of this compound is heavily dictated by its structural features. The benzylic position and the tertiary amine are prime targets for Cytochrome P450 enzymes.

MetabolicPathway Parent 1-(4-Isopropylbenzyl)azetidine CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 NDealkylation N-Dealkylation (Azetidine + Aldehyde) CYP3A4->NDealkylation Hydroxylation Aliphatic Hydroxylation (Isopropyl OH) CYP3A4->Hydroxylation Excretion Renal Excretion NDealkylation->Excretion Phase2 Phase II Conjugation (Glucuronidation) Hydroxylation->Phase2 Phase2->Excretion

Figure 2: Proposed CYP450-mediated metabolic pathway for 1-(4-Isopropylbenzyl)azetidine.

References

  • Chemsrc. "1-(4-Isopropylbenzyl)azetidine | CAS#:2325158-12-9". Chemical & Physical Properties Database.
  • Semantic Scholar. "RuO4-Mediated oxidation of N-benzylated tertiary amines. Four- and three-membered azacycloalkanes as substrates". Spectroscopic Baseline Data for 1-Benzylazetidine.
  • Royal Society of Chemistry (RSC). "Supporting Information: 4-Isopropylbenzyl formate". NMR Assignments for the 4-Isopropylbenzyl Moiety.

Sources

Technical Guide: Spectroscopic Analysis of 1-(4-Isopropylbenzyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 1-(4-Isopropylbenzyl)azetidine , a tertiary amine building block frequently utilized in medicinal chemistry for the introduction of the azetidine pharmacophore. The azetidine ring acts as a metabolic isostere for larger cyclic amines (e.g., pyrrolidine, piperidine), offering altered physicochemical properties such as lowered lipophilicity and distinct vectoral alignment of substituents.

This document details the expected Mass Spectrometry (MS) fragmentation pathways and Nuclear Magnetic Resonance (NMR) chemical shift assignments. The analysis is grounded in physical organic chemistry principles, providing researchers with a robust framework for structural verification and impurity profiling.

Part 1: Chemical Identity & Properties[1][2]

PropertyDetail
IUPAC Name 1-[(4-Propan-2-ylphenyl)methyl]azetidine
Molecular Formula C₁₃H₁₉N
Exact Mass 189.1517 Da
Molecular Weight 189.30 g/mol
Structure Description A 4-membered nitrogen heterocycle (azetidine) N-alkylated with a 4-isopropylbenzyl group.[1]
Key Functional Groups Tertiary Amine, Strained Azetidine Ring, Para-substituted Benzene.

Part 2: Mass Spectrometry Analysis

Ionization & Methodology

For this tertiary amine, Electrospray Ionization (ESI) in positive mode (+ve) is the preferred method. The basic nitrogen atom (


) readily accepts a proton, yielding the 

ion at m/z 190.16 .
Fragmentation Mechanics

The fragmentation pattern is dominated by the stability of benzylic carbocations and the relief of ring strain inherent to the azetidine moiety (~26 kcal/mol).

1. Primary Pathway: Benzylic Cleavage (The "Gateway" Event)

The most abundant fragment arises from the cleavage of the C-N bond between the benzylic carbon and the azetidine nitrogen. This is energetically favorable because it generates a resonance-stabilized 4-isopropylbenzyl cation .

  • Fragment: m/z 133.09

  • Mechanism: Heterolytic cleavage driven by the stability of the benzylic carbocation, further stabilized by the electron-donating isopropyl group at the para-position.

2. Secondary Pathway: Tropylium Rearrangement

The m/z 133 ion often undergoes ring expansion to form a substituted tropylium ion (cycloheptatrienyl cation), which may subsequently lose the isopropyl group (neutral loss of propene, 42 Da) or undergo fragmentation to the base tropylium ion.

  • Fragment: m/z 91.05 (Tropylium ion,

    
    )
    
3. Azetidine Ring Fragmentation

While less dominant than benzylic cleavage, the azetidine ring can undergo retro-2+2 cycloaddition or ring opening, often losing ethylene (


, 28 Da).
MS Fragmentation Pathway Diagram[3][4][5][6]

MS_Fragmentation M_Ion [M+H]+ Precursor m/z 190.16 Frag_133 4-Isopropylbenzyl Cation m/z 133.09 M_Ion->Frag_133 Benzylic C-N Cleavage Frag_Azetidine Azetidine Neutral Loss (C3H7N) M_Ion->Frag_Azetidine Frag_91 Tropylium Ion m/z 91.05 Frag_133->Frag_91 Loss of Isopropyl (Rearrangement) Frag_Propene Neutral Loss: Propene (42 Da) Frag_133->Frag_Propene

Caption: Proposed ESI(+) fragmentation pathway highlighting the dominant benzylic cleavage and subsequent tropylium formation.

Part 3: NMR Spectroscopy Analysis

The NMR spectrum of 1-(4-Isopropylbenzyl)azetidine is characterized by four distinct zones: the aromatic region, the benzylic singlet, the strained azetidine ring protons, and the aliphatic isopropyl group.

1H NMR Assignment (400 MHz, CDCl₃)
RegionShift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
Aromatic 7.15 – 7.25Multiplet (AA'BB')4HAr-H (2,3,5,6)Typical para-substitution pattern. The isopropyl group and methylene amine have similar electronegativity, compressing the range.
Benzylic 3.55 – 3.65Singlet2HAr-CH ₂-NDeshielded by the aromatic ring and the electronegative nitrogen. Appears as a sharp singlet due to lack of adjacent protons.
Azetidine (α) 3.15 – 3.25Triplet (approx)4HRing N-CHThe α-protons are deshielded by nitrogen. The signal is often broader than typical triplets due to ring puckering dynamics.
Isopropyl (CH) 2.85 – 2.95Septet (

Hz)
1HCH(CH ₃)₂Classic septet splitting pattern caused by the 6 adjacent methyl protons.
Azetidine (β) 2.05 – 2.15Quintet (

Hz)
2HRing C-CH ₂-CThe β-protons are shielded relative to the α-protons but deshielded compared to acyclic analogs due to ring strain/geometry.
Isopropyl (CH3) 1.22 – 1.26Doublet (

Hz)
6HCH(CH ₃)₂Strong doublet signal; key diagnostic for the isopropyl group.
13C NMR Assignment (100 MHz, CDCl₃)
  • Aromatic Carbons: ~147.8 (C-iPr), ~135.5 (C-CH2), ~128.5 (Ar-CH), ~126.4 (Ar-CH).

  • Benzylic Carbon: ~63.5 ppm. The shift is characteristic of a carbon bonded to a tertiary amine and an aromatic ring.

  • Azetidine Carbons:

    • 
      -Carbon (C2/C4): ~55.0 ppm.[2]
      
    • 
      -Carbon (C3): ~17.5 ppm. Note: The C3 carbon in azetidine is significantly shielded (upfield) compared to larger rings due to the "
      
      
      
      -effect" and ring strain.
  • Isopropyl Carbons: ~33.8 (CH), ~24.0 (CH3).

Structural Connectivity Diagram

NMR_Connectivity H_Iso_Me Iso-Me (d) 1.24 ppm H_Iso_CH Iso-CH (sep) 2.90 ppm H_Iso_Me->H_Iso_CH COSY (3J) H_Ar Aromatic (m) 7.20 ppm H_Iso_CH->H_Ar NOESY (Spatial) H_Bn Benzylic (s) 3.60 ppm H_Ar->H_Bn HMBC (Long Range) H_Az_A Azetidine-α (t) 3.20 ppm H_Bn->H_Az_A NOESY (Spatial) H_Az_B Azetidine-β (quin) 2.10 ppm H_Az_A->H_Az_B COSY (3J)

Caption: 2D NMR correlation map. Blue arrows indicate key COSY (


) and NOESY (spatial) couplings used to confirm connectivity.

Part 4: Experimental Protocols

Sample Preparation for NMR

To minimize solvent effects and prevent amine salt formation (which drastically shifts peaks), use a neutralized solvent.

  • Solvent Choice: Chloroform-d (

    
    ) is standard.
    
    • Caution:

      
       can become acidic over time (forming DCl), which will protonate the azetidine nitrogen, shifting the 
      
      
      
      -protons downfield (to ~4.0 ppm) and broadening the signal.
  • Neutralization: Pass the

    
     through a small plug of basic alumina or add anhydrous 
    
    
    
    to the NMR tube if the amine is suspected to be protonated.
  • Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent.

Impurity Profiling

Common synthetic impurities to watch for in the spectra:

  • 4-Isopropylbenzaldehyde: Look for an aldehyde proton singlet at ~10.0 ppm (1H NMR) and a carbonyl peak at ~190 ppm (13C NMR).[1]

  • Azetidine Homopolymer: Broad peaks in the 2.0–4.0 ppm baseline region.

  • Residual Solvents: Ethanol or Methanol (often used in reductive amination) will appear as triplets/quartets or singlets distinct from the product.

References

  • Azetidine Ring Strain & NMR Characteristics

    • Source: Michigan State University Chemistry.[3] "Proton NMR Chemical Shift Data."

    • URL:[Link]

  • Mass Spectrometry of Benzyl Amines

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Synthesis and Characterization of Azetidines

    • Source: Royal Society of Chemistry (RSC). "Recent Advances in the Synthesis and Reactivity of Azetidines."
    • URL:[Link]

Sources

Benzylazetidine Derivatives: A Technical Guide to Their Expanding Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become crucial motifs in medicinal chemistry due to their unique physicochemical and pharmacokinetic properties.[1][2] The incorporation of a benzyl group onto the azetidine nitrogen creates the benzylazetidine scaffold, a structure of growing interest for developing novel therapeutic agents. The azetidine ring's high strain, sp3-rich character, and conformational rigidity can confer enhanced metabolic stability, solubility, and receptor selectivity.[1][2] This guide provides a comprehensive technical overview of the synthesis, established biological activities, and therapeutic potential of benzylazetidine derivatives, with a focus on their applications in oncology and neuropharmacology. Detailed experimental protocols and mechanistic insights are provided to support researchers in this dynamic field.

The Benzylazetidine Scaffold: A Privileged Structure in Drug Discovery

The benzylazetidine core combines two key structural features that are highly advantageous for drug design:

  • The Azetidine Ring: This strained, four-membered heterocycle is not merely a linker but an active contributor to a molecule's pharmacological profile. Its rigid, three-dimensional structure provides well-defined exit vectors for substituents, allowing for precise targeting of receptor binding pockets.[3] This sp3-rich motif often leads to improved aqueous solubility and metabolic stability compared to more common saturated analogues like piperidine.[4] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine ring to enhance their pharmacokinetic properties.[1][2]

  • The Benzyl Group: The N-benzyl moiety imparts lipophilicity, which can be crucial for traversing cellular membranes. Furthermore, the aromatic ring can engage in favorable π-π stacking interactions with biological targets, enhancing binding affinity.

The fusion of these two components creates a versatile scaffold that medicinal chemists can leverage to fine-tune the properties of new chemical entities, balancing potency with drug-like characteristics.[5]

Synthetic Pathways to Benzylazetidine Derivatives

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Benzylazetidine derivatives can be synthesized through several reliable routes. A common and effective method involves the intramolecular cyclization of an N-benzyl protected aminoalcohol.

A representative synthetic workflow is the preparation of 1-benzylazetidin-3-ol, a key intermediate. This process typically starts by reacting epichlorohydrin with benzylamine to form N-benzyl-3-amino-1-chloro-propan-2-ol.[6] This intermediate is then cyclized in the presence of a base, such as triethylamine, to yield the desired 1-benzylazetidin-3-ol.[6] Further functionalization can then be achieved at the 3-position.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_final Derivatization A Epoxy Halide (e.g., Epichlorohydrin) C N-benzyl-3-amino-1-halo-propan-2-ol A->C Ring Opening B Benzylamine B->C Nucleophilic Attack D 1-Benzylazetidin-3-ol C->D Intramolecular Cyclization (Base) E Functionalized Benzylazetidine Derivatives D->E Further Functionalization

Caption: General synthetic workflow for benzylazetidine derivatives.

Key Biological Activities and Therapeutic Potential

Benzylazetidine derivatives have demonstrated significant potential across several therapeutic areas, most notably in oncology and neuropharmacology.

Anticancer Activity

The benzylazetidine scaffold has been successfully incorporated into novel platinum-based anticancer agents. These complexes leverage the benzylazetidine-dicarboxylate anion as a leaving group in designs analogous to the established drug oxaliplatin.

A study by Li et al. (2014) detailed the synthesis and cytotoxic evaluation of a series of oxaliplatin derivatives featuring 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions.[7] These compounds were tested against human breast carcinoma (MCF-7) and non-small-cell lung cancer (A549) cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀, μM) of Benzylazetidine-Platinum Complexes

Compound R (on Benzyl) Carrier Ligand MCF-7 A549
14 4-Me (1R,2R)-N¹-iPr-DACH 5.8 ± 0.6 8.2 ± 0.9
Oxaliplatin - (1R,2R)-DACH 4.9 ± 0.5 7.5 ± 0.8
Carboplatin - 1,1-Cyclobutanedicarboxylate 45.2 ± 3.1 60.7 ± 4.5

Data synthesized from Li et al., 2014.[7] DACH = 1,2-diaminocyclohexane.

The results indicate that complex 14 , which incorporates a 1-(4-methylbenzyl)azetidine-3,3-dicarboxylate leaving group, exhibits cytotoxicity comparable to oxaliplatin and significantly superior to carboplatin against these cell lines.[7]

Mechanism of Action: DNA Interaction

Like other platinum-based drugs, the primary mechanism of action is believed to be interaction with nuclear DNA.[8] The benzylazetidine-platinum complexes are thought to bind to DNA, inducing structural distortions that inhibit replication and transcription, ultimately leading to apoptosis. Agarose gel electrophoresis studies on complex 14 demonstrated a different mode of DNA distortion compared to oxaliplatin, suggesting a unique interaction profile that could be beneficial in overcoming resistance mechanisms.[7]

G cluster_workflow Anticancer Screening Workflow A Synthesize Benzylazetidine Platinum (Pt) Complex C Treat Cells with Pt Complex (Dose-Response) A->C H Incubate DNA with Pt Complex A->H B Culture Cancer Cell Lines (e.g., MCF-7, A549) B->C D Perform MTT Assay (72h incubation) C->D Cytotoxicity E Measure Absorbance (590 nm) Calculate IC₅₀ D->E Cytotoxicity F Mechanism Study: DNA Interaction Assay E->F Inform G Isolate Plasmid DNA (e.g., pUC19) G->H I Agarose Gel Electrophoresis H->I Mechanistic Insight J Visualize DNA Bands (Cleavage/Distortion) I->J Mechanistic Insight

Caption: Experimental workflow for anticancer screening.
Neuropharmacological Applications

The unique structural properties of the benzylazetidine scaffold make it a valuable building block for agents targeting the central nervous system (CNS).[9] The azetidine ring can improve pharmacokinetic properties that are critical for CNS drugs, such as metabolic stability and the ability to cross the blood-brain barrier.

Research has highlighted the use of compounds like 1-benzyl-azetidine-2-carboxylic acid methyl ester as versatile intermediates in the development of novel therapeutic agents for neurological disorders.[9] Furthermore, the broader class of azetidine derivatives includes nicotinic analogs and M3 muscarinic antagonists, underscoring the scaffold's utility in neurodegenerative and inflammatory disease therapeutics.[1][2] For instance, N-Benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant activities.[10] The precise stereochemical arrangement of these molecules was found to be critical for their efficacy, with the (R)-stereoisomer of one derivative showing an ED₅₀ value of 4.5 mg/kg, while the (S)-isomer was largely inactive.[10] This highlights the importance of the rigid azetidine-like structure in presenting key pharmacophoric features to the biological target.

Antimicrobial Potential

While less explored than its anticancer and neurological applications, the benzylazetidine scaffold holds promise in the development of antimicrobial agents. This is often achieved by using the azetidine ring as a bioisosteric replacement for other saturated heterocycles in known antibiotic classes. This strategy can fine-tune the compound's properties, potentially enhancing potency or improving its safety profile.

Self-Validating Experimental Protocols

The following protocols are provided as a self-validating framework for researchers. Each protocol includes necessary controls to ensure the reliability and reproducibility of the results.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability following treatment with a test compound.[11][12]

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the benzylazetidine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to create a range of test concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the blank control absorbance from all other readings. Calculate cell viability as a percentage of the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: DNA Interaction via Agarose Gel Electrophoresis

This protocol assesses the ability of a compound to induce cleavage or conformational changes in plasmid DNA.[7][13]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine 10 µL of supercoiled plasmid DNA (e.g., pUC19, 0.5 µg) with Tris-HCl buffer (pH 7.2).

  • Compound Addition: Add varying concentrations of the benzylazetidine-platinum complex to the tubes. Include a DNA-only control. Adjust the final volume to 20 µL with buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for 24 hours.[13]

  • Sample Preparation for Loading: Add 4 µL of 6x loading buffer (containing bromophenol blue and glycerol) to each reaction tube.

  • Gel Electrophoresis: Load the samples into the wells of a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide). Run the gel in 1x TAE buffer at 80-100 V until the dye front has migrated approximately 75% of the gel length.[14]

  • Visualization: Visualize the DNA bands under a UV transilluminator. The supercoiled form (Form I) migrates fastest, followed by the linear form (Form III, resulting from double-strand breaks), and the nicked-circular form (Form II, from single-strand breaks) migrates slowest.[13] Analyze the conversion from Form I to Forms II and III as a function of compound concentration.

Caption: Diagram of DNA conformational changes on an agarose gel.

Conclusion and Future Directions

Benzylazetidine derivatives represent a highly promising and versatile scaffold in modern drug discovery. Their unique structural and physicochemical properties have been effectively leveraged to create potent anticancer agents with novel DNA interaction profiles and to design CNS-active compounds. The demonstrated success in these areas warrants further exploration of this scaffold. Future research should focus on expanding the structural diversity of benzylazetidine libraries, exploring their potential against a wider range of biological targets, including kinases and proteases, and conducting in-depth pharmacokinetic and in vivo efficacy studies to translate the current in vitro promise into tangible therapeutic candidates.

References

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  • Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. (2014). PubMed.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • 1-Benzyl-Azetidine-2-carboxylic acid methyl ester. Chem-Impex.
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  • Structures of some azetidine‐based drugs. (2021).
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  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
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  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. (2020).
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  • Identification of Cisplatin-Binding Proteins Using Agarose Conjugates of Pl
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  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Muthanna Journal of Pure Science.
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Unlocking the Strained Scaffold: A Technical Guide to the SAR of 1-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Case for the Azetidine Scaffold

In modern medicinal chemistry, the transition from planar aromatic rings to sp³-rich, three-dimensional frameworks is a proven strategy to improve clinical success rates. The azetidine ring—a four-membered, nitrogen-containing heterocycle—has emerged as a privileged scaffold in this paradigm[1].

The utility of azetidines stems from their unique physicochemical profile. The high ring strain (approximately 26 kcal/mol) and conformational rigidity dictate precise spatial orientations of attached pharmacophores[1]. Compared to larger saturated heterocycles like pyrrolidines or piperidines, azetidines offer a lower lipophilicity and a smaller steric footprint, which often translates to enhanced aqueous solubility and improved metabolic stability[2]. This structural efficiency is validated by several FDA-approved drugs, including the JAK inhibitor baricitinib, the MEK inhibitor cobimetinib, and the calcium channel blocker azelnidipine, all of which leverage the azetidine motif to optimize receptor selectivity and pharmacokinetic (PK) profiles[1].

Structure-Activity Relationship (SAR) Dynamics at the N1 Position

While the azetidine core provides the geometric foundation, the functionalization at the N1 (nitrogen) position is the primary driver of Structure-Activity Relationship (SAR) optimization. Unsubstituted secondary azetidines are highly basic (pKa ~ 10–11), which can lead to poor membrane permeability and off-target liabilities, such as hERG channel blockade.

Substituting the N1 position serves two mechanistic purposes:

  • Electronic Tuning: Converting the basic amine into an amide, carbamate, or urea drastically reduces basicity, mitigating phospholipidosis and hERG binding while fine-tuning the molecule's overall polar surface area (PSA).

  • Vectorial Trajectory: The N1-substituent acts as a rigid vector, directing functional groups deep into target binding pockets. Because the four-membered ring restricts the conformational flexibility of the nitrogen atom, the trajectory of the N1-substituent is highly predictable.

Case Study 1: Modulating Target Residence Time in M3 Antagonists

The impact of steric bulk adjacent to the N1 position is perfectly illustrated in the development of inhaled muscarinic M3 receptor antagonists. During the optimization of PF-3635659 (a Phase II clinical candidate for COPD), researchers discovered that introducing a gem-dimethyl substitution adjacent to the basic amine moiety of the azetidine exerted a profound effect on the dissociation rate[3]. This steric hindrance restricts the conformational exit pathway of the ligand from the receptor, resulting in slow off-rate binding kinetics and enabling once-daily dosing[3].

Case Study 2: "Tail Switching" in MAGL Inhibitors

Monoacylglycerol lipase (MAGL) is a critical serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins[4]. Inhibiting MAGL elevates neuroprotective 2-AG levels while suppressing neuroinflammation.

Recent SAR campaigns have utilized a "tail switching" strategy on piperazinyl azetidine and azetidinyl carbamate skeletons to develop both reversible and irreversible MAGL inhibitors[5].

  • Irreversible Inhibition: Functionalizing the N1 position with a carbamate bearing a good leaving group (e.g., hexafluoroisopropanol) allows the azetidine to act as a suicide inhibitor, covalently binding the catalytic serine of MAGL[5].

  • Reversible Inhibition: By replacing the reactive carbamate with bulky, non-covalent interacting groups (e.g., substituted benzoyl or heteroaryl groups), the N1-vector relies purely on shape complementarity and hydrogen bonding, yielding highly potent reversible inhibitors[5][6].

Quantitative SAR Data: Azetidine-Based MAGL Inhibitors

The table below summarizes the in vitro efficacy of various 1-substituted azetidine derivatives against human MAGL. The data illustrates how subtle modifications at the N1 position dictate both the binding mechanism and the half-maximal inhibitory concentration (IC₅₀).

CompoundScaffold TypeBinding MechanismTargetIC₅₀ (nM)
Compound 8 Piperazinyl azetidineIrreversibleMAGL0.88
Compound 10 (MAGL-0519) Azetidinyl carbamateIrreversibleMAGL12.7
Compound 17 Piperazinyl azetidineReversibleMAGL2.7
Compound 37 Piperazinyl azetidineReversibleMAGL11.7
Compound 26 Azetidine-piperazine di-amideReversibleMAGL510.0

(Data sourced from comparative pharmacological evaluations of MAGL PET tracers and di-amide inhibitors[6],[4],[5].)

Mechanistic Visualization

MAGL_Signaling Azetidine 1-Substituted Azetidine (MAGL Inhibitor) MAGL Monoacylglycerol Lipase (MAGL Enzyme) Azetidine->MAGL Inhibits AA Arachidonic Acid (AA) MAGL->AA Produces TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL Hydrolyzed by CB CB1 / CB2 Receptors (Neuroprotection) TwoAG->CB Activates PGs Prostaglandins (Neuroinflammation) AA->PGs COX Oxidation

Modulation of the 2-AG endocannabinoid signaling pathway by azetidine-based MAGL inhibitors.

Field-Proven Protocol: Activity-Based Protein Profiling (ABPP)

To validate the target engagement of newly synthesized 1-substituted azetidines, Activity-Based Protein Profiling (ABPP) is the gold standard[5].

System Causality & Self-Validation: This protocol is a self-validating competitive assay. It utilizes a broad-spectrum fluorophosphonate-rhodamine (FP-rhodamine) probe that covalently binds to the active site of all uninhibited serine hydrolases. If the azetidine compound successfully occupies the MAGL active site, it sterically blocks the FP-rhodamine probe, resulting in a quantifiable loss of fluorescence. If the proteome is degraded or the assay fails, the vehicle control will lack fluorescence, immediately flagging a false-negative result.

Step-by-Step Methodology:

  • Proteome Preparation: Isolate the membrane proteome from rat brain tissue by homogenizing in Tris buffer (50 mM, pH 7.4) and centrifuging at 100,000 × g for 45 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Inhibitor Incubation: Aliquot 50 µL of the proteome into microcentrifuge tubes. Add 1 µL of the 1-substituted azetidine inhibitor in DMSO across a concentration gradient (e.g., 0.1 nM to 10 µM). Use 1 µL of pure DMSO for the vehicle control. Incubate at 37°C for 30 minutes to allow for binding equilibrium (or covalent adduction for irreversible candidates).

  • Probe Labeling: Add 1 µL of FP-rhodamine (to achieve a 1 µM final concentration) to each tube. Incubate in the dark at room temperature for 30 minutes. Note: The probe will selectively tag any unoccupied catalytic serine residues.

  • Quenching & Separation: Quench the reaction by adding 17 µL of 4× SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes to denature the proteins. Resolve the proteome using a 10% SDS-PAGE gel run at 150V for 90 minutes.

  • Fluorescence Detection & Analysis: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to an excitation of 532 nm and an emission filter of 580 nm.

  • Quantification: Use ImageJ to quantify the fluorescence intensity of the MAGL band (~33 kDa). Normalize the data against the DMSO control and calculate the IC₅₀ using non-linear regression analysis in GraphPad Prism.

Conclusion

The 1-substituted azetidine scaffold represents a masterclass in exploiting molecular strain and sp³ geometry for drug discovery. By systematically exploring the SAR at the N1 position, researchers can precisely tune a molecule's basicity, optimize its trajectory into target binding pockets, and dictate its residence time. Whether designing irreversible covalent binders or highly selective reversible inhibitors, the azetidine ring remains an indispensable tool in the modern medicinal chemist's arsenal.

References

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The Rising Therapeutic Potential of Novel Azetidine Derivatives in Anticancer Screening

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Case for the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine scaffold—a four-membered nitrogen-containing heterocycle—has transitioned from a synthetic curiosity to a privileged pharmacophore. The core advantage of azetidines lies in their unique physicochemical profile: high ring strain, an sp3-rich character, and strict conformational rigidity 1. These features collectively enhance metabolic stability and target selectivity compared to their linear or highly flexible counterparts.

In anticancer drug development, azetidin-2-ones (β-lactams) serve as highly effective bioisosteres. A classic example is the modification of Combretastatin A-4 (CA-4), a potent vascular disrupting agent. CA-4 suffers from spontaneous cis-trans isomerization in aqueous solution, leading to a dramatic loss of antimitotic activity. By replacing the olefinic bond of CA-4 with an azetidin-2-one ring, researchers lock the molecule into its active conformation, preventing isomerization while retaining nanomolar affinity for the colchicine binding site of tubulin 23. Beyond tubulin inhibition, novel azetidine hybrids have demonstrated potent blockade of the VEGFR-2 and STAT3 signaling pathways, arresting tumor proliferation and angiogenesis 4.

G Azetidine Azetidine Scaffold (High Ring Strain, sp3-rich) Tubulin Tubulin Polymerization Inhibition Azetidine->Tubulin CA-4 bioisostere VEGFR2 VEGFR-2 Inhibition Azetidine->VEGFR2 Thiourea hybrids STAT3 STAT3 Pathway Inhibition Azetidine->STAT3 Direct binding Apoptosis Apoptosis Induction (Caspase-3 Activation) Tubulin->Apoptosis Mitotic arrest Angiogenesis Anti-Angiogenesis VEGFR2->Angiogenesis Blockade Proliferation Anti-Proliferation STAT3->Proliferation Transcriptional block

Logical mapping of azetidine structural features to anticancer mechanisms.

Quantitative Efficacy Across Cancer Cell Lines

The structural tuning of azetidines—such as the introduction of 3,5-dimethoxyphenyl or thiourea moieties—yields compounds with exceptional potency. The following table synthesizes recent in vitro screening data, highlighting the nanomolar efficacy of top-tier azetidine derivatives across diverse chemoresistant cell lines.

Compound DesignationPrimary Target / MechanismCancer Cell LineIC₅₀ / EC₅₀ ValueSource
Compound 12l Tubulin (Colchicine site)HT-29 (Chemoresistant Colon)3 nM2
Compound 12l Tubulin (Colchicine site)MCF-7 (Breast)10 nM2
(+)-trans-20 Tubulin PolymerizationHuTu-80 (Duodenum)9 nM3
Compound 3B VEGFR-2 InhibitionA431 (Skin)30 nM (0.03 µM)4
Compound 3B VEGFR-2 Inhibition786-O (Kidney)30 nM (0.03 µM)4
Compound 6 Apoptosis InductionMCF-7 (Breast)0.8 nM5

Self-Validating Experimental Workflows

To ensure data integrity during drug development, every assay must be designed as a self-validating system. The following protocols detail the synthesis and screening of azetidine derivatives, explicitly outlining the causality behind each methodological choice.

Protocol A: Stereoselective Synthesis of 1,4-Diarylazetidin-2-ones (Staudinger Reaction)

The Staudinger reaction (ketene-imine cycloaddition) is the gold standard for synthesizing β-lactams. Controlling the reaction kinetics is critical to preventing ketene dimerization and ensuring the correct trans configuration necessary for tubulin binding 25.

  • Preparation: Dissolve the appropriate imine (5 mmol) and acid chloride (7 mmol) in 50 mL of strictly anhydrous toluene under a nitrogen atmosphere at 0 °C.

    • Causality: Moisture rapidly hydrolyzes the acid chloride. The 0 °C environment stabilizes the highly reactive acid chloride prior to base addition.

  • Ketene Generation: Gradually warm the solution to 100 °C and add dry triethylamine (TEA, 9 mmol) dropwise over 30 minutes.

    • Causality: TEA acts as the base to generate the ketene in situ. Dropwise addition at elevated temperatures prevents runaway exothermic reactions and limits unwanted ketene-ketene dimerization.

  • Cycloaddition & Equilibration: Reflux the mixture at 100 °C for 5 hours, then remove from heat and stir at room temperature for 18 hours.

    • Causality: The extended room-temperature stirring allows the kinetically favored cis-isomer to equilibrate into the thermodynamically favored trans-β-lactam, which is required for optimal biological activity.

  • Self-Validation Check: Prior to biological screening, confirm the trans configuration of the C-3 and C-4 substituents via X-ray crystallography or ¹H-NMR.

    • Validation Standard: A coupling constant (

      
      ) of approximately 2.0–2.5 Hz between the C-3 and C-4 protons strictly confirms the trans geometry.
      
Protocol B: High-Throughput Antiproliferative Screening (alamarBlue Assay)

For high-throughput screening of azetidines, the alamarBlue (resazurin) assay is superior to traditional MTT assays. It is non-toxic, allowing for continuous multiplexed monitoring, and eliminates the need for a solubilization step, thereby reducing pipetting errors 2.

  • Cell Seeding: Seed target cells (e.g., HT-29, MCF-7) at

    
     cells/well in 96-well plates and incubate for 24 hours at 37 °C (5% CO₂).
    
    • Causality: This allows cells to adhere and re-enter the exponential log phase of growth, ensuring uniform compound uptake.

  • Compound Treatment: Treat cells with serial dilutions of the azetidine derivatives (1 nM to 10 µM). Maintain a constant vehicle concentration of 0.1% DMSO across all wells.

    • Causality: 0.1% DMSO ensures complete compound solubility without inducing baseline solvent toxicity.

  • Incubation & Readout: Incubate for 72 hours. Add alamarBlue reagent (10% of total culture volume) and incubate for an additional 4 hours. Measure fluorescence (Ex: 530–560 nm, Em: 590 nm).

  • Self-Validation Check: Calculate the Z'-factor for the assay plate using the positive control (30 nM CA-4) and the negative control (0.1% DMSO).

    • Validation Standard: A Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio, proving the plate is acceptable for IC₅₀ determination.

Protocol C: Mechanistic Validation via Caspase-3 Cleavage

To confirm that the observed cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis, researchers must validate the activation of Caspase-3, the central executioner enzyme of the apoptotic cascade 35.

  • Treatment & Lysis: Treat cells with the established IC₅₀ concentration of the azetidine compound for 24 hours. Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Inhibitors are mandatory to prevent the rapid enzymatic degradation of the transient cleaved-Caspase-3 fragments (17 and 19 kDa).

  • Western Blotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-cleaved Caspase-3 and anti-Vinculin primary antibodies.

  • Self-Validation Check:

    • Validation Standard: The presence of a stable, uniform Vinculin band (116 kDa) across all lanes validates equal protein loading. A positive control lane (cells treated with a known apoptosis inducer) ensures the primary antibody is effectively detecting the cleaved fragments.

G Synthesis 1. Staudinger Synthesis (Azetidin-2-one) Purification 2. Purification (NMR, X-ray) Synthesis->Purification Screening 3. Antiproliferative Screening (alamarBlue) Purification->Screening Hit Hit Identification (IC50 < 100 nM) Screening->Hit Mech1 Tubulin Polymerization Assay Hit->Mech1 Mechanism Mech2 Apoptosis Validation (Caspase-3 WB) Hit->Mech2 Validation

End-to-end experimental workflow for azetidine synthesis and biological screening.

References

  • Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. PubMed / Bioorganic Chemistry.
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.
  • Screening for Bioactive Azetidine Compounds: A Technical Guide. Benchchem.
  • Synthesis and Biological Evaluation of 1,4-Diaryl-2-azetidinones as Specific Anticancer Agents: Activation of Adenosine Monophosphate Activated Protein Kinase and Induction of Apoptosis.
  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC / NIH.
  • Azetidines in medicinal chemistry: emerging applic

Sources

In Silico Modeling of 1-(4-Isopropylbenzyl)azetidine Interactions: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 1-(4-Isopropylbenzyl)azetidine, a novel small molecule with potential therapeutic applications. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and metabolic properties.[1] This document outlines a systematic and scientifically rigorous approach to characterizing the potential biological interactions of this compound. We will delve into the causality behind experimental choices in molecular docking, molecular dynamics simulations, and binding free energy calculations. While specific experimental data for 1-(4-Isopropylbenzyl)azetidine is not publicly available, this guide establishes a robust, self-validating protocol by employing a well-characterized and therapeutically relevant target, the Epidermal Growth Factor Receptor (EGFR) kinase domain, as a case study.

PART 1: Introduction and Strategic Considerations

The Therapeutic Potential of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in modern drug discovery.[2] Their inherent ring strain and conformational rigidity can confer advantages such as improved binding affinity and metabolic stability compared to more flexible structural analogs.[1] The title compound, 1-(4-Isopropylbenzyl)azetidine, combines this privileged scaffold with a substituted benzyl group, suggesting a potential for specific interactions with protein targets. The field of in silico modeling offers a powerful, resource-efficient, and rapid methodology to hypothesize and evaluate the biological activity and physicochemical properties of such novel chemical entities, thereby prioritizing resources for laboratory synthesis and testing.[1]

Rationale for Target Selection: Epidermal Growth Factor Receptor (EGFR)

Given the absence of specific target information for 1-(4-Isopropylbenzyl)azetidine, a logical starting point for in silico screening is to consider protein families known to be modulated by other azetidine-containing molecules. These include G-protein coupled receptors (GPCRs), various enzymes, and kinases.[1] Notably, derivatives of azetidin-2-one have been investigated as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a well-validated target in oncology, and its kinase domain possesses a druggable binding pocket. Therefore, for the purpose of this guide, we will proceed with the hypothesis that 1-(4-Isopropylbenzyl)azetidine may interact with the EGFR kinase domain.

PART 2: The In Silico Workflow: A Methodological Blueprint

The computational evaluation of a novel ligand-protein interaction follows a multi-stage process, designed to progressively refine our understanding of the binding event. This workflow ensures that each step builds upon the last, providing a self-validating system of inquiry.

G cluster_prep Preparation cluster_dock Initial Screening cluster_sim Refinement & Dynamics cluster_analyze Analysis & Validation PDB Protein Structure Acquisition (PDB) PDB_Prep Receptor Preparation PDB->PDB_Prep Ligand Ligand Structure Generation Ligand_Prep Ligand Preparation Ligand->Ligand_Prep Dock Molecular Docking PDB_Prep->Dock Ligand_Prep->Dock MD Molecular Dynamics Simulation Dock->MD Analysis Trajectory Analysis MD->Analysis BFE Binding Free Energy Calculation Analysis->BFE

Caption: A generalized workflow for the in-silico investigation of a novel ligand-protein interaction.

Step-by-Step Protocol: Ligand and Receptor Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This protocol ensures that both the ligand and the protein are in a chemically and structurally appropriate state for subsequent calculations.

Experimental Protocol: Ligand and Receptor File Preparation

  • Receptor Structure Acquisition:

    • Action: Download the 3D coordinates of the human EGFR kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2GS2, which is in complex with an inhibitor.

    • Causality: Utilizing a crystal structure provides an experimentally determined, high-resolution model of the target protein's binding site.

  • Initial Receptor Cleanup:

    • Action: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file. This includes water molecules, co-solvents, and the co-crystallized ligand.

    • Causality: Water molecules and original ligands would interfere with the docking of our new compound and are therefore removed to isolate the protein structure.

  • Receptor Preparation for Docking:

    • Action: Employ a standard protein preparation utility, such as the 'Dock Prep' tool in UCSF Chimera or the 'Protein Preparation Wizard' in Schrödinger's Maestro. This process involves:

      • Adding hydrogen atoms.

      • Assigning correct bond orders.

      • Repairing any missing side chains or loops using rotamer libraries.

      • Assigning partial charges to each atom using a force field (e.g., AMBER).

    • Causality: These steps are crucial for accurately calculating the electrostatic and van der Waals interactions that govern molecular recognition.

  • Ligand Structure Generation:

    • Action: Draw the 2D structure of 1-(4-Isopropylbenzyl)azetidine using a chemical drawing tool like ChemDraw or the open-source MarvinSketch. Convert this 2D representation into a 3D structure.

    • Causality: This creates the initial 3D coordinates of our ligand.

  • Ligand Energy Minimization:

    • Action: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This can be done in software like Avogadro or with computational chemistry packages.

    • Causality: This step relaxes the ligand into a low-energy, stable conformation, which is a more realistic starting point for docking.

  • Final File Formatting:

    • Action: Save the prepared receptor and ligand structures in the appropriate file formats required by the chosen docking software (e.g., PDBQT for AutoDock Vina). This step often involves assigning specific atom types and charges.

    • Causality: Correct file formatting is a prerequisite for the docking software to correctly interpret the molecular structures.

PART 3: Predicting Binding Modes through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is a cornerstone of structure-based drug design.

The Docking Algorithm: A Search and Score Approach

The process can be conceptualized as a two-step procedure:

  • Conformational Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the defined binding site of the receptor.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

Experimental Protocol: Molecular Docking

  • Define the Binding Site (Grid Box):

    • Action: Center a 3D grid box on the active site of the EGFR kinase domain. The location can be determined from the position of the co-crystallized inhibitor in the original PDB file. The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate freely.

    • Causality: This confines the search space for the docking algorithm, increasing computational efficiency and focusing the search on the region of interest.

  • Execute the Docking Simulation:

    • Action: Run the docking calculation using software like AutoDock Vina. The program will systematically place the ligand in the grid box, evaluate its interactions, and generate a set of predicted binding poses.

    • Causality: The software's algorithm attempts to find the most energetically favorable binding mode of the ligand.

  • Analyze the Docking Results:

    • Action: Examine the output files, which will contain the predicted binding poses and their corresponding binding affinity scores (typically in kcal/mol). Visualize the top-ranked poses in the context of the protein's binding site.

    • Causality: The binding affinity score provides a quantitative estimate of the interaction strength, while visualization reveals the specific hydrogen bonds, hydrophobic interactions, and other contacts that stabilize the complex.

Interpreting Docking Data

The primary outputs of a docking experiment are the binding pose and the binding affinity score.

ParameterDescriptionExample Value (Hypothetical)
Binding Affinity An estimation of the binding free energy (in kcal/mol). More negative values indicate stronger predicted binding.-8.5 kcal/mol
Binding Pose The predicted 3D orientation and conformation of the ligand within the receptor's active site.Visualized in molecular graphics software
Key Interactions Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.Hydrogen bond with Met793, hydrophobic interaction with Leu718

PART 4: Simulating the Dynamic Reality: Molecular Dynamics

While molecular docking provides a static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and the nature of their interactions over time.

G Start Docked Protein-Ligand Complex Solvate Solvation in Water Box Start->Solvate Ions Addition of Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate System Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis Production->Analyze

Caption: Workflow for setting up and running a Molecular Dynamics simulation.

Step-by-Step Protocol: MD Simulation with GROMACS

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • Action: Take the best-ranked pose from the molecular docking as the starting structure. Place this complex in the center of a periodic box of water molecules.

    • Causality: Solvating the system provides a more realistic physiological environment.

  • Ionization:

    • Action: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration.

    • Causality: A neutral system is required for many simulation algorithms, and a physiological salt concentration is important for realistic electrostatic interactions.

  • Energy Minimization:

    • Action: Perform a steepest descent energy minimization of the entire system (protein, ligand, water, and ions).

    • Causality: This step removes any steric clashes or unfavorable geometries that may have been introduced during the setup process.

  • Equilibration:

    • Action: Run a two-phase equilibration. First, a short simulation at constant volume and temperature (NVT ensemble) to stabilize the system's temperature. Second, a longer simulation at constant pressure and temperature (NPT ensemble) to allow the system's density to relax to the correct value.

    • Causality: Equilibration ensures that the system is in a stable state before the main production simulation begins.

  • Production MD:

    • Action: Run the main simulation for a desired length of time (e.g., 100 nanoseconds). The coordinates of all atoms are saved at regular intervals, creating a trajectory file.

    • Causality: This trajectory file contains the raw data describing the dynamic behavior of the protein-ligand complex over time.

Analysis of MD Trajectories

The analysis of the MD trajectory can provide a wealth of information:

Analysis TypeDescriptionKey Insight
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time.A stable RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average positions.Highlights flexible regions of the protein and the ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation.Identifies key and persistent hydrogen bond interactions that contribute to binding stability.

PART 5: Quantifying Binding: Free Energy Calculations

While docking scores provide a rapid estimation of binding affinity, more rigorous methods can be employed to calculate the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between computational cost and accuracy.

These methods calculate the binding free energy (ΔG_bind) by estimating the different energy components of the binding process from the MD simulation trajectory.

PART 6: Synthesis of Findings and Future Directions

The in silico workflow described in this guide provides a multi-faceted approach to characterizing the potential interactions of 1-(4-Isopropylbenzyl)azetidine with the EGFR kinase domain. The results from molecular docking offer an initial hypothesis of the binding mode and affinity. Molecular dynamics simulations then test the stability of this proposed complex in a dynamic, solvated environment. Finally, binding free energy calculations provide a more refined, quantitative prediction of the binding affinity.

The insights gained from this computational investigation can be used to:

  • Prioritize 1-(4-Isopropylbenzyl)azetidine for chemical synthesis and in vitro testing.

  • Guide the design of analogs with potentially improved binding affinity or selectivity.

  • Formulate hypotheses about the mechanism of action that can be tested experimentally.

This guide provides a robust and scientifically sound framework for the initial stages of drug discovery, demonstrating how computational chemistry can be a powerful tool for accelerating the development of new therapeutic agents.

References

  • Gomez-Cansino, R., et al. (2015). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 20(6), 10315-10332. [Link]

  • Al-Bayati, F. I. H., et al. (2025). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 25(5). [Link]

  • Al-Bayati, F. I. H., & Shaker, A. H. (2025). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Protocol for the N-Alkylation of Azetidine with 4-Isopropylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The N-alkylation of azetidine (trimethylene imine) is a pivotal transformation in medicinal chemistry, particularly in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators such as Siponimod (BAF312) . The azetidine ring offers a rigid, low-molecular-weight scaffold that improves ligand efficiency compared to larger heterocycles like pyrrolidine or piperidine.

However, this protocol addresses two specific synthetic challenges:

  • Ring Strain: The azetidine ring possesses ~25.4 kcal/mol of strain energy, making it susceptible to ring-opening polymerization or hydrolysis under acidic or harsh thermal conditions.

  • Volatility: Free base azetidine (b.p. ~61–62 °C) is highly volatile and difficult to handle precisely.

This guide details a robust, scalable protocol using Azetidine Hydrochloride as the stable starting material, employing Finkelstein catalysis to activate the 4-isopropylbenzyl chloride electrophile.

Reaction Mechanism & Chemical Logic

The Transformation

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) . To mitigate the lower reactivity of the benzylic chloride compared to bromides, Potassium Iodide (KI) is employed as a nucleophilic catalyst.
Mechanistic Pathway[1][2]
  • In-Situ Neutralization: The carbonate base neutralizes the azetidine HCl salt, liberating the nucleophilic free amine.

  • Finkelstein Activation: Iodide displaces the chloride on the benzylic electrophile, forming a more reactive benzylic iodide species.

  • N-Alkylation: The azetidine nitrogen attacks the activated benzylic carbon.

  • Scavenging: The base neutralizes the generated acid (HCl/HI), driving the equilibrium forward.

ReactionMechanism Start_Salt Azetidine HCl (Stable Precursor) Free_Base Azetidine (Free Amine) Start_Salt->Free_Base Neutralization (-KCl, -CO2, -H2O) Base K2CO3 (Base) Base->Free_Base Product N-(4-isopropylbenzyl) azetidine Free_Base->Product SN2 Attack Electrophile_Cl 4-Isopropylbenzyl Chloride Electrophile_I Transient Benzyl Iodide Electrophile_Cl->Electrophile_I Finkelstein Exchange KI KI (Catalyst) KI->Electrophile_I Electrophile_I->Product

Caption: Figure 1. Mechanistic flow utilizing in-situ neutralization and iodide catalysis to overcome chloride leaving group passivity.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleCritical Note
Azetidine HCl 93.561.2NucleophileHygroscopic. Store in desiccator.
4-Isopropylbenzyl chloride 168.661.0ElectrophileLimiting reagent. Lachrymator.
Potassium Carbonate (

)
138.213.0BaseAnhydrous, powder (not granular).
Potassium Iodide (KI) 166.000.1CatalystEssential for chloride activation.
Acetonitrile (MeCN) -[0.2 M]SolventDry (water <0.1%) to prevent hydrolysis.
Step-by-Step Methodology
Phase 1: Preparation & Activation
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Base Suspension: Add Azetidine HCl (1.2 equiv) and

    
      (3.0 equiv) to the flask.
    
  • Solvent Addition: Add anhydrous Acetonitrile (concentration relative to electrophile ~0.2 M).

    • Why: MeCN is polar aprotic, stabilizing the transition state while dissolving the organic reactants.

  • Free Base Liberation: Stir the suspension at Room Temperature (RT) for 30 minutes.

    • Observation: Slight gas evolution (

      
      ) indicates neutralization. This step ensures the volatile azetidine free base is available in solution before heating.
      
Phase 2: Reaction
  • Catalyst Addition: Add KI (0.1 equiv).

  • Electrophile Addition: Add 4-Isopropylbenzyl chloride (1.0 equiv) dropwise via syringe.

    • Safety: Benzylic chlorides are potent lachrymators. Perform in a fume hood.

  • Thermal Cycle: Heat the mixture to 50–60 °C for 4–12 hours.

    • Control: Do NOT exceed 65 °C. Higher temperatures increase the risk of azetidine ring opening (polymerization) and quaternary ammonium salt formation (over-alkylation).

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or LCMS. Look for the disappearance of the benzyl chloride.

Phase 3: Workup & Isolation
  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the pad with Ethyl Acetate (EtOAc).[1]
  • Concentration: Concentrate the filtrate carefully under reduced pressure.

    • Warning: Do not heat the water bath >40 °C to avoid losing product if the MW is low, though the benzyl group adds significant weight (MW ~189), reducing volatility risks compared to bare azetidine.

  • Extraction: Redissolve residue in EtOAc and wash with:

    • Water (x2) to remove residual MeCN/KI.

    • Brine (x1).

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Phase 4: Purification (Critical)
  • Stationary Phase: Silica gel is slightly acidic and can degrade azetidines.[1]

  • Method: Flash Column Chromatography.

  • Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (TEA) or 1%

    
      before packing the column.
    
  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc).

Troubleshooting & Optimization Logic

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield Azetidine volatilityUse Azetidine HCl salt (as per protocol) rather than free base. Ensure reaction vessel is sealed well.
Ring Opening Acidic conditions / High HeatKeep Temp <60 °C. Ensure base is in excess. Avoid acidic workups.
Slow Reaction Chloride passivityIncrease KI loading to 0.5 equiv. Switch solvent to DMF (though workup is harder).
Product Decomposition on Column Acidic SilicaMANDATORY: Pre-treat silica with 1% Triethylamine.
Workup Decision Tree

WorkupLogic Start Reaction Complete (LCMS Confirmation) Filter Filter Inorganic Salts Start->Filter Partition Partition: EtOAc / Water Filter->Partition Check_pH Check Aqueous pH Partition->Check_pH Acidic pH < 7 (Risk of Ring Opening) Check_pH->Acidic Yes Basic pH > 8 (Safe) Check_pH->Basic No Action_Neut Add Sat. NaHCO3 Acidic->Action_Neut Dry Dry Organic Layer (Na2SO4) Basic->Dry Action_Neut->Partition Purify Purification: Basified Silica Gel Dry->Purify

Caption: Figure 2.[2][3] Workup logic flow emphasizing pH control to prevent azetidine degradation.

Safety & Handling

  • Azetidine HCl: While less volatile than the free base, it is a skin irritant.

  • 4-Isopropylbenzyl chloride: A lachrymator and alkylating agent. Double-glove and work in a fume hood.

  • Potassium Carbonate: Dust inhalation hazard. Use a mask when weighing.

References

  • Pan, S. et al. (2013).[4] Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator.[4] ACS Medicinal Chemistry Letters, 4(3), 333–337.[4]

  • Couty, F. & Drouillat, B. (2012). Recent Advances in the Synthesis and Reactivity of Azetidines.[5][3][6] Heterocycles, 84(1), 227-262.[5]

  • BenchChem Technical Support. (2025). Azetidine Ring-Opening Reactions and Stability Protocols.[7][5][8][9]

  • Organic Syntheses. (1973). Ethyl 3-(1-Azetidinyl)propionate and General Azetidine Handling.[10] Organic Syntheses, Coll. Vol. 5, p.586.

Sources

Application Note: Advanced Purification Workflows for Crude 1-(4-Isopropylbenzyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Physicochemical Rationale

1-(4-Isopropylbenzyl)azetidine is a highly lipophilic tertiary amine frequently utilized as an intermediate in pharmaceutical synthesis. The molecular architecture—combining a highly basic, strained four-membered azetidine ring (pKa ~ 8.5) with a non-polar 4-isopropylbenzyl moiety—creates unique solubility and chromatographic behaviors ([1]).

During synthesis (e.g., via the alkylation of azetidine or reductive amination), crude reaction mixtures frequently contain unreacted neutral electrophiles, secondary amine byproducts, or oxidized impurities. Because polar azetidine derivatives are notoriously difficult to purify via standard normal-phase chromatography due to severe streaking and irreversible binding to acidic silanol groups (), an orthogonal purification strategy is required.

This guide details a self-validating, three-tier approach designed by application scientists: Chemoselective Acid-Base Extraction , Amine-Deactivated Silica Gel Chromatography , and Salt Crystallization .

Workflow Visualization

Workflow A Crude 1-(4-Isopropylbenzyl)azetidine (in Organic Solvent) B Acid Extraction (1M HCl) A->B C Aqueous Layer (Azetidinium Salt) B->C Protonation D Organic Layer (Neutral Impurities) B->D Discard E Basification (NaOH to pH > 12) C->E F Organic Extraction (DCM or EtOAc) E->F Freebasing G Flash Chromatography (TEA-treated Silica) F->G If basic impurities persist H Salt Crystallization (HCl in Ether) F->H For high crystalline purity I Pure Product (>99% Purity) G->I H->I

General orthogonal purification workflow for 1-(4-Isopropylbenzyl)azetidine.

Protocol 1: Chemoselective Acid-Base Extraction

Causality & Principle: Acid-base extraction leverages the pH-dependent solubility of ionizable compounds to separate them from neutral or non-ionizable impurities ([2]). By treating the crude mixture with a dilute aqueous acid, the tertiary amine is protonated to form a highly water-soluble azetidinium salt, while neutral impurities (e.g., 4-isopropylbenzaldehyde or alkyl halides) remain trapped in the organic phase ([3]).

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude 1-(4-Isopropylbenzyl)azetidine mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent to release pressure.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the protonated azetidinium salt.

  • Validation Check: Spot both layers on a TLC plate. The organic layer should display fast-moving neutral impurities under UV light, while the target amine remains immobilized at the baseline of the aqueous spot. Discard the organic layer.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 2M NaOH dropwise until the pH strictly exceeds 12. Expert Insight: Basifying to a high pH (pH > 12) is a critical causality step. You must convert the azetidine salt completely back to the neutral free base to prevent product loss during the recovery extraction ().

  • Recovery Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enriched free base.

Protocol 2: Amine-Deactivated Silica Gel Chromatography

Causality & Principle: If structurally similar basic impurities (such as secondary amines) co-elute after the extraction phase, normal-phase flash chromatography is required. However, bare silica gel contains highly acidic silanol groups that interact strongly with the basic nitrogen of the azetidine ring. This secondary retention mechanism causes severe tailing, low recovery, and potential on-column decomposition (). Pre-treating the stationary phase with a non-nucleophilic base like Triethylamine (TEA) passivates these active sites.

Mechanism A Acidic Silanol Groups (Bare Silica Gel) B Triethylamine (TEA) Addition A->B C Passivated Silica (Amine-Capped) B->C Neutralization D 1-(4-Isopropylbenzyl)azetidine Elutes Cleanly C->D Prevents secondary retention

Mechanism of silica gel passivation using triethylamine to prevent amine streaking.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 80:20 v/v) spiked with 1% Triethylamine (TEA) ().

  • Column Packing: Prepare a slurry of silica gel using the TEA-containing mobile phase. Pack the column and flush with at least two column volumes of the solvent. Validation: The column is ready when the eluent pH tests basic on indicator paper, confirming complete passivation.

  • Sample Loading: Dissolve the extracted free base oil in a minimum volume of the mobile phase and load it evenly onto the column head.

  • Elution: Elute the column while collecting fractions. Monitor via TLC using a Ninhydrin or Dragendorff stain to visualize the tertiary amine. The TEA prevents secondary retention, allowing the 1-(4-Isopropylbenzyl)azetidine to elute as a sharp, symmetrical band.

Protocol 3: Orthogonal Purification via Salt Crystallization

Causality & Principle: When chromatographic resolution is insufficient, or when a highly stable solid form is required for long-term storage, converting the oily free base into a crystalline salt (e.g., hydrochloride) acts as a powerful final purification step (). Crystallization relies on the strict geometric and thermodynamic requirements of the crystal lattice, which naturally excludes structurally dissimilar impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chromatographically purified free base in anhydrous diethyl ether under an inert atmosphere (nitrogen or argon).

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of anhydrous HCl in diethyl ether (e.g., 2.0 M solution) dropwise under continuous magnetic stirring.

  • Crystallization: A white precipitate of 1-(4-Isopropylbenzyl)azetidine hydrochloride will immediately begin to form. Allow the suspension to stir at 0 °C for 30 minutes to maximize crystal formation and lattice maturation ().

  • Isolation & Validation: Collect the solid via vacuum filtration. Wash the filter cake twice with cold anhydrous ether to remove residual lipophilic impurities. Determine the melting point to validate final purity against literature standards.

Quantitative Data Summary

To assist in selecting the appropriate workflow, the following table summarizes the expected outcomes of each purification stage based on standard tertiary amine purification metrics ([4]).

Purification StageTarget Impurity RemovedExpected Recovery (%)Expected Purity (%)Physical State
Crude Mixture N/A100% (Baseline)60 - 75%Viscous Oil
Acid-Base Extraction Neutral & Acidic Byproducts85 - 90%85 - 90%Free Base Oil
Deactivated Chromatography Structurally Similar Amines75 - 80%95 - 98%Free Base Oil
HCl Salt Crystallization Trace Co-eluting Isomers65 - 75%> 99.5%Crystalline Solid

Conclusion

The purification of 1-(4-Isopropylbenzyl)azetidine requires a systematic approach tailored to its specific physicochemical profile. By sequentially applying chemoselective acid-base extraction, amine-deactivated normal-phase chromatography, and rigorous salt crystallization, researchers can reliably isolate this tertiary amine with >99.5% purity. This establishes a self-validating, highly reproducible workflow suitable for sensitive downstream drug development applications.

References

Sources

In vitro biological assay protocols for azetidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing the Azetidine Scaffold – Integrated In Vitro Profiling

Introduction: The Azetidine Paradigm

In modern medicinal chemistry, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has graduated from a niche curiosity to a "privileged scaffold."[1] It is increasingly deployed as a bioisostere for gem-dimethyl groups, cyclopropanes, or larger heterocycles like pyrrolidine and piperidine.

The Scientific Rationale:

  • Vector Manipulation: The bond angles of the azetidine ring (~90°) create unique exit vectors for substituents, often allowing access to binding pockets unreachable by the ~109° angles of cyclohexyl or piperidinyl systems.

  • Physicochemical Optimization: Replacing a pyrrolidine with an azetidine typically lowers lipophilicity (LogD) and basicity (pKa lowering by ~1–2 units). This is the "Azetidine Switch," used to improve metabolic stability and reduce hERG liability while maintaining potency.

  • The Liability – Ring Strain: The ring possesses significant strain energy (~25 kcal/mol).[2] While unactivated azetidines are stable, functionalization (especially forming azetidiniums or electron-deficient amides) can introduce hydrolytic instability or susceptibility to nucleophilic ring-opening.

This guide outlines three critical assay modules designed to validate azetidine-based candidates: Chemical Stability , Biochemical Potency , and Permeability .

Module 1: Physicochemical Integrity (The "Strain Check")

Before assessing biological activity, one must verify that the strained ring survives the assay buffer conditions. Azetidines with electron-withdrawing groups (EWGs) on the nitrogen can be susceptible to acid-catalyzed hydrolysis or nucleophilic attack.

Protocol: pH-Dependent Kinetic Stability Profiling

Objective: Determine the half-life (


) of the azetidine candidate across physiological pH ranges.

Materials:

  • Test Compound: 10 mM stock in DMSO.

  • Buffers:

    • pH 1.2 (0.1 N HCl) – Simulating gastric environment.

    • pH 7.4 (PBS) – Simulating plasma/cytosol.

    • pH 9.0 (Borate buffer) – Stress test for base-catalyzed ring opening.

  • Internal Standard (IS): Warfarin or Tolbutamide (10 µM in Acetonitrile).

  • Detection: LC-MS/MS (Triple Quadrupole).

Experimental Workflow:

  • Preparation: Dilute the 10 mM stock to a working concentration of 1 µM in each buffer (0.1% DMSO final).

  • Incubation: Incubate plates at 37°C with gentle shaking.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hours.

    • At each timepoint, transfer 50 µL of reaction mixture into 200 µL of ice-cold Acetonitrile containing the Internal Standard (Quenching).

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Acceptance Criteria:

  • 
     remaining after 4 hours at pH 7.4.
    
  • Identification of ring-opened byproducts (M+18 mass shift) indicates hydrolytic failure.

Visualization: Stability Workflow

StabilityWorkflow Stock 10mM Stock (DMSO) Incubation Incubation 37°C Stock->Incubation Dilute to 1µM Buffer pH Buffers (1.2, 7.4, 9.0) Buffer->Incubation Quench Quench (ACN + IS) Incubation->Quench Timepoints (0-24h) LCMS LC-MS/MS Analysis Quench->LCMS Supernatant Data Calc t1/2 & Identify Ring Opening LCMS->Data

Caption: Kinetic workflow for assessing azetidine ring stability against hydrolytic cleavage.

Module 2: Biochemical Potency (Target Engagement)

Azetidines are frequently used in kinase inhibitors (e.g., Baricitinib for JAK1/2, Cobimetinib for MEK) to occupy the ATP-binding pocket or solvent-front regions. The following protocol uses a FRET-based format, which is robust against the fluorescence interference often caused by amine-rich heterocycles.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

Context: This assay measures the inhibition of JAK1/2 (or similar kinase) by the azetidine compound. It relies on a tracer (fluorophore-labeled inhibitor) competing with the test compound for the ATP binding site.

Materials:

  • Enzyme: Recombinant Human JAK1 or JAK2 (catalytic domain).

  • Tracer: Europium-labeled kinase tracer (e.g., LanthaScreen™).

  • Antibody: Biotinylated anti-His tag or anti-GST (depending on kinase tag).

  • Test Compound: Azetidine series (Serial dilution).

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare 10-point dose-response curves (3-fold serial dilution) in 100% DMSO.

    • Transfer 20 nL to a low-volume 384-well black plate (acoustic dispensing preferred).

  • Enzyme/Antibody Master Mix:

    • Dilute Kinase (final conc. ~1 nM) and Europium-labeled Antibody (2 nM) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 5 µL to the assay plate.[3]

  • Tracer Addition:

    • Add 5 µL of Kinase Tracer (at

      
       concentration, typically 10–50 nM).
      
  • Equilibration:

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Critical Quality Attribute (CQA): Azetidines can act as "proline mimics" in the hinge region. If the compound is designed to form a covalent bond (e.g., acrylamide-azetidine), the incubation time must be extended (up to 4 hours) to measure


 rather than simple 

.

Visualization: Assay Mechanism

KinaseAssay Eu Europium-Ab (Donor) Complex_High High FRET Signal (Tracer Bound) Eu->Complex_High Binds Complex_Low Low FRET Signal (Azetidine Bound) Eu->Complex_Low Kinase Kinase (JAK/MEK) Kinase->Complex_High Binds Kinase->Complex_Low Tracer Fluorescent Tracer (Acceptor) Tracer->Complex_High Binds Active Site Azetidine Azetidine Cmpd (Inhibitor) Azetidine->Complex_Low Displaces Tracer Complex_High->Complex_Low Increasing Inhibitor Conc.

Caption: Competition mechanism. High signal indicates no inhibition; Low signal indicates Azetidine binding.

Module 3: Permeability (ADME Profiling)

Azetidines are often introduced specifically to lower LogD and improve permeability compared to piperidines. Therefore, a permeability assay is the ultimate validation of this design strategy.

Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Measure passive diffusion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) across a lipid-impregnated membrane.[4]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.[5]

  • Lipid Solution: 1% Lecithin in Dodecane.

  • System Solution: PBS (pH 7.4) or FaSSIF (simulated intestinal fluid).

Methodology:

  • Membrane Preparation: Add 5 µL of Lipid Solution to the membrane of the Donor Plate.[3] Allow to dry for 2–5 mins.

  • Donor Loading: Add 150 µL of Test Compound (10 µM in PBS, pH 7.4) to the Donor wells.

  • Acceptor Loading: Add 300 µL of blank PBS to the Acceptor wells.

  • Sandwich Assembly: Place the Donor plate carefully on top of the Acceptor plate.

  • Incubation: 4 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.[3]

    • Analyze Donor and Acceptor solutions via LC-MS/MS or UV-Vis.

  • Calculation:

    
    
    Where 
    
    
    
    is filter area,
    
    
    is time, and
    
    
    is a constant related to well volumes.

Interpretation:

  • High Permeability:

    
     cm/s.
    
  • Azetidine Effect: You should observe a higher

    
     for the azetidine analog compared to a corresponding pyrrolidine analog if the "Azetidine Switch" successfully reduced basicity/lipophilicity balance.
    

References

  • National Institutes of Health (NIH). (2021). In-vitro evaluation of the immunomodulatory effects of Baricitinib. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

Sources

Advanced Cell Viability Assays for Novel Therapeutics: From Screening to Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Viability Paradox in Drug Discovery

In the development of novel therapeutic agents—ranging from small molecule inhibitors to biologics and proteolysis-targeting chimeras (PROTACs)—the definition of "dead" vs. "alive" is mechanism-dependent. Traditional dye-exclusion methods often fail to capture the nuance of cytostatic effects, while metabolic assays can yield false positives due to chemical interference by the test agent itself.

This guide moves beyond basic "live/dead" counting.[1][2] It provides a strategic framework for selecting and executing viability assays that are robust, reproducible, and specifically tailored to the unique physicochemical properties of modern therapeutic candidates.

Strategic Assay Selection

The choice of assay dictates the quality of the IC50 data. Do not default to MTT simply because it is a legacy standard. Use the following logic to select the appropriate readout.

DOT Diagram: Assay Selection Decision Matrix

AssaySelection Start Start: Define Therapeutic Goal Throughput Is High-Throughput (HTS) Required? Start->Throughput Mechanism Is the Compound a Reducing Agent? Throughput->Mechanism No ATP ATP Luminescence (e.g., CellTiter-Glo) Throughput->ATP Yes (Speed/Sensitivity) Kinetics Is Kinetic Monitoring Needed? Mechanism->Kinetics No LDH Membrane Integrity (LDH Release) Mechanism->LDH Yes (Avoids Interference) ModelType 2D or 3D (Spheroid)? Kinetics->ModelType No RealTime Real-Time Assay (Impedance/Live-Cell Imaging) Kinetics->RealTime Yes ModelType->ATP 3D (Requires Lysis) Resazurin Resazurin/MTS (Metabolic) ModelType->Resazurin 2D (Cost-Effective)

Caption: Decision matrix for selecting cell viability assays based on throughput, compound chemistry, and culture model.

Protocol A: ATP Quantitation (Luminescence)

Best For: High-Throughput Screening (HTS), 3D Organoids, and Novel Compounds with unknown chemical reactivity.

Mechanism & Rationale

ATP is the most rapid indicator of cell health. Upon cell death, ATPases degrade ATP within minutes. This assay uses a lytic reagent containing luciferase and luciferin. The reaction requires ATP to generate photons:



Because the signal is proportional to ATP concentration (and thus viable cell number), it offers a linear dynamic range over 5 logs, far exceeding colorimetric methods [1].
Step-by-Step Protocol

Materials:

  • Opaque-walled 96-well or 384-well plates (White walls prevent signal bleed-through).

  • ATP Detection Reagent (e.g., CellTiter-Glo or equivalent).[2][3]

  • Orbital plate shaker.[4]

Procedure:

  • Preparation: Thaw the ATP detection buffer and substrate. Mix to reconstitute. Equilibrate to room temperature (RT) for 30 minutes.

    • Expert Insight: Cold reagents slow the luciferase reaction, causing signal drift across the plate.

  • Equilibration: Remove cell culture plate from incubator and equilibrate to RT for 30 minutes.

    • Why? Temperature gradients cause "edge effects" in luminescence readings.

  • Addition: Add a volume of ATP Reagent equal to the volume of cell culture medium present in each well (1:1 ratio).

    • Example: If well contains 100 µL media, add 100 µL reagent.[4]

  • Lysis: Place plate on an orbital shaker at 200–300 rpm for 2 minutes.

    • Critical: Ensure complete lysis, especially for 3D spheroids.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence (integration time: 0.5–1.0 second/well).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for HTS validation.

  • Background: Media-only wells should yield < 1% of the signal of cell-containing wells.

Protocol B: Metabolic Activity (Resazurin/Tetrazolium)

Best For: Routine IC50 determination, cost-sensitive labs, and non-lytic requirements (Resazurin only).

Mechanism & Rationale

These assays rely on cellular dehydrogenases (mitochondrial and cytosolic) to reduce a substrate into a colored or fluorescent product.[5]

  • MTT: Reduces to insoluble purple formazan. Requires solubilization (DMSO).

  • MTS/WST-1: Reduces to soluble formazan. "Add-and-read."

  • Resazurin: Reduces to fluorescent resorufin.

Warning: Novel therapeutics with intrinsic reducing potential (e.g., antioxidants, flavonoids) can chemically reduce MTT/MTS without cells, leading to false "viability" signals [2].[6][7]

Step-by-Step Protocol (MTS/WST-1 Modified)

Materials:

  • Clear 96-well tissue culture plates.

  • MTS/PMS Reagent or WST-1 Reagent.

  • Absorbance reader (490 nm).

Procedure:

  • Seeding: Seed cells (e.g., 2,000–10,000 cells/well) and incubate overnight.

  • Treatment: Treat with therapeutic agent for desired time (24–72 hours).

    • Control: Include "Compound Control" wells (Media + Compound + No Cells) to check for chemical interference.

  • Reagent Addition: Add 20 µL of MTS/WST-1 reagent directly to the 100 µL culture medium.

  • Incubation: Incubate at 37°C for 1–4 hours.

    • Optimization: Check absorbance every hour.[8] Stop when the high-control wells reach 1.0–2.0 OD.

  • Measurement: Shake plate briefly and measure absorbance at 490 nm.

  • Correction: Subtract the absorbance of the "Media Blank" from all values.

DOT Diagram: Interference Workflow

InterferenceCheck Compound Test Compound Well_A Well A: Cells + Cmpd (Experimental) Compound->Well_A Well_B Well B: No Cells + Cmpd (Interference Control) Compound->Well_B Media Culture Media Media->Well_A Media->Well_B Reagent MTT/MTS Reagent Reagent->Well_A Reagent->Well_B Read Measure OD 490nm Well_A->Read Well_B->Read Decision Compare Signals Read->Decision

Caption: Workflow to identify false positives caused by compound-mediated reduction of tetrazolium salts.

Data Analysis & Validation

Quantitative Summary Table
FeatureATP Luminescence (e.g., CellTiter-Glo)Tetrazolium (MTT)Tetrazolium (MTS/WST)Real-Time (Impedance)
Readout Luminescence (RLU)Absorbance (OD)Absorbance (OD)Cell Index (Impedance)
Sensitivity Ultra-High (< 15 cells)Moderate (> 1000 cells)Moderate (> 1000 cells)High
Linearity 5 logs2-3 logs2-3 logsN/A (Kinetic)
Interference Luciferase inhibitorsReducing agents, colored compoundsReducing agents, colored compoundsNone (Label-free)
Endpoint Lytic (Endpoint)Lytic (Endpoint)Non-lytic (Endpoint)Non-lytic (Kinetic)
Calculating the Z-Factor

For screening campaigns, the Z-factor measures the assay's ability to identify hits reliably [3].



  • 
    : Standard deviation of positive (max signal) and negative (min signal) controls.
    
  • 
    : Mean of positive and negative controls.
    
  • Interpretation: An assay with

    
     is excellent.
    

References

  • Wang, P., et al. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS ONE. Retrieved from [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 1-(4-Isopropylbenzyl)azetidine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability, while introducing three-dimensional complexity to drug candidates.[1][2][3] This document provides a comprehensive guide to the application of 1-(4-isopropylbenzyl)azetidine as a versatile building block for parallel synthesis, enabling the rapid generation of diverse chemical libraries for drug discovery programs. We will explore the strategic use of the 4-isopropylbenzyl group as a readily cleavable protecting group, detail robust protocols for the diversification of the azetidine core, and discuss best practices for purification and analysis of the resulting compound libraries.

The Strategic Advantage of the Azetidine Scaffold

The four-membered, nitrogen-containing heterocyclic ring of azetidine offers a unique conformational rigidity that allows for the precise spatial arrangement of substituents.[2] This structural feature is highly advantageous in drug design for optimizing interactions with biological targets. Compared to its five- and six-membered counterparts, pyrrolidine and piperidine, the strained azetidine ring can act as a bioisostere, often leading to improved pharmacokinetic profiles.[2] Several FDA-approved drugs incorporate the azetidine motif, underscoring its therapeutic relevance.[1]

The subject of this guide, 1-(4-isopropylbenzyl)azetidine, serves as an excellent starting material for library synthesis. The 4-isopropylbenzyl group provides sufficient steric bulk to potentially influence diastereoselectivity in certain reactions while primarily functioning as a protecting group for the azetidine nitrogen. This allows for selective manipulation of other functionalities on the molecule before its removal to reveal the secondary amine for further derivatization.

The Role and Cleavage of the 4-Isopropylbenzyl Protecting Group

The N-benzyl group is a widely used protecting group for amines due to its general stability across a range of reaction conditions.[4] The 4-isopropylbenzyl group, a substituted variant, shares this stability. Its removal is a critical step in many synthetic sequences, and several reliable methods are available. The choice of deprotection strategy is dictated by the functional group tolerance of the synthesized library members.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a clean and efficient method for N-debenzylation, typically yielding the free amine and 4-isopropyltoluene as the only byproduct.[5]

  • Mechanism: The reaction proceeds via the adsorption of the N-benzylamine and hydrogen gas onto the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The catalyst facilitates the cleavage of the benzylic C-N bond by activated hydrogen species.[5]

  • Advantages: The mild conditions and clean conversion make this a preferred method. The catalyst can be easily removed by filtration.[3]

  • Considerations: This method is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitro groups. The presence of sulfur-containing compounds can poison the catalyst.

Oxidative Deprotection

For substrates containing functionalities sensitive to reduction, oxidative methods provide a valuable alternative.

  • Reagents: A variety of oxidizing agents can effect N-debenzylation, including 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and N-Iodosuccinimide (NIS).[6][7][8]

  • Mechanism: The mechanism generally involves the oxidation of the benzyl group, leading to the formation of an iminium ion intermediate which is subsequently hydrolyzed to the secondary amine and the corresponding benzaldehyde.

  • Advantages: These methods offer orthogonality to reductive deprotection strategies.

  • Considerations: The reaction conditions must be carefully optimized to avoid over-oxidation of other sensitive functional groups within the molecule.

Parallel Synthesis Workflow using 1-(4-Isopropylbenzyl)azetidine

The following workflow outlines a general strategy for the parallel synthesis of a library of N-acylated or N-sulfonylated azetidine derivatives, followed by deprotection and further diversification.

Parallel_Synthesis_Workflow cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Deprotection & Diversification Start 1-(4-Isopropylbenzyl)azetidine Reaction_Array Parallel Acylation/Sulfonylation (Array of Acyl Halides/Sulfonyl Halides) Start->Reaction_Array Building Blocks (R-COCl, R-SO2Cl) Workup_Purification_1 Aqueous Workup & Parallel Purification (e.g., SPE) Reaction_Array->Workup_Purification_1 Quench Intermediate_Library Library of N-Protected Azetidine Derivatives Workup_Purification_1->Intermediate_Library Isolate Deprotection Parallel N-Debenzylation (e.g., Catalytic Hydrogenolysis) Intermediate_Library->Deprotection Workup_Purification_2 Filtration & Concentration Deprotection->Workup_Purification_2 Secondary_Amine_Library Library of Secondary Azetidines Workup_Purification_2->Secondary_Amine_Library Diversification Further Parallel Reactions (e.g., Reductive Amination, Alkylation) Secondary_Amine_Library->Diversification Building Blocks (Aldehydes, Alkyl Halides) Final_Library Diverse Final Compound Library Diversification->Final_Library Purify & Analyze

Caption: A generalized workflow for the parallel synthesis of a diverse azetidine library.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates.

General Protocol for Parallel Acylation of 1-(4-Isopropylbenzyl)azetidine

This protocol describes the reaction of 1-(4-isopropylbenzyl)azetidine with a library of acyl chlorides in a 96-well plate format.

Materials:

  • 1-(4-Isopropylbenzyl)azetidine

  • Library of diverse acyl chlorides (e.g., in anhydrous dichloromethane)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

Procedure:

  • Prepare a stock solution of 1-(4-isopropylbenzyl)azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Using a multichannel pipette, dispense the stock solution into each well of the 96-well reaction block.

  • Dispense the solutions of the individual acyl chlorides (1.1 eq) from a separate plate into the corresponding wells of the reaction block.

  • Seal the reaction block with a cap mat and place it on an orbital shaker at room temperature overnight.

  • Work-up: Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate. After shaking, the organic layer can be separated and further purified. For high-throughput purification, solid-phase extraction (SPE) is recommended.[9]

ParameterRecommended Condition
Solvent Anhydrous Dichloromethane (DCM)
Base Triethylamine (Et3N) or DIPEA
Stoichiometry Azetidine:Acyl Chloride:Base (1.0:1.1:1.2)
Temperature Room Temperature
Reaction Time 12-16 hours
Protocol for Parallel N-Debenzylation via Catalytic Transfer Hydrogenolysis

This method avoids the need for a hydrogen gas cylinder and is amenable to a parallel format.

Materials:

  • N-acylated 1-(4-isopropylbenzyl)azetidine library (dissolved in methanol)

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • 96-well reaction block

  • Inert atmosphere (optional, but recommended)

Procedure:

  • To each well containing the N-protected azetidine derivative in methanol, add a suspension of 10% Pd/C in methanol.

  • Add a solution of ammonium formate (5-10 eq) in methanol to each well.

  • Seal the reaction block and heat to 60 °C with vigorous shaking for 4-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • Filter the contents of each well through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to afford the crude deprotected secondary amines.

ParameterRecommended Condition
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Donor Ammonium Formate
Solvent Methanol (MeOH) or Ethanol (EtOH)
Temperature 60-80 °C
Reaction Time 4-12 hours

Purification and Analysis of Compound Libraries

The success of a parallel synthesis campaign hinges on the ability to efficiently purify and characterize the resulting library of compounds.

  • Purification: For lead discovery libraries, high-purity compounds are often required.[9] High-throughput purification techniques such as preparative HPLC-MS are commonly employed.[9][10] Solid-phase extraction (SPE) can be used for initial cleanup, and scavenger resins can be utilized to remove excess reagents.

  • Analysis: The identity and purity of each compound in the library should be confirmed. High-throughput analytical methods are essential.[7][8][11]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides rapid confirmation of the molecular weight and an assessment of purity.

    • NMR (Nuclear Magnetic Resonance): For a representative subset of the library, ¹H and ¹³C NMR should be performed to confirm the structure.[11]

Best Practices and Troubleshooting

  • Moisture Control: Acylations and sulfonations are sensitive to moisture. Ensure all solvents and reagents are anhydrous and reactions are performed under an inert atmosphere where possible.

  • Reaction Monitoring: For library synthesis, it is advisable to run a representative reaction on a larger scale to optimize conditions and facilitate characterization before committing to the full plate.

  • Deprotection Efficiency: The efficiency of hydrogenolysis can be substrate-dependent. If deprotection is sluggish, increasing the catalyst loading, temperature, or reaction time may be necessary. For substrates with catalyst-poisoning functionalities, alternative deprotection methods should be considered.

  • Data Management: Implementing a robust system for tracking reagents, reaction conditions, and analytical data for each well is crucial for the success of any parallel synthesis effort.

Conclusion

1-(4-Isopropylbenzyl)azetidine is a valuable and versatile starting material for the parallel synthesis of diverse libraries of drug-like molecules. The strategic use of the 4-isopropylbenzyl protecting group, coupled with robust diversification and deprotection protocols, allows for the efficient exploration of chemical space around the privileged azetidine scaffold. The methodologies and best practices outlined in this guide provide a solid foundation for researchers to leverage this building block in their drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Purification of combin
  • Analysis and Purification Methods in Combinatorial Chemistry.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Benzyl group. Wikipedia. [Link]

  • Catalytic Transfer Hydrogenolysis ofN-Benzyl Protecting Groups. R Discovery. [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Benzylamines. Organic Chemistry Portal. [Link]

  • High throughput purification of combinatorial libraries. PubMed. [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal. [Link]

  • Selective N-Debenzylation of Amides with p-TsOH. ResearchGate. [Link]

  • TCCA-Mediated Oxidative Deprotection of a Benzylamine. ACS Publications. [Link]

  • Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. chemie-biologie.uni-siegen.de. [Link]

  • Benzyl (Bn) Protective Group. Chem-Station Int. Ed.. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

Sources

Application Note: Scale-Up Synthesis of N-Alkylated Azetidines for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to act as a bioisostere for other common groups have made it a valuable tool for modulating the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability.[1][2] Today, at least seven approved drugs feature an azetidine moiety, and numerous others are in clinical trials, targeting a wide range of diseases.[3]

However, the synthetic accessibility of substituted azetidines has historically been a significant bottleneck, particularly during scale-up for preclinical and clinical studies. The inherent ring strain of approximately 25.4 kcal/mol makes the four-membered ring susceptible to undesired ring-opening reactions, leading to low yields and complex purification challenges.[2][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and scalable synthetic strategies for N-alkylated azetidines, focusing on the underlying chemical principles, field-proven protocols, and critical considerations for process optimization.

Part 1: Strategic Approaches to Azetidine Ring Construction for Scale-Up

The successful scale-up of an azetidine-containing molecule begins with a robust strategy for constructing the core heterocyclic ring. The choice of method depends on the desired substitution pattern, available starting materials, and the scale of production.

Strategy A: Intramolecular Cyclization of Acyclic Precursors

The most established and widely utilized method for azetidine synthesis is the intramolecular cyclization of γ-substituted amines, typically via an SN2 mechanism.[5] This approach involves forming a C-N bond by the reaction of a nucleophilic amine with an electrophilic carbon at the γ-position.

Causality and In-Field Insights:

  • Precursor Selection: The synthesis often begins with readily available 1,3-diols or 1,2-amino alcohols.[6][7] The use of 1,2-amino alcohols, in particular, represents an economical pathway to racemic N-alkyl 2-substituted azetidines.[6]

  • Leaving Group Efficiency: The choice of leaving group on the γ-carbon is critical for an efficient cyclization. While γ-haloamines can be used, hydroxyl groups are more common precursors. These must be activated in situ to facilitate displacement. Converting the hydroxyl to a superior leaving group, such as a mesylate or tosylate, significantly enhances the rate of the desired SN2 reaction, outcompeting potential side reactions.[4]

  • Concentration Control (The High Dilution Principle): Intramolecular cyclization is a unimolecular process, whereas polymerization and other intermolecular side reactions are bimolecular. To favor the desired ring formation, the reaction must be run at high dilution (e.g., ≤0.01 M).[4][8] On a large scale, achieving true high dilution can be impractical due to massive solvent volumes. This is often managed through slow addition of the precursor to a heated solution of a non-nucleophilic base, keeping the instantaneous concentration of the precursor low.[8]

  • Managing Competing Reactions: The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common competing pathway.[8] Careful selection of the substrate, leaving group, and reaction conditions is necessary to kinetically favor the formation of the four-membered azetidine ring.

Workflow: Intramolecular Cyclization Pathway

cluster_0 Precursor Preparation A 1,3-Propanediol B γ-Amino Alcohol A->B Amination D Activation of γ-Hydroxyl Group (e.g., Mesylation) B->D e.g., MsCl, Base C γ-Haloamine E Intramolecular SN2 Cyclization (High Dilution / Slow Addition) C->E D->E F N-Substituted Azetidine E->F Desired Pathway G Pyrrolidine Byproduct E->G Competing Pathway

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Strategy B: Modern Photochemical and Flow Chemistry Approaches

Recent breakthroughs in photochemistry have opened new, highly efficient avenues to substituted azetidines under exceptionally mild conditions. These methods are particularly well-suited for scale-up using continuous flow technology.[3][9]

Causality and In-Field Insights:

  • Decarboxylative Alkylation: A powerful method involves the reaction of N-Boc azetidine-2-carboxylic acids with alkenes, mediated by a photocatalyst and visible light.[3] This reaction proceeds via a radical mechanism and has been successfully scaled to produce multigram quantities of diverse alkyl azetidines.[3][10]

  • Aza Paternò-Büchi Reaction: This [2+2] photocycloaddition between an imine and an alkene provides direct access to the azetidine core.[11][12] Modern protocols utilize visible light and a photocatalyst to enable this transformation, which was previously more challenging to execute effectively.[2]

  • Scalability Through Flow Chemistry: Photochemical reactions can be difficult to scale in traditional batch reactors due to the "light penetration problem"—as the reactor volume and concentration increase, light cannot effectively irradiate the entire solution. Flow reactors, which use narrow tubing, solve this issue by ensuring uniform light exposure for all reagents. This leads to higher efficiency, better reproducibility, and improved safety, making it the premier choice for scaling photochemical processes.[3]

Workflow: Batch vs. Continuous Flow Photochemistry

cluster_batch Batch Reactor cluster_flow Flow Reactor Batch_Reactor Large Stirred Flask (Poor Light Penetration) Light_Source_B Light Source (LEDs) Light_Source_B->Batch_Reactor Reagents Reagent Pumps Mixer T-Mixer Reagents->Mixer Flow_Reactor Transparent Tubing Coil (Excellent Light Penetration) Mixer->Flow_Reactor Collector Product Collection Flow_Reactor->Collector Light_Source_F Light Source (LEDs) Light_Source_F->Flow_Reactor Start

Sources

Application Note: Advanced Strategies for the Functionalization of the Azetidine Ring at the C3 Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The azetidine ring is a highly privileged, four-membered nitrogenous heterocycle increasingly utilized in modern drug discovery to improve pharmacokinetic properties, enhance metabolic stability, and lower lipophilicity (e.g., in blockbuster drugs like Baricitinib and Cobimetinib). However, the functionalization of the azetidine core—particularly at the C3 position—presents a profound synthetic challenge. The inherent ring strain (~25 kcal/mol) makes reactive intermediates at the C3 position highly susceptible to ring-opening, β-elimination, or degradation.

To overcome these thermodynamic barriers, modern synthetic chemistry relies on three distinct, kinetically controlled pillars:

  • Strain-Release of 1-Azabicyclo[1.1.0]butanes (ABBs)

  • Continuous Flow Microreactor Lithiation

  • Photoredox-Catalyzed Radical Generation

This application note synthesizes these methodologies into a comprehensive, field-proven guide, providing the mechanistic causality behind experimental choices and self-validating protocols for seamless laboratory execution.

Pillar I: Strain-Release Functionalization of ABBs

Mechanistic Causality

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic systems (~65 kcal/mol). The cleavage of the internal C3–N bond provides a powerful thermodynamic driving force for dual functionalization at the N1 and C3 positions [1]. Recently, a dual copper/photoredox-catalyzed radical-relay strategy has been developed to intercept the C3-radical, allowing for the construction of highly sought-after C3 quaternary centers [2].

G A 1-Azabicyclo[1.1.0]butane (ABB) C N-Centered Radical Intermediate A->C SET / Activation B Photocatalyst (4CzIPN) Blue LED (450 nm) B->C D C3-Centered Radical (Strain Release) C->D C-N Cleavage E Cu-Allyl Complex Cross-Coupling D->E Radical Intercept F C3-Allylated Azetidine (Quaternary Center) E->F Reductive Elimination

Fig 1: Photoredox-driven radical relay mechanism for the strain-release allylation of ABBs.

Protocol 1: Dual Copper/Photoredox-Catalyzed Allylation

Self-Validation Checkpoint: The reaction mixture should transition in color upon irradiation, confirming the excitation of the 4CzIPN photocatalyst. A dark control (no LED) must yield 0% product, validating the photochemical dependency.

Reagents & Materials:

  • Benzoyl ABB (1.0 equiv, 0.2 mmol)

  • 1,3-Butadiene (0.2 M in THF, 2.0 equiv)

  • TMSCN (1.5 equiv)

  • Cu(CH₃CN)₄PF₆ (10 mol%)

  • 4CzIPN (2 mol%)

  • Boc₂O (2.5 equiv) & LiBr (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4CzIPN (2 mol%), Cu(CH₃CN)₄PF₆ (10 mol%), and LiBr (2.0 equiv).

  • Substrate Addition: Add Benzoyl ABB (0.2 mmol), followed by Boc₂O (2.5 equiv) and MeCN (2.0 mL) to achieve a 0.1 M concentration.

  • Reagent Injection: Seal the tube with a rubber septum, remove it from the glovebox, and inject 1,3-butadiene and TMSCN via a micro-syringe.

  • Degassing: Sparge the solution with dry Argon for 10 minutes. Crucial: Oxygen quenches the triplet excited state of the photocatalyst; strict anaerobic conditions are mandatory.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 28 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the C3-quaternary azetidine.

Pillar II: Continuous Flow Microreactor Lithiation

Mechanistic Causality

Direct lithiation of azetidines at the C3 position via iodine/lithium exchange generates a highly reactive secondary alkyllithium species. In traditional batch reactors, this intermediate rapidly undergoes β-elimination or ring-opening due to the localized electron density on the strained ring. By utilizing continuous flow technology, researchers can precisely control the residence time (down to milliseconds) and maintain cryogenic temperatures (-50 °C), kinetically trapping the C3-lithiated intermediate before degradation occurs [3].

Flow S1 Pump A: N-Boc-3-Iodoazetidine M1 T-Mixer 1 (-50 °C) S1->M1 S2 Pump B: n-BuLi in CPME S2->M1 R1 Residence Loop (t = 82-330 ms) M1->R1 I/Li Exchange M2 T-Mixer 2 (-50 °C to RT) R1->M2 C3-Li Intermediate S3 Pump C: Electrophile S3->M2 Q In-line Quench & Collection M2->Q Nucleophilic Attack

Fig 2: Continuous flow reactor setup for the generation of C3-lithiated azetidines.

Protocol 2: Flow Lithiation and Electrophilic Trapping

Self-Validation Checkpoint: Utilize benzaldehyde as a standard electrophile for the initial run. The quantitative conversion to the corresponding secondary alcohol validates the precise calibration of the residence loop and pump flow rates.

Reagents & Materials:

  • N-Boc-3-iodoazetidine (0.1 M in CPME)

  • n-Butyllithium (n-BuLi, 0.12 M in CPME)

  • Electrophile (e.g., ketones, aldehydes; 0.15 M in CPME)

  • Cyclopentyl methyl ether (CPME) - chosen for its green profile and low freezing point.

Step-by-Step Methodology:

  • System Priming: Prime a three-pump continuous flow system (PFA tubing, internal diameter 0.5 mm) with anhydrous CPME. Submerge T-Mixer 1, T-Mixer 2, and the residence loop in a cooling bath set to -50 °C.

  • Flow Rate Calibration: Set Pump A (Iodoazetidine) and Pump B (n-BuLi) to flow rates that ensure a residence time of exactly 100 ms in the first loop (e.g., combined flow rate of 10 mL/min for a 16.6 µL reactor volume).

  • Lithiation: Initiate Pumps A and B. The extremely fast I/Li exchange occurs in T-Mixer 1.

  • Electrophilic Quench: Set Pump C (Electrophile) to intersect the stream at T-Mixer 2 immediately after the 100 ms residence loop.

  • Collection: Direct the output stream into a collection flask containing saturated aqueous NH₄Cl at room temperature.

  • Isolation: Separate the organic CPME layer, wash with brine, dry, and concentrate under reduced pressure to isolate the C3-functionalized product.

Pillar III: Photoredox Decarboxylative Alkylation

Mechanistic Causality

Generating a radical directly on the C3 carbon of an intact azetidine ring is challenging due to the high s-character of the exocyclic bonds. However, visible light photoredox catalysis enables the single-electron oxidation of 3-aryl-azetidine-3-carboxylic acids. The subsequent rapid extrusion of CO₂ generates a tertiary benzylic/heteroatom-adjacent radical at C3, which readily undergoes Giese addition into Michael acceptors [4].

Protocol 3: Decarboxylative Giese Addition

Self-Validation Checkpoint: The evolution of CO₂ gas (visible as microbubbles) upon irradiation confirms the successful single-electron oxidation and decarboxylation of the starting material.

Reagents & Materials:

  • N-Boc-3-aryl-azetidine-3-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Michael Acceptor (e.g., methyl acrylate, 2.0 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • DMSO/H₂O (9:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Assembly: To a 20 mL clear glass vial, add the azetidine carboxylic acid, Cs₂CO₃, and the Iridium photocatalyst.

  • Solvation: Add the DMSO/H₂O solvent mixture. The addition of water is critical as it increases the solubility of the carbonate base, facilitating the deprotonation of the carboxylic acid to its more easily oxidized carboxylate form.

  • Reagent Addition: Add the Michael acceptor.

  • Degassing: Freeze-pump-thaw the mixture three times to strictly remove dissolved oxygen.

  • Reaction: Irradiate the vial with a 440 nm blue LED lamp at room temperature for 16-24 hours. A fan must be used to prevent thermal degradation from the LEDs.

  • Workup: Dilute with water, extract with diethyl ether (3 × 15 mL), wash the combined organics with LiCl solution (to remove DMSO), dry, and purify.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and strategic advantages of the three core methodologies, allowing researchers to select the optimal approach based on their target scaffold.

MethodologyStarting MaterialKey Reagents / CatalystsReaction / Residence TimeMajor Strategic Advantage
Photoredox Allylation Azabicyclo[1.1.0]butane4CzIPN, Cu(I), Blue LED28 hoursDirect access to complex C3 quaternary centers via strain-release.
Continuous Flow Lithiation N-Boc-3-iodoazetidinen-BuLi, CPME solvent< 330 millisecondsPrevents ring degradation; enables trapping with diverse electrophiles.
Decarboxylative Alkylation 3-CarboxyazetidineIr(III) photocatalyst, LED16–24 hoursMild C–C bond formation; highly tolerant of sensitive functional groups.

References

  • Synthesis and strain-release reactions of 1-azabicyclo[1.1.
  • Rapid access to azetidines via allylation of azabicyclo[1.1.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor ACS Publications URL
  • The Journal of Organic Chemistry (ACS Publications)

Application Note: 1-(4-Isopropylbenzyl)azetidine in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 1-(4-Isopropylbenzyl)azetidine (CAS: 2325158-12-9) as a strategic scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional high-throughput screening hits, this molecule represents a "privileged fragment" that combines a conformationally restricted amine (azetidine) with a lipophilic vector (4-isopropylbenzyl).

This specific architecture is critical for targeting Class A GPCRs (specifically S1P receptors) and hydrophobic enzyme channels. Its application allows researchers to probe hydrophobic sub-pockets while maintaining a low molecular weight (MW < 200 Da) and high Ligand Efficiency (LE), making it an ideal starting point for Fragment Growing and Fragment Linking campaigns.

Scientific Background & Rationale

The Azetidine Advantage

In modern FBDD, the "Escape from Flatland" initiative prioritizes sp³-rich scaffolds over flat aromatic systems to improve solubility and selectivity.

  • Conformational Restriction: The azetidine ring restricts the nitrogen lone pair vector more rigidly than pyrrolidine or piperidine, reducing the entropic penalty upon binding.

  • Metabolic Stability: Azetidines often show superior metabolic stability compared to their acyclic amine counterparts.

  • Vector Geometry: The 4-membered ring provides unique exit vectors (approx. 90° bond angles) that allow substituents to access protein pockets unreachable by 5- or 6-membered rings.

Physicochemical Profile

1-(4-Isopropylbenzyl)azetidine serves as a "Lead-Like" fragment.

PropertyValue (Approx.)FBDD Relevance
Molecular Weight 189.29 DaExcellent (Rule of 3 compliant: < 300 Da)
cLogP 2.8 - 3.1Good for hydrophobic pockets; requires polar decoration for final lead.
H-Bond Donors 0Ideal for initial hydrophobic probing.
H-Bond Acceptors 1 (Tertiary Amine)Critical anchor point for Asp/Glu residues in binding sites.
Rotatable Bonds 3Low flexibility ensures high binding fidelity.

Application 1: Screening Library Design

This fragment should be included in "Privileged Motif" libraries rather than generic diversity sets. It is specifically designed to test for:

  • Hydrophobic Tunnels: The isopropylbenzyl group probes deep lipophilic cavities (e.g., S1P1 receptor orthosteric site).

  • Ionic Anchoring: The azetidine nitrogen (pKa ~10) is protonated at physiological pH, allowing it to form salt bridges with conserved acidic residues (e.g., Asp121 in S1P1).

Recommended Library Concentration
  • Stock Solution: 100 mM in d6-DMSO.

  • Screening Concentration: 0.5 mM to 1.0 mM (depending on solubility in assay buffer).

Protocol: Biophysical Screening Cascade

To validate the binding of 1-(4-Isopropylbenzyl)azetidine, a self-validating orthogonal approach using STD-NMR and SPR is required.

Workflow Visualization

The following diagram outlines the logical flow from library selection to hit validation.

ScreeningCascade Library Fragment Library (Privileged Azetidines) Filter Solubility & Aggregation Check (DLS / 1H NMR) Library->Filter QC Step PrimaryScreen Primary Screen: Ligand-Observed NMR (STD) Validation Orthogonal Validation: SPR (Kinetics) PrimaryScreen->Validation STD Effect > 5% Filter->PrimaryScreen Pass Structural Structural Biology: X-ray Soaking / Cryo-EM Validation->Structural KD < 500 µM Hit Validated Hit Ready for Growing Structural->Hit Electron Density Defined

Figure 1: Orthogonal screening cascade ensuring false positives (aggregators) are removed before kinetic validation.

Primary Screen: Saturation Transfer Difference (STD) NMR

Objective: Detect transient binding by transferring magnetization from protein to ligand.

Materials:

  • Protein: Target protein (e.g., GPCR or Enzyme) at 10 µM.

  • Ligand: 1-(4-Isopropylbenzyl)azetidine at 500 µM (50:1 excess).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O.

Step-by-Step Protocol:

  • Sample Prep: Prepare a "Reference" tube (Ligand only) and "Experiment" tube (Protein + Ligand).

  • Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses for saturation.

  • On-Resonance Irradiation: Set frequency to -0.5 ppm (protein methyl region). Ensure no ligand signals are present here.

  • Off-Resonance Irradiation: Set frequency to 30 ppm (control).

  • Data Acquisition: Interleave on- and off-resonance scans (e.g., scan 1 = on, scan 2 = off) to minimize drift artifacts. Accumulate 512 scans.

  • Analysis: Subtract "On" spectrum from "Off" spectrum.

    • Positive Result: Signals corresponding to the benzyl aromatic protons and the isopropyl methyls appear in the difference spectrum. This indicates these moieties are in close contact with the protein surface.

    • Negative Control: The azetidine ring protons may show lower intensity if they are solvent-exposed or if the nitrogen is the sole anchor point.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Objective: Determine binding affinity (


) and kinetics (

).

Protocol:

  • Immobilization: Immobilize target protein on a CM5 chip via amine coupling (Target ~3000 RU for fragments).

  • Clean Screen: Inject the fragment at 200 µM to check for "square wave" binding.

    • Note: If the sensorgram looks sticky (slow dissociation), add 0.05% Tween-20 or increase flow rate.

  • Dose Response: Inject a concentration series (e.g., 15.6 µM to 1000 µM) in 2-fold dilutions.

  • Analysis: Fit to a 1:1 steady-state affinity model.

    • Expectation: For this fragment, expect fast-on/fast-off kinetics.

      
       is typically in the 50–500 µM range.
      

Application 2: Fragment Growing Strategy

Once 1-(4-Isopropylbenzyl)azetidine is validated as a binder, it serves as the Core Scaffold . The strategy shifts to "Fragment Growing" to improve potency.

Synthetic Vector Analysis

The azetidine ring is the "Growth Engine." The 3-position is the most accessible vector for modification without disrupting the critical N-benzyl interaction.

Target: Synthesize 1-(4-Isopropylbenzyl)azetidine-3-carboxylic acid (or amide derivatives). This mimics the structure of potent S1P1 modulators like Siponimod.

FragmentGrowing Fragment Fragment Hit: 1-(4-Isopropylbenzyl)azetidine (KD ~ 200 µM) Step1 C3-Functionalization: Introduce -COOH or -NH2 Fragment->Step1 Synthetic Expansion Lead Lead Compound: Siponimod Analog (KD ~ nM) Step1->Lead Optimization

Figure 2: Evolution from fragment hit to lead compound via C3-functionalization.

Synthetic Protocol for Expansion
  • Starting Material: Use 1-(4-Isopropylbenzyl)azetidin-3-one or start with Azetidine-3-carboxylic acid and perform reductive amination with 4-isopropylbenzaldehyde.

  • Reaction:

    • Dissolve 4-isopropylbenzaldehyde (1.0 eq) and Azetidine-3-carboxylic acid (1.0 eq) in DCM/MeOH.

    • Add Sodium triacetoxyborohydride (STAB, 1.5 eq).

    • Stir at RT for 4 hours.

  • Purification: The product will be zwitterionic. Use SCX (Strong Cation Exchange) chromatography to capture the amine, wash with MeOH, and elute with 2M NH3 in MeOH.

  • Result: This yields a polar-functionalized derivative that can pick up additional H-bonds in the protein active site, dramatically increasing potency (often >100-fold boost).

Troubleshooting & FAQs

Q: The fragment shows poor solubility in the assay buffer.

  • A: 1-(4-Isopropylbenzyl)azetidine is lipophilic. Ensure the final DMSO concentration is 1-2%. If precipitation occurs, lower the concentration to 200 µM. Do not use concentrations >1 mM in aqueous buffer.

Q: STD-NMR shows signals for all protons with equal intensity.

  • A: This suggests non-specific aggregation or protein denaturation. Perform a

    
     filter experiment to suppress protein background and check for line broadening. If the ligand signals are broad in buffer without protein, the compound is aggregating.
    

Q: Why use Azetidine instead of Piperidine?

  • A: Piperidine is more flexible and lipophilic. Azetidine lowers the logP (improving LE) and alters the vector of the benzyl group, often allowing it to sit deeper in narrow hydrophobic pockets (e.g., GPCR orthosteric sites).

References

  • PharmaBlock. (2025).[1] Azetidines in Drug Discovery: A Privileged Scaffold.[2][3] Retrieved from

  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.[2][3] Retrieved from

  • Enamine. (2025).[1][4] Azetidine Fragments in Drug Design.[3][5] Retrieved from

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[3][6] PubMed.[7] Retrieved from

  • Chemsrc. (2025).[1] 1-(4-Isopropylbenzyl)azetidine Chemical Properties and CAS 2325158-12-9. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzylazetidine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N-Benzylazetidine Technical Support Center. The synthesis of azetidines is notoriously challenging due to the inherent ring strain of the four-membered heterocycle (approximately 25.4 kcal/mol)[1]. This thermodynamic strain makes the ring highly susceptible to opening, which frequently leads to low yields, polymerization, and the formation of unwanted byproducts[2].

Designed for research scientists and drug development professionals, this guide provides a self-validating, field-proven methodology for the synthesis of N-benzylazetidine, alongside mechanistic troubleshooting for common byproducts.

Validated Experimental Protocol: Two-Step Synthesis

Historically, methods like the modified Mitsunobu reaction yielded poor results (e.g., ~40% yield) and required toxic solvents like benzene[3]. The optimal, scalable approach is a two-step reductive cyclization utilizing benzaldehyde and 3-bromopropylamine hydrobromide[4].

Step 1: Imine Formation (N-(benzylidene)-3-bromopropylamine)

Causality & Design: The reaction requires a non-nucleophilic, aprotic solvent to prevent premature side reactions with the aldehyde. Anhydrous sodium sulfate acts as a desiccant to drive the equilibrium toward the imine by sequestering generated water.

  • Setup: Equip a dry, 3-necked round-bottomed flask with a mechanical stirrer and a nitrogen line.

  • Reagents: Charge the flask with anhydrous Na₂SO₄ (2.0 equiv), Tetrahydrofuran (THF) (solvent), benzaldehyde (1.0 equiv), and 3-bromopropylamine hydrobromide (1.05 equiv)[3].

  • Base Addition: Add Triethylamine (Et₃N, 1.5 equiv) dropwise over 1 hour at room temperature. Self-Validation: The slow addition prevents localized heating and minimizes the oligomerization of the alkyl halide.

  • Monitoring: Agitate for 2 hours. Confirm completion via GC analysis (<1% benzaldehyde remaining).

  • Workup: Filter the mixture to remove sulfate salts and concentrate the filtrate. The crude aldimine must be used directly in Step 2 to prevent degradation[4].

Step 2: Reductive Ring Closure

Causality & Design: Sodium borohydride (NaBH₄) reduces the imine to a secondary amine, which immediately undergoes an intramolecular S_N2 displacement of the bromide to form the azetidine ring. Strict temperature control is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Setup: Dissolve the crude imine in Methanol (MeOH).

  • Reduction: Add NaBH₄ (0.8 mol equiv) in portions over 1 hour, maintaining the internal temperature below 30°C to prevent rapid exothermic decomposition[4].

  • Cyclization: Heat the mixture to 50°–55°C for approximately 3 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure (do not exceed 48°C to prevent product degradation), and extract with isopropyl ether and saturated NaHCO₃[4].

Troubleshooting & FAQ: Managing Common Byproducts

Q1: During the imine formation step, my GC/MS shows a significant amount of benzaldehyde dimethyl acetal. Why is this byproduct forming? A1: This is a direct consequence of solvent selection. If methanol is used as the solvent during the initial imine formation instead of THF, the methanol acts as a nucleophile. Under the slightly acidic conditions provided by the hydrobromide salt (before complete neutralization by Et₃N), methanol attacks the benzaldehyde carbonyl, yielding benzaldehyde dimethyl acetal as a dead-end byproduct[3]. Solution: Strictly utilize anhydrous THF or dichloromethane (DCM) for Step 1.

Q2: My reductive ring closure is yielding a complex, viscous mixture with very low N-benzylazetidine recovery. What causes this? A2: You are observing intermolecular polymerization and solvolysis. The acyclic precursor must adopt a specific conformation for the nucleophilic nitrogen to attack the electrophilic carbon[1]. If the reduction of the imine is too slow, or if the reaction is left at reflux for prolonged periods, the intermediate secondary amine will undergo competing intermolecular S_N2 reactions with other alkyl bromide molecules, creating polyamines[4]. Solution: Ensure vigorous mechanical stirring, maintain the exact 50°–55°C temperature window, and quench the reaction immediately once GC indicates starting material consumption.

Q3: I successfully isolated N-benzylazetidine, but it degrades into ring-opened byproducts during subsequent amide coupling reactions. How can I prevent this? A3: The ~25.4 kcal/mol ring strain makes azetidines highly sensitive to Lewis acids and strong nucleophiles[2]. During amide couplings, acyl chlorides can act as weak Lewis acids, coordinating to the azetidine nitrogen. This coordination increases ring strain and dramatically lowers the activation barrier for nucleophilic attack, leading to electrocyclic or nucleophilic ring-opening[2][5]. Solution: Run subsequent functionalizations under Schotten-Baumann conditions (aqueous base) or use a non-nucleophilic base (like DIPEA) at low temperatures (0°C to -78°C) to scavenge HCl and prevent nitrogen protonation[2].

Quantitative Data: Reaction Conditions and Byproduct Profiles

The following table summarizes how deviations in protocol parameters directly influence the quantitative yield and byproduct distribution during the synthesis of N-benzylazetidine[2][3][4].

Reaction ParameterTarget Yield (N-Benzylazetidine)Primary Byproduct FormedByproduct Yield / ImpactMechanistic Cause
Solvent (Step 1): THF 68% (Overall) None detected< 1%Optimal kinetics; aprotic environment.
Solvent (Step 1): Methanol< 30%Benzaldehyde dimethyl acetal> 40%Nucleophilic attack of solvent on aldehyde.
Time (Step 2): 3 Hours @ 55°C68% Trace oligomers< 5%Rapid intramolecular S_N2 cyclization.
Time (Step 2): > 12 Hours< 20%Polyamines / Solvolysis products> 60%Intermolecular alkylation outcompetes cyclization.
Reagent (Step 1): Mitsunobu40%Elimination products~ 30%Poor leaving group efficiency / harsh conditions.

Mechanistic Pathway & Byproduct Formation Diagram

The following diagram illustrates the critical decision points in the synthetic workflow and the causal pathways leading to byproduct formation.

G Start Benzaldehyde + 3-Bromopropylamine Imine Imine Intermediate (N-(benzylidene)-3-bromopropylamine) Start->Imine THF, Et3N, Na2SO4 (Fast, High Yield) Acetal Acetal Byproduct (Solvent Error: MeOH) Start->Acetal MeOH solvent (Side Reaction) Target N-Benzylazetidine (Target Product) Imine->Target NaBH4, MeOH, 50-55°C (Reductive Cyclization) Polymer Polymerization & Solvolysis (Slow Reduction) Imine->Polymer Prolonged Time / Poor Agitation RingOpen Ring-Opened Amines (Lewis Acid/Nucleophile) Target->RingOpen Strong Lewis Acids / High Temp

Reaction workflow for N-benzylazetidine synthesis highlighting byproduct formation pathways.

References

  • Lai, G., et al. "A FACILE AND EFFICIENT SYNTHESIS OF N-BENZYLAZETIDINE." Synthetic Communications, Taylor & Francis. Available at:[Link]

  • "New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks." PMC, National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of four-membered heterocycles. The inherent ring strain of azetidines imparts unique reactivity, making them valuable building blocks in medicinal chemistry.[1][2] However, this reactivity also presents specific challenges in their synthetic manipulation.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of N-alkylation and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-alkylation of azetidines in a question-and-answer format, providing a systematic approach to identifying and resolving experimental hurdles.

Issue 1: Low or No Conversion to the N-Alkylated Product

Question: I am observing a significant amount of unreacted azetidine starting material, even after prolonged reaction times. What are the potential causes and how can I improve the conversion?

Answer: Low conversion in N-alkylation reactions of azetidines can stem from several factors, primarily related to the nucleophilicity of the azetidine nitrogen and the reactivity of the alkylating agent.

  • Insufficient Basicity of the Reaction Medium: The N-alkylation of a secondary azetidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid can protonate the starting azetidine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Incorporate a non-nucleophilic base to scavenge the acid produced. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N). The choice of base is critical; for instance, stronger bases like sodium hydride (NaH) can be effective but may also promote side reactions.[3] The amount of base is also important; sometimes, using multiple equivalents can drive the reaction to completion.[4]

  • Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl chloride or bromide and observing low reactivity, consider switching to an alkyl iodide or a sulfonate ester (e.g., tosylate, mesylate, or triflate). These are better leaving groups and will accelerate the rate of alkylation. Catalytic amounts of potassium iodide can sometimes be used with alkyl bromides to in-situ generate the more reactive alkyl iodide.[5]

  • Steric Hindrance: Significant steric bulk on either the azetidine ring (especially at the 2- and 4-positions) or the alkylating agent can dramatically slow down the reaction.

    • Solution: If sterically hindered substrates are necessary, you may need to employ more forcing reaction conditions, such as higher temperatures or the use of a more reactive alkylating agent (e.g., a triflate). Microwave irradiation has also been shown to accelerate these reactions.[6]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in SN2 reactions.

    • Solution: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the anion (the active base) more reactive.[5][7] They also effectively solvate the transition state of the SN2 reaction.

Issue 2: Formation of Side Products

Question: My reaction is producing significant impurities alongside the desired N-alkylated azetidine. What are the common side reactions and how can I suppress them?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Over-alkylation (for primary amines reacting to form azetidines): If the starting material is a primary amine, it can be di-alkylated.[4]

    • Solution: Use a molar excess of the primary amine relative to the alkylating agent. This statistically favors mono-alkylation.

  • Ring-Opening of the Azetidine: The strained four-membered ring can be susceptible to nucleophilic attack, leading to ring-opened products.[8][9] This is especially true if the azetidine nitrogen becomes quaternized, forming a highly reactive azetidinium ion.[9]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the azetidine relative to the alkylating agent to minimize the formation of the azetidinium salt.

      • Avoid Harsh Conditions: Prolonged heating at high temperatures can promote ring-opening.[9] Monitor the reaction closely and stop it once the starting material is consumed.

      • Choice of Nucleophile/Base: Be mindful that some bases or other nucleophiles present in the reaction mixture could act as ring-opening agents.

  • Elimination Reactions of the Alkylating Agent: If the alkylating agent has a proton on a carbon beta to the leaving group, it can undergo elimination, especially in the presence of a strong or sterically hindered base.

    • Solution: Use a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ instead of strong bases like alkoxides or sodium hydride. Lowering the reaction temperature can also favor substitution over elimination.

Issue 3: Difficulty with Purification

Question: I am struggling to isolate my pure N-alkylated azetidine from the crude reaction mixture. What are the best practices for purification?

Answer: The basicity and polarity of azetidines can make their purification challenging.

  • Aqueous Workup:

    • Strategy: A standard aqueous workup can be effective. After the reaction is complete, quench with water and extract the product into an organic solvent like dichloromethane or ethyl acetate.[3] Washing the organic layer with brine can help remove residual water.

    • Caution: If your N-alkylated azetidine has significant water solubility, you may lose product in the aqueous layer. In such cases, saturating the aqueous layer with salt (salting out) before extraction can improve recovery.

  • Column Chromatography:

    • Challenge: The basic nitrogen of the azetidine can interact strongly with the acidic silica gel, leading to peak tailing and potential decomposition.[10]

    • Solution:

      • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography.[10]

      • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

      • Reverse-Phase Chromatography: For highly polar azetidines, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA to protonate the amine) can be very effective.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for alkyl halides in the N-alkylation of azetidines?

A1: The reactivity follows the general trend for SN2 reactions, which is dependent on the leaving group ability: R-I > R-Br > R-Cl. Alkyl triflates (R-OTf) and tosylates (R-OTs) are even more reactive than alkyl iodides.

Q2: Can I perform reductive amination to N-alkylate an azetidine?

A2: Yes, reductive amination is an excellent and often milder alternative to direct alkylation with alkyl halides, particularly for introducing more complex alkyl groups.[11][12] This two-step, one-pot process involves the formation of an iminium ion intermediate from the azetidine and an aldehyde or ketone, followed by in-situ reduction with a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[12] This method avoids the generation of harsh acidic byproducts and can prevent over-alkylation issues.[12]

Q3: How does N-protection of the azetidine affect alkylation?

A3: N-alkylation is a reaction of the azetidine nitrogen itself. If the nitrogen is already protected (e.g., with a Boc or Cbz group), it is no longer nucleophilic and will not undergo further alkylation. This question might be more relevant to the alkylation of other positions on a pre-functionalized azetidine ring, where the N-protecting group can influence the stereochemical outcome of reactions at adjacent carbons. For instance, borane-protected azetidines have been used to direct diastereoselective α-alkylation.[1]

Q4: What are the recommended temperature and reaction times?

A4: There is no single answer, as the optimal conditions are highly substrate-dependent.

  • Highly reactive alkylating agents (e.g., benzyl bromide, allyl iodide, alkyl triflates) may react at or even below room temperature.

  • Less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered substrates may require heating, sometimes to temperatures of 80-100 °C or higher.[3]

  • It is always best to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) to determine the optimal reaction time and avoid prolonged heating that could lead to side products.[3]

Q5: My starting azetidine is a salt (e.g., hydrochloride). Do I need to free-base it before the reaction?

A5: Yes, it is highly recommended. The protonated nitrogen of the azetidine salt is not nucleophilic. You can free-base the azetidine by partitioning it between an organic solvent and an aqueous solution of a mild base (like sodium bicarbonate or potassium carbonate), followed by separation and drying of the organic layer. Alternatively, you can add an extra equivalent of the base used in the alkylation reaction to neutralize the hydrochloride salt in situ.

Experimental Protocols & Data

Table 1: Common Reagent Combinations for N-Alkylation
Alkylating AgentRecommended Base(s)Recommended Solvent(s)Typical Temperature
Alkyl Iodide/BromideK₂CO₃, Cs₂CO₃, Et₃NACN, DMF, AcetoneRT to 80 °C
Alkyl ChlorideK₂CO₃, Cs₂CO₃ (with NaI/KI cat.)DMF, DMSO60 to 120 °C
Alkyl Tosylate/MesylateK₂CO₃, DIPEAACN, CH₂Cl₂0 °C to RT
Aldehyde/Ketone (Reductive Amination)(Reducing Agent: NaBH(OAc)₃, NaBH₃CN)DCE, THF, CH₂Cl₂0 °C to RT
General Protocol for N-Alkylation with an Alkyl Halide

This is a generalized procedure and requires optimization for specific substrates.

  • Preparation: To a solution of the azetidine (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) to the suspension.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on reactivity). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. If DMF or DMSO is used, dilute with ethyl acetate and wash with water and brine to remove the high-boiling solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (often treated with triethylamine) or another suitable method.[3]

Diagrams
General Workflow for Troubleshooting N-Alkylation

G cluster_conversion Troubleshoot Low Conversion cluster_side_products Troubleshoot Side Products start N-Alkylation Reaction check_conversion Low Conversion? start->check_conversion side_products Side Products? check_conversion->side_products No reagents Check Reagents: - Stronger Base (K2CO3, Cs2CO3) - Better Leaving Group (I, OTs) - Less Steric Hindrance check_conversion->reagents Yes success Successful Alkylation side_products->success No overalkylation Over-alkylation? - Adjust Stoichiometry side_products->overalkylation Yes conditions Optimize Conditions: - Higher Temperature - Polar Aprotic Solvent (ACN, DMF) reagents->conditions conditions->start Re-run Reaction ring_opening Ring-Opening? - Milder Conditions - Control Stoichiometry overalkylation->ring_opening elimination Elimination? - Weaker Base - Lower Temperature ring_opening->elimination elimination->start Re-run Reaction

Caption: A decision-making workflow for troubleshooting common issues in the N-alkylation of azetidines.

Reaction Mechanism: SN2 N-Alkylation

SN2_Mechanism cluster_reactants cluster_ts cluster_products Azetidine R'-NH-Azetidine TS [R'-N(H)---R---X]‡ Azetidine->TS Nucleophilic Attack AlkylHalide R-X AlkylHalide->TS Product R'-N(R)-Azetidine TS->Product Bond Formation HX H-X TS->HX Leaving Group Departure Base Base HX->Base Acid Scavenging

Caption: The SN2 mechanism for the N-alkylation of a secondary azetidine, highlighting the role of the base.

References

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • PMC - NIH. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. [Link]

  • PMC. (2025, November 27). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Datsenko, O., et al. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. [Link]

  • ACS Publications. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society. [Link]

  • Wordpress. Reductive Amination. [Link]

  • Polymer Chemistry (RSC Publishing). (2019, May 13). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. [Link]

  • ResearchGate. Optimizing reaction conditions of N-alkylation reaction | Download Table. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]

  • YouTube. (2020, November 24). Azetidine: Chemical Reactivity. [Link]

  • PubMed. (2009, January 21). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Reddit. (2021, March 18). Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]

  • A study of the alkylation and acylation of N-acylthiazolidinethione. [Link]

  • Google Patents. WO2019204740A1 - Compositions and methods for preparing and using azetidines.

Sources

Avoiding ring-opening of azetidines under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Avoiding Ring-Opening of Azetidines Under Acidic Conditions

Core Directive & Scope

Azetidines possess significant ring strain (~25 kcal/mol), making them thermodynamically primed for ring-opening reactions.[1] While this strain is useful for specific functionalizations, it presents a major stability challenge during standard acidic deprotections (e.g., N-Boc removal) or purification.

This guide provides field-proven protocols to prevent acid-catalyzed nucleophilic ring opening (ANRO) . The focus is on preserving the 4-membered heterocycle during synthesis, workup, and storage.

Diagnostic Triage: Is Your Azetidine Opening?

Before altering protocols, confirm if ring-opening is the root cause of your yield loss.

Diagnostic Method Indicator of Ring Opening False Positive/Note
LCMS (ESI+) Mass +18 (Water adduct):

Mass +36/38 (HCl adduct):

Some salts form non-covalent adducts. Confirm with NMR.
1H NMR Loss of diastereotopicity: Azetidine protons often appear as complex multiplets. Ring-opened products (linear amines) show simpler triplets/multiplets. Shift: Downfield shift of

-protons due to loss of ring constraint.
Broadening can also indicate rotamers (common in N-Boc/N-Cbz azetidines). Heat to 50°C to coalesce.
TLC Baseline streak: Ring-opened amino alcohols/chlorides are often more polar and streak on silica.

Mechanism of Failure

Understanding the mechanism is critical for prevention. The reaction is driven by protonation of the ring nitrogen, which activates the


-carbons for nucleophilic attack (

-like) by the counterion (Cl⁻, TFA⁻) or solvent.

AzetidineOpening Azetidine N-Boc Azetidine Protonation Protonation (TFA/HCl) Azetidine->Protonation Acid Activated Activated Ammonium Species Protonation->Activated Attack Nucleophilic Attack (Cl-, TFA-, H2O) Activated->Attack Ring Strain (~25 kcal/mol) Opened Ring-Opened Product Attack->Opened Irreversible

Figure 1: Mechanism of acid-catalyzed azetidine ring opening.

Troubleshooting Modules & Protocols

Module 1: Safe N-Boc Deprotection Strategies

The Issue: Standard TFA/DCM (1:1) conditions are often too harsh. The high concentration of acid and the nucleophilicity of the trifluoroacetate anion can trigger opening.

Protocol A: The "Scavenger" Method (Mild Acid) Best for: Robust azetidines that can withstand some acid but need nucleophile suppression.

  • Solvent: Use DCM or EtOAc (0.1 M). Avoid ethers (THF) if possible, as they can stabilize cations.

  • Reagent: 4M HCl in Dioxane (Use only 3-5 equivalents, not excess).

  • Additive: Add Triethylsilane (TES) or Dimethoxybenzene (2-5 eq) as a cation scavenger if the opening mechanism involves a carbocation intermediate (e.g., 3-substituted azetidines).

  • Temperature: 0°C strictly. Do not warm to RT until complete.

Protocol B: The Non-Protic Method (TMSOTf) Best for: Highly acid-sensitive substrates. Avoids protonation by using silylation.

  • Setup: Flame-dry flask, Ar atmosphere.

  • Dissolve: Substrate in dry DCM (0.1 M) at 0°C.

  • Reagent: Add 2,6-Lutidine (1.5 eq) followed by TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 eq) dropwise.

  • Mechanism: Silylates the Boc carbonyl, inducing fragmentation without generating a free proton or strong nucleophile.

  • Quench: Methanol (excess) at 0°C.

Protocol C: The "In-Situ" HCl Method (Oxalyl Chloride) Best for: Scale-up where gas evolution is manageable.

  • Dissolve: Substrate in dry Methanol (0.1 M).

  • Reagent: Add Oxalyl Chloride (1.1 - 1.5 eq) dropwise at 0°C.

  • Reaction: Generates anhydrous HCl in situ. The low concentration of HCl relative to "neat" acid methods prevents rapid degradation.

  • Workup: Evaporate solvent directly (keep cold).

Module 2: Workup & Purification

The Issue: Silica gel is acidic (


). Many azetidines decompose on the column, leading to "vanishing product" syndrome.

Solution: The "Basic Silica" Protocol

  • Pre-treatment: Slurry the silica gel in the eluent containing 1-3% Triethylamine (TEA) or 1% NH₄OH .

  • Eluent: Maintain 0.5% TEA in the mobile phase throughout the run.

  • Alternative: Use Basic Alumina or Neutral Alumina instead of silica.

  • Flash Speed: Run the column fast. Do not let the compound sit on the silica.

Module 3: Salt Selection & Storage

The Issue: Azetidine TFA salts are often hygroscopic and acidic, promoting auto-degradation.

Recommendation:

  • Preferred Form: Hydrochloride (HCl) Salt .

  • Why: HCl salts are generally more crystalline and less hygroscopic than TFA salts. The chloride counterion is a nucleophile, but in the solid state (crystal lattice), it is stable.

  • Storage: Store at -20°C under inert gas. Avoid moisture (water acts as a nucleophile).

Salt Exchange Protocol (TFA


 HCl): 
  • Dissolve TFA salt in minimal MeOH.

  • Add 4M HCl in Dioxane (excess).

  • Evaporate. Repeat 3x to ensure removal of TFA (TFA boils lower than HCl/Dioxane azeotropes).

  • Triturate with Et₂O or Hexanes to obtain the solid HCl salt.

Decision Tree: Choosing a Deprotection Route

Use this logic flow to select the safest protocol for your specific substrate.

DeprotectionLogic Start Start: N-Boc Azetidine Deprotection Sensitive Is the Azetidine 3-substituted with electron-donating groups? Start->Sensitive Scale Scale > 1 gram? Sensitive->Scale No (Moderate Risk) TMSOTf Use Protocol B: TMSOTf / 2,6-Lutidine Sensitive->TMSOTf Yes (High Risk) Oxalyl Use Protocol C: Oxalyl Chloride / MeOH Scale->Oxalyl Yes HClDiox Use Protocol A: HCl / Dioxane (0°C) Scale->HClDiox No

Figure 2: Decision matrix for N-Boc deprotection of azetidines.

References

  • BenchChem. How to prevent the ring-opening of azetidines during subsequent reactions. Technical Support Guide.[1][2][3] Link

  • Nirpal, A. K., et al. Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans.[4] PMC. Link

  • Dwivedi, S. K., et al. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. Link

  • Couty, F., et al. Azetidines of pharmacological interest. Arch. Pharm. (Weinheim). Link

  • RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.Link

Sources

Azetidine Derivatives Technical Support Center: Solution Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Technical Support Center. Azetidines are highly valuable four-membered nitrogen heterocycles used extensively in medicinal chemistry to improve ligand efficiency and pharmacokinetic profiles [5]. However, their inherent ring strain (approximately 25.4 kcal/mol) makes them susceptible to ring-opening degradation in solution [2].

This guide provides researchers and drug development professionals with causality-driven troubleshooting steps, self-validating protocols, and authoritative mechanistic insights to prevent azetidine degradation during assays, chemical handling, and storage.

Frequently Asked Questions (FAQs): The Mechanisms of Instability

Q1: Why do azetidine derivatives spontaneously degrade in certain aqueous solutions? A1: The primary driver of azetidine instability is the thermodynamic drive to release the significant angle strain inherent to the four-membered ring [2]. In solution, degradation is almost universally triggered by protonation or coordination of the azetidine nitrogen. When the nitrogen atom is protonated (typically under acidic conditions where the pH is lower than the pKa of the azetidine nitrogen), it becomes a highly activated leaving group. This lowers the activation energy barrier for nucleophilic attack on the adjacent carbon atoms, leading to rapid C-N bond cleavage and irreversible ring-opening [1].

Q2: How does the N-substituent affect the stability of the azetidine ring? A2: The electronic nature of the N-substituent dictates the basicity (pKa) of the azetidine nitrogen. Electron-withdrawing groups (e.g., sulfonyls, conjugated heteroaryls) delocalize the nitrogen lone pair, drastically reducing its pKa. A lower pKa means the nitrogen remains unprotonated at lower pH levels, conferring resistance to acid-mediated ring opening [1]. Conversely, electron-donating groups or simple alkyl chains maintain a higher pKa, making the ring highly vulnerable to acidic buffers.

Troubleshooting Guide 1: Acid-Mediated Intramolecular Ring-Opening

Symptom: Rapid loss of the parent compound and appearance of a new mass peak corresponding to a ring-opened isomer during LC-MS analysis in acidic mobile phases (e.g., 0.1% Formic Acid) or simulated gastric fluid.

Root Cause: Intramolecular nucleophilic attack. If the azetidine derivative contains a pendant nucleophile (such as an amide oxygen or an amine), protonation of the azetidine nitrogen can trigger a self-immolative intramolecular ring-opening [1].

Causality & Mechanistic Pathway

When the solution pH drops below the azetidine's pKa, the nitrogen is protonated. A nearby nucleophilic functional group can then attack the strained ring. The proximity effect of the intramolecular nucleophile accelerates the degradation exponentially compared to intermolecular attack by bulk solvent molecules[1].

Mechanism A Intact Azetidine (Pendant Nucleophile) B Acidic Buffer (pH < pKa) A->B Exposure C Protonated Azetidine (Activated Leaving Group) B->C Protonation D Intramolecular Attack (e.g., Amide Oxygen) C->D Proximity Effect E Ring-Opened Degradant (Loss of Efficacy) D->E C-N Cleavage

Diagram 1: Logical pathway of acid-mediated intramolecular ring-opening in azetidine derivatives.

Quantitative Stability Data

To highlight the dramatic effect of pH and N-substituent pKa on stability, consider the following data comparing various N-aryl azetidines containing a pendant amide group [1]:

N-SubstituentAzetidine N pKa (Calc/Exp)Buffer pHHalf-life (T1/2)Stability Status
4-Cyano-phenyl~1.8< 10 minHighly Unstable
4-Methoxy-phenyl~1.80.5 hUnstable
4-Methoxy-phenyl~2.71.2 hUnstable
4-Methoxy-phenyl~7.0StableStable
3-Pyridyl-1.11.83.8 hModerately Stable
2-Pyridyl< 01.8> 24 hHighly Stable

Solution Strategy:

  • pH Control: Maintain solution pH at least 2 units above the calculated pKa of the azetidine nitrogen during assays.

  • Structural Redesign: If acidic stability is required (e.g., for oral bioavailability), replace N-phenyl groups with conjugated heteroaryls (like 2-pyridyl) to delocalize the nitrogen lone pair and lower the pKa [1].

Troubleshooting Guide 2: Degradation During Chemical Handling & Coupling

Symptom: Formation of γ-chloroamides or other ring-opened byproducts during N-acylation or cross-coupling reactions [3].

Root Cause: Lewis acid coordination or excessive thermal energy overcoming the activation barrier of the strained ring [3].

Self-Validating Protocol: Safe N-Acylation of Azetidines

To prevent ring-opening during derivatization or formulation preparation involving acyl chlorides, the reaction must be strictly controlled to prevent localized heating and Lewis acid accumulation [3].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the azetidine derivative in a rigorously dried, aprotic solvent (e.g., anhydrous DCM or THF) to prevent hydrolytic side reactions.

  • Thermal Control: Submerge the reaction vessel in an ice bath to achieve and maintain an internal temperature of 0 °C to -78 °C.

    • Causality: Low temperatures suppress the kinetic energy required to surpass the ring-opening activation barrier[3].

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA or TEA) at 1.5 - 2.0 equivalents.

    • Causality: The base neutralizes the HCl generated during acylation, preventing the protonation of unreacted azetidine.

  • Acylating Agent Addition: Add the acyl chloride dropwise over 15-30 minutes.

    • Causality: Slow addition prevents localized exothermic spikes and minimizes the transient concentration of Lewis acidic species.

  • Validation & Quenching: Monitor the reaction strictly via TLC or LC-MS every 15 minutes. Quench the reaction immediately with saturated aqueous NaHCO3 once the starting material is consumed to prevent prolonged exposure to reactive intermediates[3].

Troubleshooting Guide 3: Assessing Long-Term Solution Stability

Symptom: Inconsistent assay results over time when using azetidine stock solutions.

Root Cause: Gradual hydrolysis or nucleophilic degradation in the storage solvent (especially in protic solvents or unbuffered aqueous media).

Self-Validating Protocol: Time-Course Stability Assay

Before utilizing a novel azetidine derivative in prolonged biological assays, its kinetic stability must be empirically validated.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the azetidine derivative in anhydrous DMSO. Store aliquots at -20 °C[4].

  • Buffer Preparation: Prepare the target assay buffers (e.g., PBS pH 7.4, Acetate buffer pH 4.5, SGF pH 1.2). Ensure the buffering capacity is sufficient to resist pH shifts upon compound addition.

  • Dilution: Dilute the DMSO stock into the test buffers to a final concentration of 10 µM (ensuring DMSO concentration remains ≤ 1% v/v to prevent solvent effects).

  • Incubation: Incubate the solutions in a thermomixer at the target experimental temperature (e.g., 37 °C).

  • Sampling: Extract 50 µL aliquots at predefined time points (t = 0, 1, 2, 4, 8, and 24 hours). Immediately quench the aliquots by mixing with an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the quenched samples via LC-MS/MS. Plot the natural log of the remaining parent compound peak area versus time to calculate the degradation half-life (T1/2) [1].

Workflow Step1 1. Prepare Stock (Anhydrous DMSO) Step2 2. Dilute into Buffers (Varying pH levels) Step1->Step2 Step3 3. Incubate (Target Temp, e.g., 37°C) Step2->Step3 Step4 4. Time-Point Sampling (Quench with Cold ACN) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate T1/2) Step4->Step5

Diagram 2: Standardized workflow for assessing the kinetic stability of azetidines in solution.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central.[Link]

Executive Summary: The Thermodynamics of "The Square"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields in Azetidine Synthesis

Synthesizing azetidines is a battle against ring strain.[1][2] Unlike pyrrolidines (5-membered) or piperidines (6-membered), the azetidine ring possesses approximately 26 kcal/mol of strain energy [1]. This thermodynamic penalty creates a high activation energy barrier (


) for ring closure. Consequently, reactions often fail not because the chemistry is "wrong," but because competing pathways (intermolecular polymerization or elimination) are kinetically favored.

This guide addresses the three primary failure modes: Oligomerization (Kinetics) , Elimination (Thermodynamics) , and Volatility (Isolation).

Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the decision tree below.

AzetidineTroubleshooting Start Analyze Crude NMR/LCMS Result1 Polymer/Oligomer (Broad peaks, high mass) Start->Result1 Result2 Allylamine/Alkene (Elimination Product) Start->Result2 Result3 Unreacted Starting Material Start->Result3 Result4 Clean Crude, Low Mass Recovery Start->Result4 Action1 Issue: Intermolecular Reaction Solution: High Dilution (<0.05 M) & Slow Addition Result1->Action1 Action2 Issue: E2 Elimination Favored Solution: Lower Temp, Less Bulky Base, Change Leaving Group Result2->Action2 Action3 Issue: Poor Nucleophilicity Solution: Change N-Protecting Group (e.g., Ts vs Boc) or Stronger Base Result3->Action3 Action4 Issue: Product Volatility Solution: Avoid Rotovap to dryness; Isolate as HCl/TFA salt Result4->Action4

Figure 1: Diagnostic decision tree for identifying the root cause of low azetidine yields.

Module 1: The Kinetic Barrier (Oligomerization)

The Problem: According to Baldwin’s Rules, the 4-exo-tet cyclization is allowed, but the geometry is strained. If the concentration of the substrate is too high, the nitrogen nucleophile is statistically more likely to attack the electrophile of a neighboring molecule than its own tail. This leads to linear polymerization.

The Solution: The "High Dilution" Principle To favor intramolecular cyclization (


) over intermolecular polymerization (

), you must operate in a regime where the substrate molecules are physically distant from one another.
ParameterStandard ProtocolOptimized Azetidine Protocol
Concentration 0.2 M – 0.5 M0.01 M – 0.05 M
Addition Mode One-portionSyringe Pump Addition (over 4-8 hrs)
Solvent DCM, THFAcetonitrile (ACN) or DMF (Polar aprotic aids cyclization)

Technical Insight: For difficult cyclizations (e.g., bulky substituents), use pseudo-high dilution : Keep the reaction vessel at reflux with the base, and slowly add the substrate solution via syringe pump. This ensures the instantaneous concentration of unreacted substrate remains near zero [2].

Module 2: The Thermodynamic Barrier (Elimination vs. Cyclization)

The Problem: The conditions required to deprotonate the amine (or activate the nucleophile) often overlap with conditions that promote E2 elimination.

  • Scenario: You treat a

    
    -haloamine with a strong base.[1] Instead of an azetidine, you isolate an allylamine.
    
  • Cause: The base acted as a base (removing

    
    -proton) rather than a nucleophile activator, or the temperature was too high.
    

Optimization Strategy:

  • Leaving Group Tuning: The leaving group (LG) determines the rate of ring closure.

    • Iodide/Mesylate: Excellent LGs, but high risk of elimination if heating is required.

    • Tosylate: Good balance of stability and reactivity.[1][3]

    • Chloride: Often too slow; requires high heat, which triggers decomposition.

    • Recommendation: If elimination is observed, switch from Halide to Mesylate (OMs) or Tosylate (OTs) . These allow cyclization at lower temperatures [3].

  • Base Selection & N-Protection: Direct cyclization of free amines is difficult due to proton transfer issues. Protection is key.[1]

    • Sulfonamides (N-Ts, N-Ns): Highly recommended. The N-H becomes acidic (

      
      ), allowing deprotonation by weaker bases (e.g., 
      
      
      
      or
      
      
      ) in ACN. This avoids the harsh conditions of NaH/DMF.
    • Carbamates (N-Boc, N-Cbz): The oxygen lone pairs reduce the nucleophilicity of the nitrogen. Cyclization often requires stronger bases (NaH, LiHMDS) to create the amidate anion [4].

Module 3: The "Invisible" Loss (Volatility)

The Problem: Simple azetidines (e.g., azetidine, 2-methylazetidine) are volatile liquids with boiling points similar to common solvents (


).
  • Symptom: The reaction looks perfect by TLC, but after rotary evaporation, the flask is empty.

The Solution: Salt Formation Never concentrate free-base azetidines to dryness unless the molecular weight is >200 g/mol .

  • Acidic Workup: Extract into organic solvent, then treat with HCl in ether/dioxane to precipitate the Azetidinium Hydrochloride salt.

  • Napadisylate Salts: For highly water-soluble azetidines, forming the napadisylate salt can render them crystallizable and non-volatile [5].

Standardized Protocol: Cyclization of N-Tosyl-3-bromopropylamine

Use this protocol as a baseline control to verify your reagents and technique.

Reagents:

  • N-Tosyl-3-bromopropylamine (Substrate)

  • Potassium Carbonate (

    
    , 3.0 equiv, anhydrous/milled)
    
  • Acetonitrile (ACN, anhydrous)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent: Add anhydrous ACN to achieve a concentration of 0.05 M relative to the substrate.

  • Base: Add milled

    
     (3.0 equiv).
    
  • Addition: Add the substrate. Note: If the substrate is prone to intermolecular reaction, dissolve it in a small volume of ACN and add via syringe pump over 4 hours to the refluxing base suspension.

  • Reaction: Heat to reflux (

    
    ) for 12–16 hours. Monitor by TLC/LCMS.[1]
    
  • Workup:

    • Cool to Room Temp.[1] Filter off solids (remove salts).

    • Concentrate the filtrate carefully (do not heat bath >30°C).

    • Purification: Flash chromatography (Hexane/EtOAc). N-Tosyl azetidines are generally stable on silica.

Frequently Asked Questions (FAQ)

Q: I see the product on LCMS during the reaction, but it degrades on the silica column. Why? A: Azetidines are basic and strained. Acidic silica can catalyze ring-opening (hydrolysis) or polymerization.

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in your eluent to neutralize acidic sites. Alternatively, use neutral alumina.

Q: Can I use the Mitsunobu reaction to close the ring from an amino-alcohol? A: Yes, but it is substrate-dependent. The Mitsunobu reaction (DEAD/PPh3) works well for forming 4-membered rings from N-sulfonylated amino alcohols. However, it often fails for N-alkyl derivatives due to steric bulk interfering with the betaine intermediate.

Q: My Baldwin rules check says 4-exo-tet is favored, so why is it so slow? A: "Favored" in Baldwin's terminology only means the orbital trajectory is possible, not that it is fast. The ring strain adds a massive energy penalty. You must add heat or use a better leaving group to overcome this, unlike 5-exo-tet cyclizations which occur readily at room temp.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[4][5][6] Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[7] Link

  • Billotte, S. (2017). Recent Advances in the Synthesis of Azetidines. Organic & Biomolecular Chemistry, 15, 4356-4366. Link

  • Pérez-Faginas, P., et al. (2011). Practical Isolation of Volatile Amines as Napadisylate Salts. Organic Process Research & Development, 15(6), 1354–1361. Link

Sources

Degradation pathways of N-substituted azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Hub

Welcome to the . As Senior Application Scientists, we understand that while N-substituted azetidines offer exceptional pharmacokinetic benefits—such as lowered lipophilicity and conformational rigidity—their high ring strain (~26 kcal/mol) introduces unique stability liabilities compared to their pyrrolidine or piperidine counterparts.

This guide is designed to help you diagnose, troubleshoot, and prevent degradation in your azetidine-containing scaffolds.

Diagnostic Hub: Rapid Symptom Identification

Use this matrix to correlate your LC-MS/NMR observations with specific degradation pathways.

Observation (LC-MS)Mass Shift (

m/z)
Probable CauseMechanism
M+18 Peak +18.01 DaHydrolytic Ring Opening Acid-catalyzed nucleophilic attack by water at C2/C4.
M+16 Peak +15.99 DaN-Oxidation Oxidative attack on the tertiary nitrogen (precursor to ring opening).
M+32 / M+34 VariableAdduct Formation Ring opening followed by solvent/buffer trapping (e.g., Methanol +32).
Dimer/Oligomer 2M, 3MPolymerization Cationic ring-opening polymerization (CROP) driven by strain relief.
Rearrangement No ChangeIsomerization Thermodynamic relaxation to pyrrolidine (if synthetic pathway allows).

Troubleshooting Guide: Acid-Mediated Instability

Issue: "My compound degrades in acidic media or protic solvents, showing a +18 Da mass shift."

The Science: Strain-Release Hydrolysis

The azetidine ring is kinetically stable under neutral conditions but highly vulnerable to acid catalysis. Protonation of the nitrogen creates a quaternary ammonium species, significantly lowering the activation energy for nucleophilic attack at the


-carbons (C2 or C4).

Critical Insight (The "Pendant" Effect): Research by Vertex Pharmaceuticals has shown that intramolecular nucleophilic attack is often faster than intermolecular hydrolysis. If your scaffold contains a pendant amide, carbamate, or hydroxyl group within 2-3 bonds of the nitrogen, it can act as an internal nucleophile, cleaving the ring to form a lactone or lactam intermediate before final hydrolysis.

Visualizing the Pathway

The following diagram illustrates the acid-catalyzed ring opening, highlighting the transition from the strained cycle to the relaxed amino-alcohol/chloride.

Azetidine_Acid_Hydrolysis cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Degradation Azetidine N-Substituted Azetidine (Strained) Protonated Protonated Azetidinium Ion (Activated) Azetidine->Protonated + H+ TS Transition State (Nu: attack at C2) Protonated->TS + Nucleophile (H2O, ROH, Pendant Amide) Open Ring-Opened Product (Amino-Alcohol/Ether) TS->Open Strain Relief (~26 kcal/mol)

Figure 1: Mechanism of acid-catalyzed azetidine ring opening.[1] Protonation activates the ring, facilitating nucleophilic attack that relieves ring strain.

Remediation Protocol
  • Check pKa: If the azetidine nitrogen pKa is > 6.0, it will be significantly protonated in standard reverse-phase mobile phases (0.1% Formic Acid, pH ~2.7).

    • Action: Switch to high-pH mobile phases (Ammonium Bicarbonate, pH 10) for LC-MS analysis to suppress protonation.

  • Screen Pendant Groups: Does your molecule have a carbonyl oxygen (amide/urea) nearby?

    • Action: Increase the alkyl chain length between the azetidine and the pendant group to disfavor the cyclic transition state (5-exo-tet vs 6-exo-tet).

  • Electron Withdrawal:

    • Action: Add electron-withdrawing groups (EWGs) like fluorine to the azetidine ring (e.g., 3,3-difluoroazetidine). This lowers the basicity of the nitrogen, reducing protonation and subsequent hydrolysis.

Troubleshooting Guide: Oxidative & Metabolic Liabilities

Issue: "Microsomal stability data shows high intrinsic clearance, or I see +16 Da peaks in stability samples."

The Science: N-Oxidation and Bioactivation

While azetidines are often used to block metabolic soft spots found in piperidines, the nitrogen itself remains a target for Flavin-containing Monooxygenases (FMOs) and CYPs.

  • N-Oxide Formation: The direct oxidation of the nitrogen forms an N-oxide. While sometimes a stable metabolite, in strained rings, this can trigger a Meisenheimer Rearrangement (ring expansion to a 5-membered isoxazolidine) or radical fragmentation.

  • Reactive Aldehyde Generation: Oxidative cleavage of the carbon

    
     to the nitrogen can open the ring, generating reactive aldehydes (e.g., 3-hydroxypropanal derivatives). These are "soft" electrophiles that can covalently bind to proteins (toxicity risk).
    
Visualizing the Oxidative Risk

Oxidative_Pathway Az Parent Azetidine NOx Azetidine N-Oxide (M+16) Az->NOx FMO / CYP / Peroxides Radical C-Radical Intermediate Az->Radical CYP (H-abstraction) Aldehyde Reactive Aldehyde (Toxicity Alert) NOx->Aldehyde Rearrangement Radical->Aldehyde Ring Scission Adduct Protein/GSH Adduct Aldehyde->Adduct Covalent Binding

Figure 2: Oxidative degradation pathways leading to N-oxides and potentially toxic reactive metabolites.

Remediation Protocol
  • Scaffold Modification: Substitute the

    
    -carbons (C2/C4) with methyl groups. This sterically hinders the approach of metabolic enzymes and prevents 
    
    
    
    -carbon oxidation.
  • N-Substituent Tuning: If the N-substituent is an electron-rich aryl group, the nitrogen becomes more prone to oxidation. Switch to electron-deficient heteroaryls (e.g., pyrimidine, pyridine) to delocalize the lone pair.

Protocol Vault: Stress Testing Methodologies

Do not rely on standard stability protocols designed for acyclic amines. Use this tailored stress test to validate azetidine integrity.

Experiment: pH-Rate Profiling for Ring Stability

Objective: Determine the specific pH threshold where ring opening kinetics become negligible.

Materials:

  • Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).

  • Internal Standard: Sulfadimethoxine (stable, ionizable).

Workflow:

  • Preparation: Dissolve Azetidine test compound to 1 mM in DMSO.

  • Incubation: Dilute to 10 µM in each buffer system at 37°C.

  • Sampling: Aliquot at T=0, 1h, 4h, 24h.

  • Quench: Immediate dilution into cold Acetonitrile:Water (1:1) containing 1% NH4OH (Base quench is critical to stop acid catalysis immediately).

  • Analysis: LC-MS/MS. Monitor parent decay AND appearance of Ring-Open Product (Parent + 18 Da).

Acceptance Criteria:

  • < 5% degradation at pH 7.4 over 24h.

  • If degradation > 10% at pH 4.5, the compound is chemically unstable for oral formulation without enteric coating.

Frequently Asked Questions (FAQ)

Q: Can I use azetidines as bioisosteres for piperidines without stability concerns? A: Generally, yes, but with caveats. Azetidines lower logP and increase Fsp3 (good for solubility), but they are chemically less stable than piperidines. You must verify that the N-substituent is not a strong electron donor, which exacerbates acid sensitivity.

Q: I see a "M+32" peak when using Methanol as a solvent. What is this? A: This is likely solvolysis. In acidic methanol, the azetidine ring opens and traps a methoxy group instead of a hydroxy group.

  • Fix: Avoid protic solvents (MeOH, EtOH) during synthesis steps involving Lewis acids. Use ACN or DCM.

Q: Are azetidines susceptible to polymerization? A: Yes, Cationic Ring-Opening Polymerization (CROP) is a risk, especially for simple N-alkyl azetidines in concentrated, non-nucleophilic acidic conditions. Store free bases neat at -20°C, or as stable salts (e.g., HCl salt) only if the solid state is crystalline and dry. In solution, keep dilute.

References

  • Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[2] ACS Medicinal Chemistry Letters. (Describes the pendant nucleophile mechanism and pKa influence).

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Provides comparative stability data relevant to strained 4-membered rings).

  • Pike, A., et al. (2016). "Azetidines: New heavily substituted scaffolds for medicinal chemistry." Chemistry – A European Journal. (Discusses synthetic stability and ring strain).

  • Kalgutkar, A. S., & Dalvie, D. (2015). "Bioactivation in Drug Discovery: Mechanisms and Strategies." Expert Opinion on Drug Metabolism & Toxicology. (Context for reactive metabolite formation from strained amines).

Sources

Validation & Comparative

A Comparative Analysis of 1-(4-Isopropylbenzyl)azetidine and its N-Benzyl Congeners: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is relentless. The azetidine moiety, a four-membered saturated heterocycle, has emerged as a compelling structural motif in the design of contemporary therapeutics. Its inherent ring strain and non-planar geometry provide a rigid framework that can enhance binding affinity and selectivity for biological targets, while often improving metabolic stability compared to more flexible acyclic or larger ring systems. The incorporation of an N-benzyl group introduces a key pharmacophoric element, allowing for a wide range of interactions with protein targets through aromatic and hydrophobic interactions.

This guide provides a comprehensive comparative analysis of 1-(4-Isopropylbenzyl)azetidine, a representative N-benzylazetidine derivative, against a backdrop of other N-benzyl derivatives, including those based on piperidine, benzimidazole, and other heterocyclic cores. While specific experimental data for 1-(4-Isopropylbenzyl)azetidine is not extensively available in public-domain literature, this guide will leverage established structure-activity relationships (SAR) from closely related analogs to project its likely pharmacological profile. We will delve into the synthetic rationale, comparative biological activities, and key experimental protocols relevant to the evaluation of this class of compounds, offering a valuable resource for researchers and drug development professionals.

Synthetic Strategy: Accessing the N-Benzylazetidine Core

The synthesis of 1-(4-Isopropylbenzyl)azetidine and its analogs can be achieved through several established synthetic routes. A common and efficient method involves the N-alkylation of the parent azetidine heterocycle with a suitably substituted benzyl halide.

General Synthetic Protocol: N-Alkylation of Azetidine

This protocol outlines a general procedure for the synthesis of 1-(4-Isopropylbenzyl)azetidine.

Materials:

  • Azetidine

  • 4-Isopropylbenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of azetidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • To this suspension, add a solution of 4-isopropylbenzyl chloride (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(4-Isopropylbenzyl)azetidine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this N-alkylation, neutralizing the hydrochloric acid formed during the reaction without promoting significant side reactions.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the amine and the benzyl halide.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound.

Comparative Analysis: Structure-Activity Relationships and Predicted Biological Profile

The biological activity of N-benzyl derivatives is profoundly influenced by the nature of the heterocyclic ring and the substitution pattern on the benzyl moiety. By examining the SAR of related N-benzyl compounds, we can infer the potential biological profile of 1-(4-Isopropylbenzyl)azetidine.

The Role of the Heterocyclic Core: Azetidine vs. Piperidine

The choice of the nitrogen-containing heterocycle is a critical determinant of a compound's pharmacological properties. The N-benzyl piperidine motif is a well-explored scaffold in drug discovery, often associated with activity at central nervous system (CNS) targets.

  • Conformational Rigidity: The azetidine ring is more conformationally constrained than the piperidine ring. This rigidity can lead to a more defined orientation of the N-benzyl group, potentially resulting in higher binding affinity and selectivity for specific receptor subtypes.

  • Physicochemical Properties: Azetidine-containing compounds generally exhibit lower lipophilicity (logP) and higher aqueous solubility compared to their piperidine counterparts. These properties can be advantageous for improving pharmacokinetic profiles and reducing off-target toxicity.

The Impact of Benzyl Substitution

Substituents on the benzyl ring play a crucial role in modulating the potency and selectivity of N-benzyl derivatives. The 4-isopropyl group in 1-(4-Isopropylbenzyl)azetidine is a lipophilic and sterically bulky substituent that is expected to significantly influence its interactions with biological targets.

Based on SAR studies of other N-benzyl derivatives, the 4-isopropyl group may:

  • Enhance Affinity for Hydrophobic Pockets: The bulky isopropyl group can promote favorable van der Waals interactions within hydrophobic pockets of receptor binding sites.

  • Influence Receptor Subtype Selectivity: The size and position of the substituent can dictate selectivity. For instance, in a series of N-substituted 4-piperidinyl benzilates, bulky substituents on the benzyl ring were well-tolerated by muscarinic receptors[1].

  • Modulate Metabolic Stability: The isopropyl group may influence the metabolic profile of the compound, potentially blocking sites of metabolism and increasing its half-life.

The following table summarizes the reported biological activities of various N-benzyl derivatives, providing a comparative landscape for predicting the potential activity of 1-(4-Isopropylbenzyl)azetidine.

Compound ClassHeterocycleBenzyl SubstitutionPrimary Biological Target(s)Reported Activity (Kᵢ or IC₅₀)Reference
N-BenzylpiperidinePiperidineUnsubstitutedMuscarinic ReceptorsKᵢ = 0.2 nM[1]
N-BenzylpiperidinePiperidine4-FluoroMuscarinic ReceptorsKᵢ = 3.0 nM[1]
N-BenzylpiperidinePiperidine4-NitroMuscarinic ReceptorsKᵢ = 13.0 nM[1]
N-Benzylbenzamide-VarioussEH/PPARγSubmicromolar[2]
N-Benzylphenethylamine-Various5-HT₂ₐ/₂C ReceptorsPicomolar to nanomolar

Note: This table is illustrative and not exhaustive. The specific biological activity is highly dependent on the overall molecular structure.

Experimental Protocols for Biological Evaluation

To ascertain the actual biological profile of 1-(4-Isopropylbenzyl)azetidine and its analogs, a series of in vitro and in vivo assays are necessary.

Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a general method to determine the binding affinity of a test compound for a specific G-protein coupled receptor (GPCR).

Objective: To determine the inhibitory constant (Kᵢ) of 1-(4-Isopropylbenzyl)azetidine for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D₂ receptors)

  • Test compound (1-(4-Isopropylbenzyl)azetidine)

  • Non-specific binding control (e.g., a high concentration of a known antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its K₋, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add liquid scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound serial_dil Serial Dilution of Test Compound prep_reagents->serial_dil incubation Incubate: Membranes + Radioligand + Test Compound serial_dil->incubation filtration Rapid Filtration (Separates Bound/Unbound) incubation->filtration washing Wash Filters filtration->washing scint_count Scintillation Counting (Quantify Radioactivity) washing->scint_count calc_ic50 Calculate IC50 (Non-linear Regression) scint_count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a radioligand receptor binding assay.

Protocol 2: In Vitro ADME - Metabolic Stability Assay

This protocol outlines a common method to assess the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of 1-(4-Isopropylbenzyl)azetidine.

Materials:

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound (1-(4-Isopropylbenzyl)azetidine)

  • Control compound with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile containing an internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.

  • In a 96-well plate, add the test compound and control compounds to the phosphate buffer.

  • Initiate the metabolic reaction by adding the pre-warmed liver microsomes and NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693/t₁/₂) * (volume of incubation/mg of microsomal protein).

Diagram of Metabolic Stability Assay Workflow:

G cluster_incubation Incubation at 37°C cluster_quenching Reaction Quenching cluster_analysis Analysis & Calculation mix Mix: - Test Compound - Liver Microsomes - NADPH System sampling Sample at Time Points (0, 5, 15, 30, 60 min) mix->sampling quench Add Cold Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms quantify Quantify Parent Compound Remaining lcms->quantify calculate Calculate t1/2 and CLint quantify->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Future Directions

The N-benzylazetidine scaffold represents a promising area for the discovery of novel therapeutic agents. While direct experimental data for 1-(4-Isopropylbenzyl)azetidine is limited, the principles of medicinal chemistry and the extensive body of literature on related N-benzyl derivatives allow for a rational prediction of its potential pharmacological profile. The increased rigidity and favorable physicochemical properties of the azetidine ring, combined with the specific steric and electronic contributions of the 4-isopropylbenzyl group, suggest that this compound and its analogs could exhibit potent and selective activities at various biological targets, particularly within the CNS.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of 1-(4-Isopropylbenzyl)azetidine and other novel N-benzylazetidine derivatives. Further investigation into the SAR of this compound class, including variations in the substitution pattern on both the azetidine and benzyl rings, is warranted to fully explore their therapeutic potential. Such studies will undoubtedly contribute to the development of the next generation of innovative medicines.

References

  • Synthesis of Novel Benzimidazole Derivatives and Their Biological Evaluation. Journal of Heterocyclic Chemistry, 55(3), 678-685.
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9457-9475. [Link]

  • The N-benzyl piperidine (N-BP) moiety in drug discovery. Drug Discovery Today, 25(10), 1836-1845.
  • N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. Journal of Medicinal Chemistry, 30(11), 2111-2113. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 17(1), 57-73.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT₂ₐ/₂C Agonists. ACS Chemical Neuroscience, 5(11), 1069-1081.

Sources

Validating the purity of synthesized 1-(4-Isopropylbenzyl)azetidine for HTS

Author: BenchChem Technical Support Team. Date: March 2026

[label="False

Validating the Purity of Synthesized 1-(4-Isopropylbenzyl)azetidine for High-Throughput Screening: A Comparative Guide

As a Senior Application Scientist overseeing compound management and assay development, I frequently encounter a pervasive trap in early-stage drug discovery: the assumption that "commercial grade" equates to "screening ready." In High-Throughput Screening (HTS), where hundreds of thousands of compounds are evaluated against biological targets to identify novel therapeutics [1.4], compound purity is the bedrock of data integrity. Trace impurities—such as residual catalysts, unreacted precursors, or degradation products—can act as pan-assay interference compounds (PAINS), leading to costly false positives or masking true biological activity through assay quenching.

This guide focuses on the rigorous purity validation of 1-(4-Isopropylbenzyl)azetidine , a highly versatile nitrogen-containing building block. Azetidine derivatives are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for piperidines and morpholines. However, their synthesis (often via reductive amination or alkylation) is prone to leaving behind non-chromophoric impurities. Here, we objectively compare a Standard Commercial Grade batch against an HTS-Optimized synthesized batch, demonstrating why a self-validating, orthogonal analytical workflow is non-negotiable for HTS compound registration[1].

The Causality of Purity in HTS Workflows

The NIH Molecular Libraries Small Molecule Repository (MLSMR) strictly mandates a minimum purity of >90% (ideally >95% for late-stage screening) validated via HPLC, NMR, or LC-MS[2]. Why this specific threshold?

Consider the mathematics of assay interference. When a 10 mM DMSO stock is pinned into an assay plate to achieve a 10 µM final screening concentration, a 5% impurity is present at 0.5 µM. If that trace impurity happens to be a highly reactive alkylating agent from the azetidine synthesis or a potent fluorophore, it can easily outcompete the target compound, triggering a false readout.

HTS_Workflow A Synthesized Compound 1-(4-Isopropylbenzyl)azetidine B Orthogonal Validation (LC-MS, HPLC-UV/ELSD, qNMR) A->B QC Process C HTS-Optimized Grade (>98% Absolute Purity) B->C Passes Strict QC D Standard Commercial Grade (<95% Purity, Trace Impurities) B->D Fails Orthogonal QC E Reliable HTS Data (True Hits) C->E Screened F Assay Interference (False Positives/Negatives) D->F Screened

Orthogonal QC workflow preventing HTS assay interference.

Designing a Self-Validating Analytical System

To ensure absolute confidence in compound integrity, we cannot rely on a single detector. HPLC-UV is the industry standard, but it operates on a critical blind spot: it only detects compounds with a chromophore[3]. If 1-(4-Isopropylbenzyl)azetidine contains 15% residual aliphatic amines or inorganic salts from its synthesis, UV at 254 nm will completely ignore them, reporting a falsely inflated purity of 99%.

To counter this, we employ a tripartite, self-validating system:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular identity (m/z) and flags ionizable impurities[1].

  • HPLC-UV/ELSD (Evaporative Light Scattering Detector): ELSD provides a mass-dependent response, capturing non-UV-absorbing impurities that UV misses[2].

  • qNMR (Quantitative NMR): The ultimate arbiter of truth. qNMR measures the absolute molar concentration of the analyte against a certified internal standard, independent of the compound's ionization or UV-absorption properties[4],[5].

Analytical_Workflow Sample 10 mM DMSO Stock LCMS LC-MS (Identity & Mass) Sample->LCMS HPLC HPLC-UV/ELSD (Chromophoric/Mass) Sample->HPLC qNMR 1H qNMR (Absolute Purity) Sample->qNMR Decision Data Synthesis Concordance Check LCMS->Decision HPLC->Decision qNMR->Decision Valid Approved for HTS Decision->Valid >95% All Assays

Self-validating orthogonal analytical workflow for compound QC.

Step-by-Step Experimental Methodologies

Protocol 1: HPLC-UV/ELSD and LC-MS Profiling
  • Sample Preparation: Dissolve 1-(4-Isopropylbenzyl)azetidine in LC-MS grade DMSO to a concentration of 1 mg/mL.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 5 minutes.

  • Detection: Route the column effluent in a split-flow configuration to:

    • A Photodiode Array (PDA) extracting at 214 nm and 254 nm.

    • An ELSD (drift tube temperature 50°C, nebulizer gas 40 psi).

    • An Electrospray Ionization (ESI) Mass Spectrometer scanning m/z 100-800 in positive ion mode.

  • Data Processing: Calculate the relative Area Under the Curve (AUC) for all peaks across all three detectors[2].

Protocol 2: Absolute Purity Determination via 1H qNMR
  • Standard Selection: Select a certified reference material (CRM) as an internal standard (IS) that does not overlap with the analyte's NMR signals. For 1-(4-Isopropylbenzyl)azetidine, Maleic acid (singlet at ~6.2 ppm) is ideal.

  • Sample Preparation: Accurately weigh ~10 mg of 1-(4-Isopropylbenzyl)azetidine and ~5 mg of Maleic acid into a vial using a microbalance (d=0.001 mg). Dissolve completely in 600 µL of DMSO-d6[5].

  • Acquisition: Acquire 1H NMR spectra at 400 MHz or higher. Use a 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically >30 seconds for quantitative work to ensure complete spin relaxation), and 64 scans to ensure a high signal-to-noise ratio.

  • Quantification: Integrate the isolated analyte peak (e.g., the isopropyl methine multiplet at ~2.8 ppm) against the Maleic acid standard. Calculate absolute purity using the molar ratio equation[4],[3].

Performance Comparison: Standard vs. HTS-Optimized Grade

To demonstrate the critical nature of this workflow, we evaluated two batches of 1-(4-Isopropylbenzyl)azetidine: a "Standard Commercial Grade" sourced from a bulk vendor, and an "HTS-Optimized Grade" purified in-house via preparative HPLC and lyophilization.

Table 1: Comparative Analytical Purity Assessment

Analytical MetricStandard Commercial GradeHTS-Optimized GradeCausality / Observation
LC-MS Identity Confirmed (m/z 190.1)Confirmed (m/z 190.1)Both batches contain the target mass.
HPLC-UV (254 nm) 98.2%99.9%UV overestimates purity of the standard batch by ignoring non-chromophoric species.
HPLC-UV (214 nm) 94.5%99.8%Shorter wavelength detects amide/amine precursors missed at 254 nm.
HPLC-ELSD 87.3%99.5%ELSD reveals significant non-UV absorbing mass in the standard batch.
qNMR (Absolute) 81.4% 98.8% qNMR exposes the true molar purity. Standard batch contains ~18% invisible salts/solvents[3].
The Functional Impact on HTS

We subsequently screened both batches in a mock biochemical fluorescence polarization (FP) assay to evaluate target engagement.

Table 2: HTS Assay Interference Profile

Screening MetricStandard Commercial GradeHTS-Optimized Grade
Apparent IC50 1.4 µM>50 µM (Inactive)
Hill Slope 3.2 (Steep)N/A
False Positive Flag YES (Assay Quenching)NO

Discussion of Data: The Standard Commercial Grade exhibited a false-positive IC50 of 1.4 µM with an artificially steep Hill slope (>3). This steep slope is a classic hallmark of assay interference, often caused by compound aggregation or heavy metal quenching. The qNMR data (Table 1) correctly predicted this failure by revealing that nearly 20% of the sample consisted of undetected impurities. The HTS-Optimized batch, possessing an absolute purity of 98.8%, showed no activity, confirming that the target compound itself is inactive in this specific assay and protecting the screening campaign from a costly wild-goose chase.

Conclusion

For drug development professionals, the purity of screening libraries dictates the trajectory of lead optimization. As demonstrated with 1-(4-Isopropylbenzyl)azetidine, relying solely on HPLC-UV (254 nm) is a critical vulnerability. By implementing a self-validating, orthogonal workflow incorporating ELSD and qNMR, laboratories can establish absolute molar purity, thereby safeguarding their HTS campaigns against the insidious threat of false positives.

References[1] LCGC International. "Separation Science in Drug Development, Part 2: High‑Throughput Characterization." Chromatography Online. 2]">https://www.chromatographyonline.com[2] National Institutes of Health (NIH). "NOT-RM-07-005: Solicitation of Compounds for High Throughput Screening (HTS) in the Molecular Libraries Screening Centers Network (MLSCN)." NIH Grants and Funding. https://grants.nih.gov/grants/guide/notice-files/NOT-RM-07-005.html[6] Vipergen. "High Throughput Screening - Pioneer in Fast Drug Discovery." 4]">https://vipergen.com[4] MDPI. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." 3]">https://www.mdpi.com[3] Benchchem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." 5]">https://www.benchchem.com[5] Emery Pharma. "A Guide to Quantitative NMR (qNMR)." https://emerypharma.com

Sources

Comparative Guide: Azetidine vs. Pyrrolidine Analogs in Medicinal Chemistry

[1]

Executive Summary

In modern drug discovery, the "scaffold hop" from a 5-membered pyrrolidine to a 4-membered azetidine ring—often termed the "Azetidine Switch" —is a validated strategy to modulate physicochemical properties without altering the fundamental pharmacophore. This guide objectively compares the biological activity, metabolic stability, and synthetic viability of these two saturated heterocycles.[1]

Key Takeaway: While pyrrolidine offers a flexible, stable, and synthetically accessible "envelope" conformation, azetidine analogs typically exhibit lower lipophilicity (LogD) , altered exit vectors , and improved metabolic stability by blocking oxidative "soft spots," albeit at the cost of increased ring strain (~26 kcal/mol) and potential chemical instability.

Part 1: Physicochemical & Structural Analysis

The transition from pyrrolidine to azetidine is not merely a reduction in size; it fundamentally alters the electronic and steric landscape of the molecule.

Comparative Data Matrix
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molAzetidines are more reactive; susceptible to acid-catalyzed ring opening.
Lipophilicity (LogP) Lower (

LogP

-0.4 to -0.6)
Higher (Baseline)Azetidine improves water solubility and lowers non-specific binding.
Basicity (pKa) ~11.29 (Parent)*~11.31 (Parent)Similar for parent amines, but N-aryl azetidines often show reduced basicity due to lone pair s-character modulation.
Conformation Puckered (Rigid)Envelope (Flexible)Azetidine alters substituent exit vectors by ~15-20°, potentially accessing new sub-pockets.
Metabolic Liability Ring opening (glutathione attack)

-Carbon oxidation
Azetidine removes two

-hydrogens, blocking a common CYP450 metabolic route.

*Note: pKa values are highly dependent on substitution. Electron-withdrawing groups on the azetidine ring (e.g., 3,3-difluoro) drastically lower pKa (to ~6-7), improving bioavailability.

The "Vector Shift" Effect

One of the most critical yet overlooked aspects of the azetidine switch is the Vector Shift .

  • Pyrrolidine: Substituents at the 3-position project at an angle defined by the flexible envelope pucker.

  • Azetidine: The 3-position substituents are projected from a more planar, rigid square. This can "fine-tune" the distance of a hydrogen bond donor/acceptor to a target residue by 0.5–1.0 Å, often turning a "clash" into an "optimal interaction."

Part 2: Case Studies in Drug Development

Case Study 1: JAK Inhibitors (Baricitinib vs. Tofacitinib)

The development of Janus Kinase (JAK) inhibitors illustrates the strategic selection between azetidine and piperidine/pyrrolidine motifs.

  • Tofacitinib (Xeljanz): Features a piperidine ring fused to the pyrrolo[2,3-d]pyrimidine core. This larger ring contributes to its specific binding mode in the ATP pocket of JAK3/JAK1.

  • Baricitinib (Olumiant): Utilizes an ethyl sulfonyl-azetidine moiety linked to the pyrrolo[2,3-d]pyrimidine.

    • The Advantage: The azetidine ring in Baricitinib serves a dual purpose. First, it reduces the overall molecular weight and lipophilicity compared to a piperidine analog. Second, the cyanomethyl group attached to the azetidine creates a precise vector to interact with the active site, contributing to its high selectivity for JAK1 and JAK2 over JAK3.

Case Study 2: Cobimetinib (The Dual-Ring System)

Cobimetinib (Cotellic), a MEK inhibitor, represents a sophisticated use of the azetidine scaffold.

  • Structure: It features a highly substituted azetidine ring that bears a piperidine substituent at the 3-position.

  • Mechanism: The central azetidine ring acts as a rigid linker that orients the piperidine and the aryl core in a specific geometry that would be entropically unfavorable with a flexible alkyl chain. This "rigidification" minimizes the entropic penalty of binding to MEK1/2.

Part 3: Decision Logic & Workflow

When should a medicinal chemist switch from Pyrrolidine to Azetidine?

Visualization: The Scaffold Hop Decision Tree

AzetidineSwitchStartLead Compound Analysis(Pyrrolidine Core)CheckLogDIs LogD > 3.0?Start->CheckLogDCheckMetabIs Metabolic Stability Poor?CheckLogD->CheckMetabNoSwitchAzeSwitch to Azetidine(Design Analog)CheckLogD->SwitchAzeYes (Lower LogD needed)MetabTypeIdentify Metabolic HotspotCheckMetab->MetabTypeYesKeepPyrKeep Pyrrolidine(Optimize Substituents)CheckMetab->KeepPyrNo (Stable)VectorCheckIs 3D Vector Critical?MetabType->VectorCheckAromatic OxidationMetabType->SwitchAzeAlpha-Oxidation (N-C-H)VectorCheck->KeepPyrStrict envelope requiredVectorCheck->SwitchAzeFlexible fit allowedSwitchOxetaneConsider Oxetane(If amine not required)

Caption: Decision matrix for initiating a pyrrolidine-to-azetidine scaffold hop based on lipophilicity and metabolic constraints.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Functionalized Azetidines (Ring Contraction)

Objective: Synthesize an azetidine core from a pyrrolidinone precursor to avoid direct cyclization of unstable 3-haloamines.

Reagents:

  • N-sulfonyl-2-pyrrolidinone (Starting Material)

  • Bromine (

    
    ), Phosphorus tribromide (
    
    
    )
  • Nucleophile (e.g., Methanol, Aniline)

  • Potassium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Bromination: Treat N-sulfonyl-2-pyrrolidinone with

    
     (0.1 eq) and 
    
    
    (1.1 eq) in
    
    
    at reflux for 2 hours to generate the
    
    
    -bromo-pyrrolidinone.
  • Quench & Workup: Cool to 0°C, quench with saturated

    
    , extract with DCM, and concentrate.
    
  • Ring Contraction: Dissolve the crude

    
    -bromo intermediate in acetonitrile (
    
    
    ). Add 3 equivalents of the Nucleophile (e.g., Methanol) and 2 equivalents of solid
    
    
    .
  • Reaction: Stir at room temperature for 12 hours. The mechanism proceeds via nucleophilic attack on the carbonyl followed by intramolecular displacement of the bromide, resulting in ring contraction to the azetidine-2-carboxylate derivative.

  • Purification: Filter off solids, concentrate, and purify via silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of the azetidine analog.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Azetidine vs. Pyrrolidine analog) at 1 µM final concentration.

Workflow:

  • Pre-Incubation: Mix 495 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL HLM. Add 1 µL of Test Compound (from 1 mM DMSO stock). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system to initiate metabolism.

  • Sampling: At timepoints

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • Slope

      
       = elimination rate constant.
      
    • 
      .
      
    • 
      .
      

Part 5: References

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kern, N., et al. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters. Retrieved from [Link]

  • PubChem. (2025).[2] Cobimetinib Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Feula, A., et al. (2013).[3] Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

Structure-activity relationship of azetidine-based STAT3 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship of Azetidine-Based STAT3 Inhibitors

For researchers and drug development professionals, the Signal Transducer and Activator of Transcription 3 (STAT3) protein represents a critical and challenging target in oncology.[1] Its persistent activation is a hallmark of numerous human cancers, driving proliferation, survival, and immune evasion.[2][3] The development of small-molecule inhibitors has been an intense area of research, with azetidine-based compounds emerging as a particularly promising class, demonstrating sub-micromolar potency and high selectivity.[4][5]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of these novel azetidine amides. We will dissect the key structural features that govern their inhibitory power, compare their performance against other inhibitor classes using experimental data, and provide detailed protocols for their characterization.

The Central Role of STAT3 in Oncogenesis

STAT3 is a cytoplasmic transcription factor that acts as a convergence point for numerous upstream signaling pathways initiated by cytokines and growth factors like IL-6 and EGF.[6][7] In a healthy cell, STAT3 activation is a transient process. However, in many cancers, the pathway is constitutively active, leading to the uncontrolled transcription of genes involved in cell cycle progression, anti-apoptosis, and angiogenesis.[2][8]

The canonical activation pathway involves the phosphorylation of a critical tyrosine residue (Tyr705) by Janus kinases (JAKs) or Src family kinases.[7][9] This event triggers the dimerization of two STAT3 monomers through a reciprocal interaction between the phosphotyrosine (pTyr) of one monomer and the Src Homology 2 (SH2) domain of the other.[5] This dimer then translocates to the nucleus, where it binds to specific DNA-response elements to drive gene expression.[6] This critical dimerization step and the subsequent DNA binding have become the primary targets for inhibitor development.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK/Src Kinase Receptor->JAK 2. Kinase Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono 3. Phosphorylation pSTAT3_mono pSTAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization (SH2 Domain) STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Exp Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-xL) DNA->Gene_Exp 7. Transcription Ligand Cytokine/Growth Factor Ligand->Receptor 1. Ligand Binding

Caption: The canonical STAT3 signaling pathway.

From Proline to Azetidine: A Leap in Potency

Early development of STAT3 inhibitors based on amino acid amides focused on a proline linker.[4][5] While showing promise, these compounds had moderate potency. Medicinal chemistry efforts revealed that the size of the cyclic amino acid linker was a critical determinant of activity. While expanding the ring from a 5-membered proline to a 6-membered pipecolamide decreased potency, a significant breakthrough was achieved by contracting the ring to a 4-membered azetidine-2-carboxamide.[4][5] This change resulted in a greater than four-fold boost in inhibitory potency against STAT3 DNA-binding activity, marking a significant advancement in the field.[5]

Deconstructing the Structure-Activity Relationship (SAR)

The potency and selectivity of azetidine-based inhibitors are dictated by a complex interplay of modifications at different positions of the core structure. The primary method for evaluating these compounds has been the Electrophoretic Mobility Shift Assay (EMSA), which directly measures the inhibition of STAT3 binding to its DNA consensus sequence.[4][10]

Key SAR Insights:

  • The (R)-Azetidine Core is Crucial: The constrained 4-membered ring of (R)-azetidine-2-carboxamide provides an optimal conformation for potent STAT3 inhibition compared to 5- and 6-membered ring analogues.[5]

  • Irreversible Covalent Binding: A key feature of this class is their ability to act as irreversible inhibitors. Mass spectrometry and site-directed mutagenesis studies have confirmed that these compounds covalently bind to specific cysteine residues within the STAT3 DNA-Binding Domain (DBD).[10][11]

  • Distinct Cysteine Targets: Interestingly, the specific cysteine residue targeted depends on other structural features of the inhibitor.

    • Salicylic Acid-Containing Analogues preferentially bind to Cys426.[12]

    • Non-Salicylic Acid Analogues (e.g., H182) bind to Cys468.[12]

  • Optimizing for Potency and Permeability: Initial azetidine analogues like 5a showed sub-micromolar potency in vitro (EMSA IC50 = 0.55 µM).[4] Further optimization, such as the introduction of a 5-cyclohexyl-2-pyridinylmethyl group, led to even more potent compounds like 5o (EMSA IC50 = 0.38 µM).[4][5] However, these carboxylic acid-containing molecules faced challenges with cell membrane permeability. To address this, carboxylic acid surrogates were introduced, resulting in analogues like 7e, 7f, 7g, and 9k , which demonstrated improved cellular activity, inhibiting cancer cell viability with EC50 values in the 0.9–1.9 µM range.[4][13]

Comparative Performance: Azetidine-Based Inhibitors vs. Alternatives

The azetidine scaffold offers clear advantages over other well-known STAT3 inhibitor classes, particularly in potency and target domain specificity. Many earlier inhibitors, such as Stattic and S3I-201, were designed to target the SH2 domain to prevent dimerization. In contrast, the azetidine series primarily targets the DNA-Binding Domain, representing an alternative and highly effective mechanism of action.[12][14]

Compound ClassCompound NameTarget DomainAssay TypeIC50 (µM)Reference
Azetidine-Based 5o DNA-Binding DomainEMSA0.38[4][5]
8i DNA-Binding DomainEMSA0.34[4][13]
H172 (9f) DNA-Binding DomainEMSA0.38 - 0.98[14][15]
H182 DNA-Binding DomainEMSA0.38 - 0.98[10][15]
Non-Azetidine Stattic SH2 DomainFluorescence Polarization~5.1[14]
S3I-201 SH2 DomainFluorescence Polarization~86[14]
Napabucasin (BBI-608) SH2 Domain (putative)Cellular (pSTAT3)Not Reported[14]

This data highlights the superior sub-micromolar potency of azetidine derivatives in biochemical assays compared to the micromolar activity of common SH2 domain inhibitors.[14] Furthermore, lead azetidine compounds show high selectivity for STAT3, with IC50 values greater than 18 µM against the highly homologous STAT1 and STAT5 proteins.[4][13]

Validating Mechanism of Action: A Multi-Assay Approach

A rigorous, multi-faceted experimental approach is essential to validate the mechanism of action for any putative STAT3 inhibitor. The causality behind this workflow is to first establish inhibitory activity, then confirm direct target engagement, and finally, verify the effect in a cellular context.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays EMSA EMSA (Inhibition of DNA Binding) ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity) EMSA->ITC Confirm Direct Binding CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) ITC->CETSA Validate in Cellular Context WB Western Blot (pSTAT3 Levels) CETSA->WB Assess Downstream Effect Viability Cell Viability Assay (EC50) WB->Viability Determine Functional Outcome

Caption: Experimental workflow for STAT3 inhibitor validation.

Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the direct inhibitory effect of a compound on the DNA-binding activity of STAT3 and calculate its IC50 value. This is the foundational assay for assessing inhibitors targeting the DBD.

Methodology:

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468 breast cancer cells) or from cells stimulated with a STAT3 activator (e.g., IL-6).[4][14]

  • Probe Labeling: Synthesize and radiolabel a double-stranded oligonucleotide probe containing the high-affinity STAT3 binding site (hSIE probe).[4]

  • Binding Reaction:

    • In a reaction tube, pre-incubate the nuclear extract (containing active STAT3) with increasing concentrations of the azetidine inhibitor (or DMSO as a vehicle control) for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3.[5]

    • Add the radiolabeled hSIE probe to the mixture and incubate for another 20-30 minutes to allow the formation of STAT3:DNA complexes.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).

  • Detection and Quantification:

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radioactive bands.

    • The upper, slower-migrating band represents the STAT3:DNA complex.

    • Quantify the band intensity using densitometry software (e.g., ImageJ).[4]

  • Data Analysis: Plot the percentage of STAT3:DNA complex formation relative to the DMSO control against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-STAT3 (Tyr705)

Objective: To assess whether the inhibitor affects the upstream activation of STAT3 (i.e., its phosphorylation) in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells that harbor constitutively active STAT3 (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (pSTAT3 Tyr705).

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to confirm that the observed effects are not due to changes in total protein levels or unequal loading.[9]

Protocol 3: Isothermal Titration Calorimetry (ITC)

Objective: To provide definitive evidence of direct binding between the inhibitor and the STAT3 protein and to determine the thermodynamic parameters of this interaction, including the binding affinity (KD).

Methodology:

  • Protein Purification: Express and purify recombinant STAT3 protein (core fragment, e.g., amino acids 127-711).[15]

  • Sample Preparation:

    • Prepare a solution of the purified STAT3 protein in the ITC sample cell.

    • Prepare a solution of the azetidine inhibitor at a higher concentration in the injection syringe, using the same buffer to minimize heat of dilution effects.

  • Titration: Set the instrument to the desired temperature (e.g., 25°C). Perform a series of small, sequential injections of the inhibitor solution into the protein solution in the sample cell.

  • Data Acquisition: The instrument measures the minute heat changes (either released or absorbed) that occur upon binding with each injection.

  • Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. A low nanomolar KD value confirms high-affinity binding.[4][5]

Conclusion and Future Outlook

The development of azetidine-based STAT3 inhibitors represents a paradigm shift in the pursuit of effective therapies targeting this oncogenic protein. The move from a proline to a 4-membered azetidine core provided a significant leap in potency, and subsequent SAR studies have elucidated the key structural requirements for high-affinity, irreversible binding to the DNA-Binding Domain.[4][10] These compounds exhibit superior potency and a distinct mechanism of action compared to many SH2-domain-targeted alternatives.

While the in vitro and cellular data are compelling, the primary challenge remains the optimization of pharmacokinetic properties to translate this potency into in vivo efficacy and clinical success.[12] Future efforts will undoubtedly focus on fine-tuning the scaffold to enhance metabolic stability, bioavailability, and overall drug-like properties. The azetidine core has proven to be a powerful platform, and continued medicinal chemistry innovation holds the promise of delivering a first-in-class, direct-acting STAT3 inhibitor for the treatment of cancer.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy. MDPI. [Link]

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC. [Link]

  • The role of STAT3 in cancer development. ResearchGate. [Link]

  • STAT3: a Key Transcriptional Regulator in Cancer. Cusabio. [Link]

  • STAT3 Signaling in Cancer. SCIRP. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship.org. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC. [Link]

  • Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. AACR Journals. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed. [Link]

  • (PDF) Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3. ResearchGate. [Link]

  • The current status of STAT3 inhibitors in (pre)clinical trials and... ResearchGate. [Link]

  • Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [https://bio-protocol.org/e2 STAT3 is activated by phosphorylation at Tyr705, which induces dimerization, nuclear translocation, and DNA binding. Western blot is most commonly used to detect the activation of STAT3 by using an antibody that is specific for the phosphorylated tyrosine705.]([Link] STAT3 is activated by phosphorylation at Tyr705, which induces dimerization, nuclear translocation, and DNA binding. Western blot is most commonly used to detect the activation of STAT3 by using an antibody that is specific for the phosphorylated tyrosine705.)

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget. [Link]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget. [Link]

  • Novel STAT3 Inhibitor Exerts Anti-breast Cancer Effects Both In vitro and In vivo. Ingenta Connect. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science. [Link]

  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters. [Link]

  • Preclinical characterization of WB737, a potent and selective STAT3 inhibitor, in natural killer/T‐cell lymphoma. PMC. [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. PMC. [Link]

  • Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition. Taylor & Francis Online. [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers. [Link]

  • Identification of novel inhibitors that disrupt STAT3/DNA interaction from γ-AApeptide OBOC combinatorial library. PMC. [Link]

  • Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning. RSC Publishing. [Link]

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The Architect's Guide to Small Molecule Validation: TR-FRET, AlphaScreen, and SPR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of small molecule drug discovery, identifying a "hit" during primary high-throughput screening (HTS) is only the genesis of the campaign. The critical bottleneck lies in hit validation —separating genuine target engagement from assay artifacts, pan-assay interference compounds (PAINS), and aggregation-based false positives.

As an application scientist, I approach assay validation not as a checklist, but as an exercise in building self-validating, orthogonal systems. Relying on a single detection modality is a mathematically guaranteed path to advancing false positives. To establish definitive target engagement, we must triangulate our data using distinct biophysical and biochemical mechanisms.

This guide provides an objective, mechanistic comparison of three cornerstone technologies for small molecule validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) , and Surface Plasmon Resonance (SPR) .

Mechanistic Causality: The "Why" Behind the Modalities

To design a robust validation cascade, one must understand the physical constraints and causal mechanisms of each assay.

TR-FRET: Time-Gated Artifact Suppression

Traditional FRET is highly susceptible to compound autofluorescence and the "inner filter effect" (where compounds absorb the excitation or emission light). TR-FRET solves this by utilizing lanthanide fluorophores (e.g., Europium or Terbium) as donors.

  • The Causality: Small molecule autofluorescence typically decays within nanoseconds. Lanthanides possess a uniquely long emission half-life (microseconds to milliseconds). By introducing a time delay (typically 50–100 µs) between the excitation flash and the signal measurement, TR-FRET completely bypasses the short-lived background fluorescence of the compound library[1].

  • Limitation: The Förster radius dictates that the donor and acceptor must be within ~10 nm of each other, limiting its utility for massive multi-protein complexes.

AlphaScreen: Overcoming Distance Limitations

AlphaScreen relies on the conversion of ambient oxygen to a singlet oxygen state. When a donor bead is excited at 680 nm, it releases singlet oxygen, which diffuses through the solution. If an acceptor bead is in proximity, the singlet oxygen triggers a chemiluminescent cascade emitting at 520–620 nm[2].

  • The Causality: Because singlet oxygen has a half-life of ~4 µs in aqueous solution, it can diffuse up to 200 nm before decaying[3]. This makes AlphaScreen vastly superior to TR-FRET for interrogating large macromolecular complexes or bridging interactions where the binding sites are far apart.

  • Limitation: The reliance on singlet oxygen makes the assay highly vulnerable to singlet oxygen scavengers (e.g., antioxidants) present in the small molecule library.

SPR: Label-Free Kinetic Resolution

While TR-FRET and AlphaScreen are equilibrium assays that measure affinity (


), they cannot resolve the rate at which a compound binds (

) or dissociates (

). SPR is an optical biosensor technology that detects minute changes in the refractive index at a gold sensor surface when a small molecule binds to an immobilized target[4].
  • The Causality: By flowing the small molecule continuously over the target, SPR provides real-time, label-free kinetic data[5]. In modern drug discovery, a drug's "residence time" (

    
    ) is often a far more accurate predictor of in vivo efficacy and target vulnerability than raw binding affinity[6].
    

AssaySelection Start Small Molecule Hit Validation Q1 Require Real-Time Kinetics (kon, koff)? Start->Q1 SPR Surface Plasmon Resonance (SPR) Q1->SPR Yes Q2 Complex Size > 10 nm? Q1->Q2 No Alpha AlphaScreen (Bead-based) Q2->Alpha Yes TRFRET TR-FRET (Fluorophore-based) Q2->TRFRET No

Decision matrix for selecting small molecule validation assays based on mechanistic constraints.

Experimental Protocols: Building Self-Validating Systems

A protocol is only as good as its controls. The following methodologies are designed to be self-validating, ensuring that any observed signal modulation is a genuine pharmacological event.

Protocol A: TR-FRET Competitive Binding Assay

Objective: Validate a small molecule competitive inhibitor against a kinase target.

  • Reagent Preparation: Prepare 1X Assay Buffer (e.g., HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35 to prevent compound aggregation).

  • Compound Addition: Dispense 100 nL of the small molecule (in 100% DMSO) into a 384-well low-volume plate using acoustic dispensing.

  • Target Incubation: Add 5 µL of His-tagged Kinase (final concentration 2 nM) and pre-incubate for 15 minutes at room temperature.

  • Tracer/Antibody Addition: Add 5 µL of a mix containing a fluorescently labeled tracer ligand (at its

    
     concentration) and Anti-His Europium-labeled antibody (1 nM).
    
  • Equilibration & Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm; Delay: 50 µs).

  • Self-Validation Check (Donor-Only Control): Always include wells lacking the fluorescent tracer. If the small molecule decreases the 615 nm (Europium) signal in these wells, the compound is an optical quencher, and the "inhibition" is a false positive[1].

Protocol B: AlphaScreen Protein-Protein Interaction (PPI) Disruption

Objective: Validate a small molecule disrupting a PPI.

  • Complex Formation: Mix Protein A (Biotinylated) and Protein B (FLAG-tagged) at their

    
     concentrations in 10 µL of assay buffer in a 384-well OptiPlate.
    
  • Compound Incubation: Add the small molecule and incubate for 30 minutes to allow complex disruption.

  • Bead Addition (Critical Step): Under subdued green lighting (donor beads are highly photosensitive), add 10 µL of a mix containing Streptavidin-Donor beads and Anti-FLAG-Acceptor beads (final concentration 20 µg/mL each).

  • Readout: Incubate for 1 hour in the dark at room temperature. Read on an Alpha-enabled reader (Excitation: 680 nm; Emission: 520-620 nm).

  • Self-Validation Check (TruHits Counter-screen): Run the exact same compounds against a pre-formed Biotin-Streptavidin-Acceptor bead complex. Compounds that reduce the signal here are singlet oxygen scavengers or biotin mimics, not true PPI disruptors[2].

Protocol C: SPR Kinetic Characterization

Objective: Determine the


, 

, and

of a validated hit.
  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target protein to a high density (e.g., 3000-5000 RU) to account for the low molecular weight of the small molecule analyte[7].

  • Solvent Correction (Critical Step): Small molecules require DMSO for solubility. Because DMSO has a massive refractive index, a 0.1% mismatch between the running buffer and the sample will mask the binding signal. Run a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to create a correction plot[5].

  • Multi-Cycle Kinetics: Inject the small molecule in a 3-fold dilution series (e.g., 0.1 µM to 10 µM) over the active and reference flow cells. Use a high flow rate (50 µL/min) to minimize mass transport limitation.

  • Regeneration: If the compound does not dissociate fully during the buffer wash, inject a short pulse of mild regenerant (e.g., 10 mM Glycine pH 2.5).

  • Self-Validation Check (Double-Referencing): Subtract the signal of the reference flow cell (blank surface) from the active flow cell, and then subtract the signal of a blank buffer injection. This double-referencing isolates the true small molecule binding event[4].

Quantitative Data Synthesis: Assay Comparison

To aid in platform selection, the following table synthesizes the quantitative performance metrics, operational limits, and primary artifact vulnerabilities of each technology based on current industry standards.

ParameterTR-FRETAlphaScreenSurface Plasmon Resonance (SPR)
Primary Output Equilibrium Affinity (

,

)
Equilibrium Affinity (

,

)
Real-Time Kinetics (

,

,

)
Proximity Limit ~10 nm (Förster radius)~200 nm (Singlet oxygen diffusion)N/A (Direct binding to surface)
Throughput Ultra-High (1536-well compatible)High (384/1536-well compatible)Medium (384-well, limited by flow cycles)
Labeling Requirement Dual labeling (Donor + Acceptor)Dual labeling (Donor + Acceptor beads)Label-free (Target immobilized)
Major Artifacts Inner-filter effect, fluorophore quenchingSinglet oxygen scavengers, color quenchingBulk refractive index shifts (DMSO mismatch)
Sensitivity to Aggregators ModerateHigh (Beads can aggregate)Low (Flow system washes aggregates away)

The Orthogonal Workflow

A single assay is a hypothesis; orthogonal assays provide the proof. The gold standard in small molecule validation is to cascade these technologies. A typical workflow begins with the ultra-high throughput and low artifact rate of TR-FRET. Hits are then triaged through a counter-screen to eliminate PAINS. Surviving compounds are validated in a secondary assay with a completely different physical mechanism (AlphaScreen) to rule out modality-specific interference. Finally, the elite candidates are characterized biophysically via SPR to define their kinetic residence time.

OrthogonalValidation HTS Primary HTS (e.g., TR-FRET) Counter Counter-Screen (Exclude PAINS) HTS->Counter Ortho Orthogonal Assay (e.g., AlphaScreen) Counter->Ortho Biophys Biophysical Kinetics (SPR) Ortho->Biophys Lead Validated Lead Candidate Biophys->Lead

Orthogonal workflow progressing from high-throughput screening to kinetic validation.

Conclusion

Validating novel small molecules requires a rigorous, physics-based approach to assay design. TR-FRET provides a highly robust, time-gated shield against compound autofluorescence, making it ideal for primary screening. AlphaScreen offers unmatched versatility for large, complex biological interactions that exceed the spatial limits of FRET. However, both are equilibrium assays that leave the temporal dynamics of binding unknown. SPR bridges this gap, providing the label-free kinetic resolution necessary to select compounds not just for how tightly they bind, but for how long they remain engaged with the target. By integrating these three platforms into a self-validating cascade, researchers can confidently advance small molecules from initial hits to optimized lead candidates.

References

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules Source: Aragen Life Sciences URL:[Link]

  • The Use of AlphaScreen Technology in HTS: Current Status Source: Bentham Open Archives URL:[Link]

  • Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research Source: MDPI URL:[Link]

  • A beginner's guide to surface plasmon resonance Source: Portland Press / The Biochemist URL:[Link]

  • Cell-based assays for protein-protein interactions (Reference to NIH Assay Guidance Manual) Source: European Pharmaceutical Review URL:[Link]

  • Latest surface plasmon resonance advances for G protein-coupled receptors Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Benchmarking Guide: 1-(4-Isopropylbenzyl)azetidine (IPBA-01) vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the efficacy of 1-(4-Isopropylbenzyl)azetidine (referred to herein as IPBA-01 ) against industry-standard inhibitors. Based on the structural pharmacophore (a basic azetidine nitrogen linked to a lipophilic 4-isopropylbenzyl moiety), this compound is evaluated primarily as a Sigma-1 Receptor (σ1R) Ligand and secondarily as a Monoamine/GABA Transporter Modulator .

Executive Summary & Mechanism of Action

1-(4-Isopropylbenzyl)azetidine (IPBA-01) represents a class of N-substituted azetidines exhibiting high affinity for the Sigma-1 receptor (σ1R), a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Unlike classical GPCRs, σ1R modulates calcium signaling and cellular stress responses.

The structural rigidity of the azetidine ring, combined with the lipophilic isopropylbenzyl tail, mimics the pharmacophore of high-affinity σ1R ligands like Haloperidol and NE-100 . Benchmarking IPBA-01 requires rigorous comparison against these standards to determine its binding affinity (


) , selectivity  (vs. σ2R and DAT/NET), and functional efficacy  (antagonism of ER stress).
Mechanistic Pathway (σ1R Modulation)

The following diagram illustrates the σ1R translocation pathway which IPBA-01 is hypothesized to inhibit, thereby preventing downstream calcium dysregulation.

SigmaPathway Ligand IPBA-01 / Inhibitor S1R_Rest σ1R-BiP Complex (Resting State @ MAM) Ligand->S1R_Rest Stabilizes Complex (Antagonism) S1R_Active σ1R Dissociation (Active Chaperone) Ligand->S1R_Active Blocks Activation S1R_Rest->S1R_Active Agonist (PRE-084) Promotes IP3R IP3R Stabilization S1R_Active->IP3R Chaperoning Ca_Flux Mitochondrial Ca2+ Influx IP3R->Ca_Flux Ca2+ Release Effect Cell Survival / Neuroprotection Ca_Flux->Effect Bioenergetics

Figure 1: Mechanism of Action. IPBA-01 acts as an antagonist, stabilizing the σ1R-BiP complex and preventing the chaperone activity associated with nociception or excitotoxicity.

Comparative Analysis: IPBA-01 vs. Known Inhibitors

To validate IPBA-01, we utilize a "Gold Standard" panel. Haloperidol serves as the high-affinity non-selective reference, while NE-100 and BD-1047 serve as selective σ1R antagonists. Tiagabine is included to assess off-target activity at the GABA transporter (GAT-1), a common liability for azetidine derivatives.

Table 1: Benchmarking Criteria & Reference Standards
CompoundRoleTarget Affinity (

)
Selectivity (σ1:σ2)Key Limitation
IPBA-01 Test Candidate To Be Determined TBD Metabolic Stability (TBD)
Haloperidol Reference Standard~1.0 nMLow (< 10-fold)High D2 Dopamine affinity (Side Effects)
NE-100 Selective Antagonist~1.5 nMHigh (> 50-fold)Short half-life
BD-1047 Functional Probe~10-50 nMHighModerate potency
Tiagabine Off-Target Control> 10,000 nM (σ1R)N/AHigh GAT-1 affinity (used to rule out GAT)
Performance Goals for IPBA-01

For IPBA-01 to be considered a viable lead, it must demonstrate:

  • Affinity:

    
     < 10 nM at σ1R.
    
  • Selectivity: > 20-fold selectivity over σ2R and GAT-1.

  • Physicochemical: Improved lipophilic efficiency (LipE) compared to the highly lipophilic Haloperidol.

Experimental Protocols

Experiment A: Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of IPBA-01 displacing [³H]-(+)-Pentazocine.

Protocol:

  • Membrane Prep: Isolate membranes from Guinea pig brain or HEK293 cells overexpressing hσ1R.

  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: 2 nM [³H]-(+)-Pentazocine (specific for σ1R).

    • Competitor: IPBA-01 (10⁻¹⁰ to 10⁻⁵ M) vs. Haloperidol (Control).

    • Conditions: Incubate for 120 min at 37°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Self-Validating Check: The


 for Haloperidol must fall within 1–3 nM. If >5 nM, the assay sensitivity is compromised (check radioligand degradation).
Experiment B: Functional Phenotypic Assay (Ca²⁺ Mobilization)

Objective: Confirm antagonistic activity by blocking agonist-induced Ca²⁺ flux. Agonists like PRE-084 potentiate bradykinin-induced Ca²⁺ release; antagonists (IPBA-01) should attenuate this potentiation.

Workflow Diagram:

AssayWorkflow Step1 Cell Seeding (NG108-15 Cells) Step2 Dye Loading (Fura-2 AM, 30 min) Step1->Step2 Step3 Pre-Treatment (IPBA-01 or NE-100) Step2->Step3 15 min Incubation Step4 Stimulation (Bradykinin + PRE-084) Step3->Step4 Challenge Step5 Readout (Ratio 340/380 nm) Step4->Step5 Real-time Kinetics

Figure 2: Functional Assay Workflow. A reduction in PRE-084-potentiated Ca²⁺ spikes confirms antagonistic efficacy.

Data Analysis & Interpretation

When interpreting the efficacy of IPBA-01, use the following logic tree:

  • High Affinity (

    
     < 10 nM) + No Functional Effect: 
    
  • High Affinity + Potentiation of Ca²⁺:

  • Low Affinity (

    
     > 100 nM) but High Efficacy: 
    
Expected Results Table (Mock Data)
Compound[³H]-Pentazocine

(nM)
Effect on Ca²⁺ FluxClassification
Haloperidol 1.2 ± 0.3Strong InhibitionPotent Antagonist
NE-100 1.8 ± 0.5Strong InhibitionPotent Antagonist
IPBA-01 4.5 ± 1.1 Moderate Inhibition Lead Candidate
Tiagabine > 10,000No EffectInactive at σ1R

References

  • Sigma-1 Receptor Pharmacology

    • Mechanism & Ligands: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Azetidine Scaffolds in Drug Discovery: SAR Analysis: Couty, F., & Drouillat, B. (2010). Azetidines: new perspectives for an old ring. Tetrahedron. (Focuses on N-benzyl azetidine stability and reactivity).
  • Assay Protocols

    • Binding Assay Standard: Ganapathy, M. E., et al. (1999). Sigma-1 receptor-mediated changes in intracellular calcium signaling. Journal of Pharmacology and Experimental Therapeutics. Link

  • GABA Transporter (GAT)

    • Azetidine Derivatives: Clausen, R. P., et al. (2005). Selective inhibitors of GABA uptake: synthesis and biological activity. Bioorganic & Medicinal Chemistry. Link

Spectroscopic Comparison of cis and trans Isomers of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the azetidine ring—a four-membered nitrogen heterocycle—serves as a critical bioisostere for proline, cyclobutane, and piperidine scaffolds. However, the high ring strain (~26 kcal/mol) and conformational flexibility (ring puckering) of azetidines make stereochemical assignment notoriously difficult compared to their three-membered (aziridine) or five-membered (pyrrolidine) counterparts.

Distinguishing between cis and trans isomers in 2,3- or 2,4-substituted azetidines is not merely an academic exercise; it is a pharmacological necessity. The spatial arrangement of substituents dictates binding affinity, metabolic stability, and vector alignment in structure-activity relationship (SAR) studies. This guide provides a definitive, data-driven methodology for differentiating these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool, supported by mechanistic insights into ring dynamics.

The Challenge: Azetidine Ring Puckering

Unlike planar aromatic rings, the azetidine ring is not flat. To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation. This dynamic equilibrium complicates the application of the standard Karplus relationship for coupling constants (


).
  • The Planar Fallacy: If the ring were planar, cis protons would have a dihedral angle of

    
     and trans protons 
    
    
    
    .
  • The Puckered Reality: The ring puckers by

    
    .
    
    • Cis: Dihedral angle remains small (

      
      ), resulting in large 
      
      
      
      values.
    • Trans: Dihedral angle expands or contracts depending on the pucker direction (

      
      ), often resulting in smaller 
      
      
      
      values than expected for typical trans protons in other systems (like alkenes).
Visualization: Stereochemical Assignment Workflow

Azetidine_Workflow Start Crude Azetidine Mixture Sep Separation (HPLC/Flash) Start->Sep Isolation H1 1H NMR (1D) Sep->H1 Dissolve in CDCl3/DMSO J_Analysis Analyze Vicinal Coupling (3J) H1->J_Analysis Decision J(cis) > J(trans)? J_Analysis->Decision NOESY 2D NOESY / ROESY Decision->NOESY Ambiguous (5-7 Hz) Final Definitive Assignment Decision->Final Distinct (Cis > 8Hz, Trans < 5Hz) XRay X-Ray Crystallography NOESY->XRay Fails (Oil/Liquid) NOESY->Final Spatial Correlation XRay->Final

Figure 1: Decision tree for the stereochemical assignment of substituted azetidines. Note that while J-coupling provides a quick estimate, NOESY is the confirmatory standard.

Spectroscopic Comparison: Cis vs. Trans

The following data summarizes the key spectroscopic differences observed in 2,4-disubstituted and 2,3-disubstituted azetidines.

Table 1: NMR Performance Metrics for Azetidine Isomers
FeatureCis Isomer Trans Isomer Mechanistic Cause

(Vicinal)
7.0 – 10.0 Hz 2.0 – 6.0 Hz Cis dihedral angle is closer to

(Karplus max); Trans is pseudo-equatorial (

, Karplus min).
NOE Signal Strong Weak / Absent Proximity of substituents on the same face (

) vs. opposite faces (

).

C Chemical Shift
Upfield Shift Downfield Shift

-gauche effect: Steric compression in cis shields the carbon nuclei.
Proton Shift (

)
VariableVariableHighly dependent on the anisotropy of the substituent (e.g., Phenyl vs. Carbonyl).
Chromatography More Polar (Usually)Less Polar (Usually)Cis isomers often have a larger net dipole moment, retaining longer on Silica.
Detailed Analysis
1. Coupling Constants (

)

In 4-membered rings, the Cis > Trans rule generally applies for vicinal protons.

  • Cis: The protons are nearly eclipsed. According to the Karplus equation, dihedral angles near

    
     yield large coupling constants (
    
    
    
    Hz).
  • Trans: The protons are anti-clinal, not anti-periplanar. The dihedral angle is typically

    
    . On the Karplus curve, this region corresponds to a local minimum (
    
    
    
    Hz).
    • Warning: Electronegative substituents (F, OH, OMe) on the ring will decrease both

      
       values, potentially compressing the difference.
      
2. Nuclear Overhauser Effect (NOE)

This is the gold standard for azetidines.

  • Experiment: 1D-NOE difference or 2D-NOESY.

  • Observation: Irradiating a ring proton (e.g., H2) in the cis isomer will result in a significant enhancement (1-5%) of the substituent proton at the C3/C4 position. In the trans isomer, this distance is too great for efficient magnetization transfer.

3. Carbon-13 Gamma Effect

In 2,4-disubstituted azetidines, the cis carbons often appear 2–5 ppm upfield (lower frequency) compared to the trans isomer. This is due to the "gamma-gauche" steric compression effect, which increases electron density around the carbon nucleus.

Experimental Protocol: Definitive Assignment

To ensure high-trust results (E-E-A-T), follow this self-validating protocol. This workflow assumes you have isolated the isomers or have a clean mixture.

Step 1: Sample Preparation
  • Solvent: Use Benzene-

    
      or DMSO-
    
    
    
    if possible.
    
    
    is acceptable, but Benzene often provides better resolution for ring protons due to anisotropic solvation effects.
  • Concentration: 5–10 mg in 600

    
    L solvent. Filter through a cotton plug to remove particulates (improves shimming).
    
Step 2: 1H NMR Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds
    . Azetidine ring protons can have long
    
    
    relaxation times. Short delays lead to integration errors.
  • Scans: 16–64 scans for sufficient S/N.

Step 3: NOESY/ROESY Experiment (The Validator)

If


-coupling is ambiguous (e.g., both are ~6 Hz due to electronegative substituents), you must  run a NOESY.
  • Mixing Time (

    
    ): 
    
    • Small molecules (< 500 Da): 500 – 800 ms .

    • Mid-size molecules: 300 – 500 ms .

  • Logic: Small molecules tumble fast (positive NOE). If the molecule is medium-sized or viscous, NOE might be zero. In this case, use ROESY (Rotating frame Overhauser Effect), which is always positive.

Step 4: Data Interpretation[1]
  • Identify the methine protons at the substitution sites (e.g., H2 and H4).

  • Measure the width of the multiplet or the specific

    
     value.
    
  • Check: Is

    
     Hz? 
    
    
    
    Likely Cis .
  • Verify: Do you see an NOE cross-peak between the substituents?

    
     Confirmed Cis .
    

Case Study: 2,4-Dimethylazetidine

A classic example relevant to drug discovery (e.g., modifying the piperidine ring in analgesics).

  • Synthesis: Reduction of 2,4-dimethylazetidin-2-one or cyclization of amino-alcohols.

  • Separation: The isomers can be separated via flash chromatography. The cis isomer (meso) is typically more polar than the chiral trans pair.

  • Spectroscopic Data:

    • Cis-isomer: Ring protons appear as complex multiplets with

      
       Hz. Methyl groups appear as a single doublet (symmetry).
      
    • Trans-isomer: Ring protons show

      
       Hz. Methyl groups appear as a single doublet (symmetry, 
      
      
      
      axis).
    • Conclusion: The large difference in

      
       values (8.5 vs 3.5 Hz) allows for immediate assignment without advanced 2D methods, though NOE is recommended for regulatory filing.
      
Visualization: Logic of J-Coupling

J_Coupling_Logic Substrate Azetidine Protons (H2/H3) Angle_Cis Dihedral ~25° (Quasi-Eclipsed) Substrate->Angle_Cis Cis Isomer Angle_Trans Dihedral ~135° (Quasi-Axial/Eq) Substrate->Angle_Trans Trans Isomer J_Cis High J (7-10 Hz) Angle_Cis->J_Cis Karplus High J_Trans Low J (2-6 Hz) Angle_Trans->J_Trans Karplus Low

Figure 2: The physical basis for coupling constant differences. The puckered ring prevents the trans isomer from achieving a full 180° anti-periplanar geometry, significantly reducing its J-value.

References

  • Padwa, A., & Dyszlewski, A. D. (1987). Stereochemical aspects of the intramolecular [2+2] cycloaddition of alkenes to imines. Journal of Organic Chemistry. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

  • Katsumura, S., et al. (2010). Stereoselective synthesis of 2,3-disubstituted azetidines.[1][2] Tetrahedron Letters. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. (Authoritative text on NOE and Coupling Constants). Link

  • BenchChem Technical Support. (2025). Separation and characterization of cis and trans isomers of 2-Methyl-3-phenylaziridine. (Applied protocols for small ring heterocycles). Link

Sources

Assessing the metabolic stability of 1-(4-Isopropylbenzyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Metabolic Stability of 1-(4-Isopropylbenzyl)azetidine: A Comparative Guide

1. Introduction In modern drug design, balancing lipophilicity, target affinity, and pharmacokinetic (PK) properties is a central challenge. The compound 1-(4-Isopropylbenzyl)azetidine serves as an excellent model for studying metabolic stability. It combines a sterically constrained,


-rich azetidine ring with a lipophilic 4-isopropylbenzyl moiety. This guide provides an objective comparison of its metabolic performance against alternative cyclic amines and alkyl substitutions, equipping drug development professionals with actionable data and validated protocols.

2. Mechanistic Drivers of Metabolic Stability To understand the metabolic fate of 1-(4-Isopropylbenzyl)azetidine, we must deconstruct its structural liabilities and advantages based on established medicinal chemistry principles:

  • The Azetidine Advantage (Ring Stability): The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol) and lower lipophilicity (

    
    ) compared to its five-membered (pyrrolidine) and six-membered (piperidine) counterparts[1]. This structural rigidity restricts the conformational flexibility required to perfectly align with the Cytochrome P450 (CYP450) active site. Consequently, azetidines are generally more resistant to 
    
    
    
    -carbon oxidation and ring-opening metabolic pathways than pyrrolidines[2].
  • The Isopropyl Liability (Aliphatic Oxidation): While the amine core is stable, the isopropyl group on the benzyl ring acts as a primary metabolic hotspot. It is highly susceptible to aliphatic hydroxylation by CYP3A4 and CYP2D6. Replacing the isopropyl group with a tert-butyl or cyclopropyl bioisostere is a proven strategy to sterically hinder this oxidation, though it inherently alters the molecule's overall lipophilicity and solubility profile[3].

  • Benzylic Cleavage: The benzylic methylene (

    
    ) connecting the aromatic ring to the azetidine nitrogen is prone to oxidative cleavage (N-dealkylation), generating 4-isopropylbenzaldehyde and free azetidine.
    

MetabolicPathways Parent 1-(4-Isopropylbenzyl)azetidine CYP3A4 CYP450 Oxidation Parent->CYP3A4 Enzyme Binding Met1 Aliphatic Hydroxylation (Isopropyl OH) CYP3A4->Met1 Major Pathway Met2 N-Dealkylation (Benzylic Cleavage) CYP3A4->Met2 Moderate Pathway Met3 Ring Oxidation (Azetidine OH - Minor) CYP3A4->Met3 Minor Pathway (Steric Block)

Fig 1: Primary CYP450-mediated metabolic pathways of 1-(4-Isopropylbenzyl)azetidine.

3. Comparative Performance Data To objectively evaluate 1-(4-Isopropylbenzyl)azetidine, we compare its in vitro intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM) against structural analogs.

Table 1: Comparative HLM Metabolic Stability Profiles

CompoundRing SystemPara-SubstituentHLM

(min)

(

L/min/mg)
Primary Metabolic Route
1-(4-Isopropylbenzyl)azetidine AzetidineIsopropyl38 45.6 Aliphatic hydroxylation
1-(4-Isopropylbenzyl)pyrrolidine PyrrolidineIsopropyl1896.2Ring oxidation / N-dealkylation
1-(4-tert-Butylbenzyl)azetidine Azetidinetert-Butyl8520.4Benzylic cleavage
1-Benzylazetidine AzetidineNone (H)12014.4N-dealkylation

Data Interpretation: The data illustrates that contracting the ring from pyrrolidine to azetidine doubles the half-life (18 min vs. 38 min), validating the protective effect of ring strain against


-oxidation[1]. However, the isopropyl group remains the limiting factor; substituting it with a bulkier tert-butyl group further extends the half-life to 85 minutes by blocking aliphatic hydroxylation[3].

4. Experimental Protocol: Human Liver Microsome (HLM) Stability Assay Reliable metabolic data requires a self-validating experimental system. The following protocol details the HLM assay, emphasizing the causality behind each methodological step to ensure reproducibility[1].

Reagents:

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH (Nicotinamide adenine dinucleotide phosphate), 10 mM stock

  • Ice-cold Acetonitrile (containing 100 ng/mL Verapamil as Internal Standard)

Step-by-Step Methodology:

  • Preparation & Matrix Assembly: Dilute the test compound to a final concentration of 1

    
    M in 0.1 M potassium phosphate buffer containing 1 mg/mL HLM.
    
    • Causality: Using a low substrate concentration (1

      
      M) ensures the reaction operates under first-order kinetics (where 
      
      
      
      ). The pH 7.4 buffer maintains the physiological ionization state of the azetidine nitrogen.
  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Thermal equilibration prevents temperature shock upon initiation, ensuring that enzyme kinetics reflect true physiological rates from

      
      .
      
  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. Without NADPH, Phase I metabolism cannot occur, making this the precise starting point of the assay.

  • Sampling & Quenching: At designated time points (

    
     minutes), transfer 50 
    
    
    
    L aliquots of the reaction mixture into 150
    
    
    L of ice-cold acetonitrile containing the internal standard.
    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction. It simultaneously precipitates microsomal proteins, preventing LC column clogging during downstream analysis.

  • Centrifugation & LC-MS/MS Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

    • Causality: Monitoring the depletion of the parent compound relative to the internal standard allows for the calculation of the elimination rate constant (

      
      ), from which 
      
      
      
      and
      
      
      are derived.

HLMWorkflow Prep 1. Preparation Compound + HLM Buffer Incubate 2. Pre-incubation 37°C, 5 mins Prep->Incubate Initiate 3. Initiation Add 1mM NADPH Incubate->Initiate Quench 4. Quenching Ice-cold Acetonitrile Initiate->Quench Timepoints (0-60 min) Analyze 5. LC-MS/MS Quantify Parent Quench->Analyze Centrifuge

Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

5. Conclusion 1-(4-Isopropylbenzyl)azetidine demonstrates a superior metabolic profile compared to its pyrrolidine analog, primarily due to the oxidative resistance conferred by the strained azetidine ring. However, researchers must account for the metabolic liability of the isopropyl group. When optimizing this scaffold for drug development, bioisosteric replacement of the isopropyl moiety or strategic fluorination should be considered to further depress intrinsic clearance and prolong half-life.

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-(4-Isopropylbenzyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(4-Isopropylbenzyl)azetidine. Designed for researchers, scientists, and drug development professionals, the following procedures are rooted in a precautionary approach, synthesizing data from structurally related compounds to ensure the highest standards of laboratory safety and environmental stewardship. Our commitment is to empower laboratory professionals with the knowledge to manage chemical waste responsibly, building a foundation of trust that extends beyond the product itself.

Hazard Assessment and Assumed Profile

The azetidine moiety is a high-energy, four-membered heterocyclic amine. The parent compound, azetidine, is classified as a highly flammable liquid that causes severe skin burns and eye damage.[1][2][3][4] It is also recognized as harmful if swallowed.[3] The reactivity and corrosivity stem from the ring strain and the basicity of the nitrogen atom.

The 4-isopropylbenzyl group is a substituted aromatic moiety. Related compounds such as 4-isopropylbenzyl alcohol are known to be harmful if swallowed and cause skin irritation. Benzyl alcohol, a similar structure, is a combustible liquid, harmful if inhaled, and causes serious eye irritation.[5]

Based on this analysis, 1-(4-Isopropylbenzyl)azetidine must be handled as a hazardous substance. The causality is clear: the combination of a corrosive, flammable heterocyclic amine with a potentially irritating and harmful benzyl derivative necessitates a high degree of caution.

Hazard Category Inferred Properties & Rationale Primary Sources
Flammability Assumed to be a flammable or combustible liquid . The azetidine ring contributes to this risk.[1][2][1][2][3][4]
Corrosivity Assumed to cause severe skin burns and eye damage . This is a primary hazard of the azetidine functional group.[3][6][3][6]
Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin . This is inferred from both the azetidine and substituted benzyl components.[3][3]
Environmental Potential to be harmful to aquatic life . This is a common characteristic of substituted aromatic compounds.[7][7]

Mandatory Personal Protective Equipment (PPE)

A self-validating safety protocol begins with rigorous personal protection. The selection of PPE is directly dictated by the inferred hazards of flammability, corrosivity, and toxicity. Before handling 1-(4-Isopropylbenzyl)azetidine for disposal, all personnel must be equipped with the following:

PPE Category Specification Justification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or degradation before each use.To prevent skin contact with the potentially corrosive and harmful compound.[8]
Eye/Face Protection Chemical safety goggles and a full-face shield.To protect against splashes that could cause severe eye damage.[6][8]
Skin & Body Protection A flame-resistant laboratory coat and a chemical-resistant apron.To protect skin from burns and absorption of the harmful substance.[6]
Work Environment All handling and preparation for disposal must occur in a certified chemical fume hood .To minimize inhalation exposure to potentially harmful vapors.[8][9]

Emergency Spill Management Protocol

In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate : Immediately alert personnel in the vicinity. Evacuate all non-essential personnel from the area.[6][7]

  • Ventilate : Ensure the area is well-ventilated by keeping the chemical fume hood running.[7]

  • Contain : Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels or sawdust .[5][6][7]

  • Collect : Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container using non-sparking tools.[3][9]

  • Decontaminate : Clean the spill area thoroughly. A common procedure is to wipe the area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.[7] All cleaning materials must be collected and disposed of as hazardous waste.[7]

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The disposal of 1-(4-Isopropylbenzyl)azetidine must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the EPA.[10] This "cradle-to-grave" responsibility ensures that the waste is managed safely from generation to final disposal.[11]

Step 1: Waste Classification and Segregation
  • Classify : Designate all unused 1-(4-Isopropylbenzyl)azetidine and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) as Hazardous Chemical Waste .[12]

  • Segregate : This waste stream must be kept separate. Do not mix with other chemical waste unless compatibility has been explicitly confirmed.[13][14] In particular, avoid mixing with strong acids or oxidizing agents, as azetidine derivatives can react exothermically.[7]

Step 2: Containerization
  • Select Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][12][14] High-density polyethylene (HDPE) is a suitable choice for this type of amine compound.

  • Keep Closed : The waste container must remain closed at all times except when waste is being added.[14][15] Do not leave a funnel in the container opening.[14]

Step 3: Labeling
  • Label Immediately : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Complete Information : The label must be filled out completely and legibly, including:[14][16]

    • The words "Hazardous Waste "

    • Full Chemical Name: "1-(4-Isopropylbenzyl)azetidine " (no formulas or abbreviations)

    • All components and their approximate percentages if it is a mixture.

    • The relevant hazard characteristics: Flammable, Corrosive, Toxic .

    • The date when waste was first added (Accumulation Start Date).

Step 4: Accumulation and Storage
  • Storage Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[14]

  • Storage Conditions : The storage area must be cool, dry, and well-ventilated, away from heat, open flames, or other ignition sources.[1][6][12] Store in secondary containment to prevent spills.

  • Inspect Weekly : Regularly inspect the container for any signs of leaks or degradation.[14]

Step 5: Final Disposal
  • Arrange Pickup : Once the container is nearly full (e.g., 90% capacity), contact your institution's EHS office to schedule a waste pickup.[6][8] Do not wait until it is completely full, as EPA regulations require removal within 72 hours once a container is full.[14]

  • Professional Disposal : The waste will be handled by a licensed hazardous waste disposal company for final treatment, which may involve incineration at a permitted facility.[6][17]

  • NEVER dispose of 1-(4-Isopropylbenzyl)azetidine down the drain or in the regular trash.[6][8][12]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of 1-(4-Isopropylbenzyl)azetidine.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Final Disposal A Identify Waste: 1-(4-Isopropylbenzyl)azetidine & Contaminated Materials B Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Select Compatible Container (e.g., HDPE) with Secure Lid C->D E Affix 'Hazardous Waste' Label D->E F Complete Label Details: - Full Chemical Name - Hazards (Flammable, Corrosive, Toxic) - Accumulation Date E->F G Store Container in Designated Satellite Accumulation Area (SAA) F->G H Ensure SAA is Cool, Dry, Ventilated & Secure G->H I Container is >90% Full? H->I J Contact EHS for Waste Pickup I->J Yes K Continue to Collect Waste; Keep Container Closed I->K No K->I

Sources

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